molecular formula C30H45NNaO7P B1673574 Fosinopril Sodium CAS No. 88889-14-9

Fosinopril Sodium

Cat. No.: B1673574
CAS No.: 88889-14-9
M. Wt: 585.6 g/mol
InChI Key: TVTJZMHAIQQZTL-HREVRLCXSA-M
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Description

Fosinopril Sodium is an angiotensin-converting enzyme (ACE) inhibitor provided for non-clinical research applications. As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, fosinoprilat . Fosinoprilat competitively binds to and inhibits ACE, blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II . This mechanism leads to vasodilation and a reduction in aldosterone secretion, making this compound a valuable compound for studying hypertension and heart failure pathways in experimental models . A key characteristic of fosinoprilat is its unique dual route of elimination, being cleared in approximately equal measure by both the hepatic and renal systems . This balanced clearance profile is of particular interest in research settings involving subjects with compromised kidney function, as it may help prevent drug accumulation . Researchers utilize this compound to investigate the renin-angiotensin-aldosterone system (RAAS), cardiac remodeling, and the pathophysiology of cardiovascular diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTJZMHAIQQZTL-HREVRLCXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45NNaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046621
Record name Fosinopril sodium
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Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88889-14-9
Record name Fosinopril sodium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fosinopril Sodium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1 [S* (R*) ], 2.alpha., 4.beta.] -4- Cyclohexyl -1- [ [ [ 2 - methyl - 1 - ( oxopropoxy) propoxy] ( 4 - phenilbutyl ) phosphinyl ] acetyl ] - L - proline, sodium salt
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fosinopril Sodium: A Deep Dive into its Antihypertensive Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosinopril Sodium, an angiotensin-converting enzyme (ACE) inhibitor, stands as a cornerstone in the management of hypertension. Its efficacy in reducing blood pressure and improving cardiovascular outcomes is well-established. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, delving into its biochemical interactions, physiological ramifications, and the experimental underpinnings of our understanding. This document is tailored for researchers, scientists, and drug development professionals seeking a detailed and technical perspective on this important therapeutic agent.

Fosinopril is an ester prodrug that is hydrolyzed in the liver to its active metabolite, fosinoprilat.[1][2] It is this active form that competitively binds to and inhibits the angiotensin-converting enzyme (ACE), a key player in the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4][5][6][7][8][9] By blocking ACE, fosinoprilat sets in motion a cascade of events that collectively lead to a reduction in blood pressure.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary antihypertensive effect of this compound is achieved through its potent and specific inhibition of the angiotensin-converting enzyme.[2][4][6][7][8][9] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4][6][7][8][9][10][11][12]

The Role of Angiotensin II

Angiotensin II exerts its pressor effects through multiple pathways:

  • Vasoconstriction: It directly stimulates the contraction of vascular smooth muscle, leading to an increase in peripheral resistance and consequently, elevated blood pressure.[3][4][11]

  • Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a mineralocorticoid hormone that promotes the retention of sodium and water by the kidneys, further contributing to increased blood volume and pressure.[3][6][7][8][9][10][11][12]

  • Sympathetic Nervous System Activation: It enhances the release of norepinephrine from sympathetic nerve terminals and reduces its reuptake, amplifying sympathetic tone and its pressor effects.

  • Renal Effects: Angiotensin II constricts the efferent arterioles of the glomerulus to a greater extent than the afferent arterioles, leading to an increase in glomerular filtration pressure but a decrease in renal blood flow.

Fosinoprilat's Intervention

Fosinoprilat, the active diacid metabolite of fosinopril, competitively inhibits ACE.[1][2][5][6][7][8][9] This inhibition prevents the formation of angiotensin II, leading to a cascade of beneficial effects in the context of hypertension:[3][4][7][11]

  • Vasodilation: Reduced levels of angiotensin II result in the relaxation of vascular smooth muscle, decreasing total peripheral resistance and lowering blood pressure.[3][4][11]

  • Reduced Aldosterone Secretion: The inhibition of angiotensin II formation leads to decreased aldosterone secretion from the adrenal cortex.[3][6][7][8][9][10][11][12] This results in reduced sodium and water retention, contributing to a decrease in blood volume and preload.

  • Increased Plasma Renin Activity: The reduction in angiotensin II levels removes the negative feedback loop on renin release from the juxtaglomerular apparatus of the kidneys.[5][6][10][11][12] This leads to a compensatory increase in plasma renin activity.

The following diagram illustrates the central role of Fosinoprilat in inhibiting the RAAS pathway.

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Increased Aldosterone Secretion Angiotensin_II->Aldosterone Fosinoprilat Fosinoprilat Fosinoprilat->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Figure 1: Inhibition of the Renin-Angiotensin-Aldosterone System by Fosinoprilat.

The Role of Bradykinin

Beyond its impact on the RAAS, this compound's mechanism of action also involves the potentiation of the vasodilator bradykinin.[6][7][10][11][12] ACE is identical to kininase II, an enzyme responsible for the degradation of bradykinin.[6][10][11][12] By inhibiting ACE, fosinoprilat prevents the breakdown of bradykinin, leading to its accumulation.[7]

Bradykinin contributes to the antihypertensive effect by:

  • Stimulating the release of nitric oxide (NO) and prostacyclin: These are potent vasodilators that relax vascular smooth muscle.[7]

  • Increasing vascular permeability.

The potentiation of bradykinin is also thought to be responsible for some of the side effects associated with ACE inhibitors, most notably a dry cough.

The following diagram illustrates the dual mechanism of Fosinoprilat.

Dual_Mechanism cluster_outcome Fosinoprilat Fosinoprilat ACE ACE (Kininase II) Fosinoprilat->ACE Inhibition Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Angiotensin_I Angiotensin I Angiotensin_I->ACE Bradykinin Bradykinin Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin->ACE Vasodilation Vasodilation Bradykinin->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure ACE_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - ACE solution - Substrate (e.g., HHL) - Buffer - Fosinoprilat solutions (various concentrations) Start->Prepare_Reagents Incubation Pre-incubate Fosinoprilat with ACE solution (e.g., 10 min at 37°C) Prepare_Reagents->Incubation Add_Substrate Add substrate (HHL) to initiate reaction (e.g., incubate for 30-60 min at 37°C) Incubation->Add_Substrate Stop_Reaction Stop the reaction (e.g., by adding HCl) Add_Substrate->Stop_Reaction Extraction Extract the product (Hippuric Acid) using an organic solvent (e.g., ethyl acetate) Stop_Reaction->Extraction Quantification Quantify Hippuric Acid (e.g., spectrophotometry at 228 nm or HPLC) Extraction->Quantification Calculate_IC50 Calculate % inhibition and determine IC50 Quantification->Calculate_IC50 End End Calculate_IC50->End PRA_Measurement Start Start Blood_Collection Collect blood sample in EDTA tube and immediately place on ice Start->Blood_Collection Centrifugation Centrifuge at low temperature to separate plasma Blood_Collection->Centrifugation Incubation Incubate plasma at 37°C for a defined period to allow renin to generate Angiotensin I Centrifugation->Incubation Stop_Reaction Stop the reaction by cooling (e.g., placing on ice) Incubation->Stop_Reaction Quantification Quantify the generated Angiotensin I using Radioimmunoassay (RIA) or ELISA Stop_Reaction->Quantification Calculate_PRA Calculate Plasma Renin Activity (ng/mL/hour) Quantification->Calculate_PRA End End Calculate_PRA->End

References

Fosinopril Sodium: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosinopril Sodium is a crucial therapeutic agent in the management of hypertension and heart failure. As an angiotensin-converting enzyme (ACE) inhibitor, it functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, fosinoprilat. This technical guide provides an in-depth exploration of the synthesis and chemical properties of this compound, offering valuable insights for researchers and professionals in the field of drug development. The document details the synthetic pathways, experimental protocols, and key chemical characteristics, supported by structured data and visual diagrams to facilitate a comprehensive understanding.

Chemical Properties of this compound

This compound is a white to off-white crystalline powder.[1][2] It is the sodium salt of fosinopril, an ester prodrug that is hydrolyzed in the body to the active diacid, fosinoprilat.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
IUPAC Name sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate[3]
Chemical Formula C₃₀H₄₅NNaO₇P[3][4]
Molecular Weight 585.64 g/mol [3][4]
CAS Number 88889-14-9[4]
Melting Point 196-198 °C[5][6]
Solubility Soluble in water (100 mg/mL), methanol, and ethanol; slightly soluble in hexane.[1][2] Insoluble in DMSO.[7][1][2][7]
pKa (Strongest Acidic) 3.87[8]
Appearance White to off-white crystalline powder[1][2]
Stability and Degradation

This compound is susceptible to degradation under certain conditions. Stress degradation studies have shown that it undergoes hydrolysis in acidic, basic, and neutral conditions, as well as degradation under photo-acidic conditions.[9] It is reported to be stable to oxidative and thermal stress.[9] A notable transformation is its metal ion-mediated degradation, particularly with magnesium ions, into a beta-ketoamide and a phosphonic acid.[10]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of key intermediates and diastereomeric resolution to obtain the desired stereoisomer with therapeutic activity.[11][12][13] The overall process can be broadly categorized into the preparation of a mixture of diastereomers followed by the separation of the desired isomer.[13][14]

Synthetic Pathway Overview

The synthesis of Fosinopril involves the coupling of a phosphinylacetic acid derivative with trans-4-cyclohexyl-L-proline. A critical step in the synthesis is the resolution of the diastereomeric mixture of the phosphinylacetic acid intermediate.

Fosinopril_Synthesis A [Hydroxy-(4-phenylbutyl)-phosphinyl]acetic acid, phenylmethyl ester B [2-methyl-1-(1-oxopropoxy)propoxy phosphinyl]acetic acid (racemic mixture) A->B Esterification C Resolution with L-cinchonidine B->C D Desired (S)-isomer of the phosphinylacetic acid derivative C->D Separation of diastereomeric salts F Coupling Reaction D->F E trans-4-cyclohexyl-L-proline E->F G Fosinopril (diastereomeric mixture) F->G H Purification and Salt Formation G->H I This compound H->I Reaction with a sodium salt

Figure 1: Simplified synthetic pathway for this compound.
Experimental Protocols

The following is a generalized experimental protocol based on descriptions found in the patent literature. Specific reagents, solvents, and reaction conditions may vary between different patented methods.

Step 1: Preparation of [Hydroxy-(4-phenylbutyl)-phosphinyl]acetic acid, phenylmethyl ester

This intermediate can be synthesized through the reaction of a suitable phosphine derivative with a phenylbutyl halide followed by reaction with an appropriate acetic acid derivative.

Step 2: Synthesis of [--INVALID-LINK-- phosphinyl]acetic acid (Racemic Mixture)

A solution of [hydroxy-(4-phenylbutyl)-phosphinyl]acetic acid, phenylmethyl ester in a suitable solvent like chloroform is treated with triethylamine, 1-chloroisobutyl propionate, a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate, and sodium iodide. The mixture is heated to reflux for approximately 20 hours. After cooling, the solvent is evaporated in vacuo to yield the crude racemic mixture.[5]

Step 3: Resolution of the Diastereomeric Mixture

The racemic mixture of [--INVALID-LINK-- phosphinyl]acetic acid is resolved using a chiral resolving agent, such as L-cinchonidine. The mixture is dissolved in a suitable solvent like ethyl acetate, and the cinchonidine salt of the desired isomer is selectively crystallized.[5][12] This may require multiple recrystallizations to achieve high enantiomeric purity.[12] The salt of the desired isomer is then treated with a strong acid to liberate the free acid.[12]

Step 4: Coupling with trans-4-cyclohexyl-L-proline

The resolved (S)-isomer of the phosphinylacetic acid derivative is then coupled with trans-4-cyclohexyl-L-proline to form Fosinopril.[12] This reaction is typically carried out in the presence of a coupling agent.

Step 5: Purification and Formation of this compound

The resulting Fosinopril is purified, often through chromatographic methods.[15] The purified Fosinopril is then converted to its sodium salt by reacting it with a suitable sodium-containing base, such as sodium bicarbonate or sodium hydroxide, in an appropriate solvent.[11] The final this compound product is then isolated, for instance, by crystallization.[11]

Mechanism of Action

This compound is a prodrug that is hydrolyzed by esterases in the body to its active metabolite, fosinoprilat.[1][2][3] Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2]

Fosinopril_MOA cluster_0 Systemic Circulation cluster_1 Renin-Angiotensin-Aldosterone System (RAAS) Fosinopril This compound (Oral Administration) Hydrolysis Esterase-mediated Hydrolysis Fosinopril->Hydrolysis Fosinoprilat Fosinoprilat (Active Metabolite) Hydrolysis->Fosinoprilat ACE Angiotensin-Converting Enzyme (ACE) Fosinoprilat->ACE Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone

Figure 2: Mechanism of action of this compound.

ACE is responsible for the conversion of angiotensin I to angiotensin II.[1][2] Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone, which leads to sodium and water retention. By inhibiting ACE, fosinoprilat decreases the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[1][2] This results in a lowering of blood pressure.

Analytical Methodologies

Several analytical methods have been developed for the quantification of this compound in bulk drug and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

A common and robust method for the analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18]

Typical Experimental Protocol:

  • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[16]

  • Mobile Phase: A mixture of methanol and water (with 0.1% orthophosphoric acid, pH adjusted to 3.3) in a ratio of 70:30.[16] Another reported mobile phase is a mixture of methanol and water (40:60, v/v) adjusted to pH 4 with 10% orthophosphoric acid.[17]

  • Flow Rate: 0.7 mL/min or 1.0 mL/min.[16][17]

  • Detection: UV detection at a wavelength of 267 nm or 245 nm.[16][17]

  • Injection Volume: 20 µL.[16]

  • Retention Time: Approximately 4.543 minutes under the first set of conditions.[16]

Spectrophotometry

UV and derivative spectrophotometric methods have also been developed for the determination of this compound.[19]

Typical Experimental Protocol:

  • Solvent: Methanol.[19]

  • Simple UV Spectrum: Exhibits an absorption maximum (λmax) at 208 nm.[19]

  • Third Derivative Spectrum: Shows a maximum at 217.4 nm and a minimum at 223 nm.[19]

A kinetic spectrophotometric method based on the oxidation of this compound with alkaline potassium permanganate has also been reported, with absorbance measured at 610 nm.[20]

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The information presented, including structured data tables, experimental protocols, and visual diagrams, serves as a valuable resource for professionals engaged in pharmaceutical research and development. A thorough understanding of the synthesis, chemical behavior, and analytical methodologies is essential for the quality control and further development of Fosinopril-based therapeutics.

References

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Fosinoprilat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro angiotensin-converting enzyme (ACE) inhibitory activity of fosinoprilat, the active metabolite of the prodrug fosinopril. Fosinopril is a phosphinic acid-containing ester prodrug that belongs to the ACE inhibitor class of medications.[1][2] It is rapidly hydrolyzed in the body to its principle active metabolite, fosinoprilat.[1][2][3] Fosinoprilat is a potent and competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][4][5]

Mechanism of Action

Fosinoprilat exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme (ACE).[1][4] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][4]

The primary actions of fosinoprilat's inhibition of ACE are twofold:

  • Inhibition of Angiotensin II Formation: Fosinoprilat binds to the active site of ACE, preventing it from converting inactive angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] The reduction in angiotensin II levels leads to vasodilation of both arterioles and veins, a decrease in aldosterone synthesis and release (reducing sodium and water retention), and ultimately, a lowering of blood pressure.[4]

  • Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[1][4] By inhibiting ACE, fosinoprilat allows bradykinin levels to increase, which further contributes to the vasodilation and blood pressure-lowering effects.[4]

The phosphinate group within the fosinoprilat structure is crucial for its activity, as it binds to the zinc ion in the active site of the ACE enzyme.[4][6]

Fosinoprilat_Mechanism_of_Action Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I (Inactive) Renin->Angiotensin_I ACE ACE (Angiotensin-Converting Enzyme) Angiotensin_II Angiotensin II (Active) ACE->Angiotensin_II Bradykinin_Inactive Inactive Peptides ACE->Bradykinin_Inactive degrades Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction Fosinoprilat Fosinoprilat Fosinoprilat->ACE inhibits Bradykinin Bradykinin (Active Vasodilator) Vasodilation Vasodilation Bradykinin->Vasodilation ACE_Inhibition_Assay_Workflow Start Start Prepare Prepare Reagents: - ACE Enzyme - HHL Substrate - Fosinoprilat Dilutions Start->Prepare PreIncubate Pre-incubation: Add ACE + Fosinoprilat (10 min @ 37°C) Prepare->PreIncubate Initiate Initiate Reaction: Add HHL Substrate PreIncubate->Initiate Incubate Incubation: (60 min @ 37°C) Initiate->Incubate Stop Stop Reaction: Add 1M HCl Incubate->Stop Extract Extract Hippuric Acid: Add Ethyl Acetate & Vortex Stop->Extract Measure Measure Absorbance at 228 nm Extract->Measure Calculate Calculate % Inhibition & Determine IC50 Measure->Calculate End End Calculate->End

References

The Hydrolytic Activation of Fosinopril Sodium: A Technical Guide to its Conversion to Fosinoprilat

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fosinopril sodium, an ester prodrug, is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure. Its therapeutic efficacy is contingent upon its bioactivation to the active diacid metabolite, fosinoprilat. This technical guide provides a comprehensive overview of the hydrolytic conversion of this compound to fosinoprilat, detailing the enzymatic pathways, reaction kinetics, and experimental methodologies for its characterization. The document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies and the development of ester prodrugs.

Introduction

This compound is administered in an inactive form to enhance its oral bioavailability. The conversion to its active moiety, fosinoprilat, is a critical step in its mechanism of action. Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] This guide delves into the specifics of the hydrolytic process that governs this activation.

Enzymatic Hydrolysis of this compound

The biotransformation of this compound to fosinoprilat is a rapid and complete hydrolytic process.[3][4] This conversion is primarily mediated by carboxylesterases, with evidence pointing towards a significant role for human carboxylesterase 1 (hCES1).[5][6]

  • Primary Sites of Hydrolysis: The hydrolysis occurs predominantly in the gastrointestinal mucosa and the liver.[3][7]

Metabolic Pathway

The metabolic activation of this compound is a crucial prerequisite for its pharmacological activity. The following diagram illustrates the conversion of the prodrug and the subsequent mechanism of action of the active metabolite.

Fosinopril_Activation_Pathway Fosinopril_Sodium This compound (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril_Sodium->Fosinoprilat Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Fosinoprilat->ACE hCES1 Human Carboxylesterase 1 (hCES1) in Liver & GI Mucosa Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction Renin Renin

Caption: Metabolic activation of fosinopril and its inhibitory effect on the RAAS.

Quantitative Analysis of Fosinopril Hydrolysis

While specific Michaelis-Menten constants (Km and Vmax) for the hydrolysis of fosinopril by human carboxylesterase 1 are not extensively reported in the literature, studies on analogous ACE inhibitor prodrugs provide valuable comparative data.

Table 1: Pharmacokinetic Parameters of Fosinoprilat

ParameterValueReference(s)
Time to Peak Concentration (Tmax) ~3 hours[10]
Effective Half-life (t½) in Hypertensive Patients 11.5 hours[3][10]
Effective Half-life (t½) in Heart Failure Patients 14 hours[3][10]
Plasma Protein Binding ≥ 95%[3]
Absolute Bioavailability of Fosinoprilat ~36%[3]

Table 2: In Vitro Intrinsic Clearance of ACE Inhibitor Prodrugs by Human Carboxylesterase 1 (hCES1)

ProdrugIntrinsic Clearance (CLint) (mL/min/mg protein)Reference(s)
Ramipril 1.061[1]
Trandolapril 0.360[1]
Enalapril 0.02[1]

Note: Data for fosinopril is not available in the cited literature, but the data for other ACE inhibitor prodrugs hydrolyzed by hCES1 are provided for context.

Experimental Protocols

In Vitro Hydrolysis of this compound using Human Liver Microsomes

This protocol is adapted from methodologies used for studying the in vitro metabolism of ester prodrugs.[7][8][11]

Objective: To determine the rate of hydrolysis of this compound to fosinoprilat in the presence of human liver microsomes.

Materials:

  • This compound

  • Fosinoprilat (as a standard)

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (optional, to assess concurrent oxidative metabolism)

  • Acetonitrile (for reaction termination and protein precipitation)

  • Formic acid (for sample stabilization)

  • Ultrapure water

  • UHPLC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired starting concentrations with potassium phosphate buffer.

    • Prepare calibration standards and quality control samples of fosinoprilat in the same buffer.

    • Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • Pre-incubate the diluted microsome suspension at 37°C for 5 minutes in a shaking water bath.

    • Initiate the reaction by adding the this compound solution to the pre-warmed microsome suspension. The final incubation volume may vary (e.g., 200 µL).

    • Incubate the reaction mixture at 37°C with gentle agitation.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding a volume of ice-cold acetonitrile (e.g., 2-3 volumes) containing an internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

    • Transfer the supernatant to a clean tube or vial for analysis. Acidify the sample with formic acid to stabilize fosinoprilat if necessary.

  • Analytical Quantification:

    • Analyze the samples for the concentrations of fosinopril and fosinoprilat using a validated UHPLC-MS/MS method.

    • The chromatographic separation can be achieved on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile with a modifier like formic acid.

    • Monitor the parent and product ions for both fosinopril and fosinoprilat using multiple reaction monitoring (MRM) in positive or negative ion mode.

  • Data Analysis:

    • Plot the concentration of fosinoprilat formed over time.

    • Calculate the initial rate of formation of fosinoprilat.

    • If varying substrate concentrations are used, Michaelis-Menten kinetics can be applied to determine Km and Vmax.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro study of fosinopril hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagent_Prep Reagent Preparation (Buffers, Standards, Microsomes) Pre_Incubation Pre-incubation of Microsomes (37°C, 5 min) Reagent_Prep->Pre_Incubation Reaction_Start Initiate Reaction (Add this compound) Pre_Incubation->Reaction_Start Time_Course Time-course Incubation (37°C with agitation) Reaction_Start->Time_Course Termination Reaction Termination (Acetonitrile) Time_Course->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation UHPLC_MSMS UHPLC-MS/MS Analysis (Quantification of Fosinopril and Fosinoprilat) Centrifugation->UHPLC_MSMS Data_Analysis Data Analysis (Rate Calculation, Kinetic Modeling) UHPLC_MSMS->Data_Analysis

Caption: Workflow for in vitro fosinopril hydrolysis assay.

Conclusion

The hydrolysis of this compound to its active metabolite, fosinoprilat, is a critical activation step governed primarily by human carboxylesterase 1 in the liver and gastrointestinal mucosa. Understanding the kinetics and experimental methodologies for studying this bioconversion is essential for drug development and for predicting potential drug-drug interactions. This technical guide provides a foundational understanding of this process, offering detailed protocols and a summary of the available quantitative data to aid researchers in this field. Further studies to elucidate the specific Michaelis-Menten kinetics of fosinopril with hCES1 would be beneficial for a more complete characterization of its metabolic profile.

References

The Pharmacokinetics and Bioavailability of Fosinopril Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Fosinopril Sodium, an angiotensin-converting enzyme (ACE) inhibitor. The information presented herein is intended to serve as a core resource for professionals in the fields of pharmaceutical research and drug development.

Introduction

This compound is the sodium salt of the ester prodrug fosinopril. Following oral administration, it is hydrolyzed by esterases in the gastrointestinal mucosa and liver to its pharmacologically active diacid metabolite, fosinoprilat.[1] Fosinoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II.[2] Inhibition of ACE leads to decreased plasma angiotensin II, resulting in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3] A distinguishing characteristic of fosinopril is its dual route of elimination, with clearance occurring through both renal and hepatic pathways.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of both the prodrug, fosinopril, and its active metabolite, fosinoprilat, have been extensively studied.

Absorption

Following oral administration, fosinopril is slowly absorbed, with the primary site of absorption being the proximal small intestine (duodenum/jejunum).[2][5] The absolute absorption of fosinopril averages 36% of an oral dose.[2] While the rate of absorption may be slowed by the presence of food, the overall extent of absorption is not significantly affected.[2]

Distribution

Fosinoprilat is highly bound to plasma proteins, with a binding percentage of approximately 99.4%.[6] It has a relatively small volume of distribution and does not readily cross the blood-brain barrier.[2] Studies in animals have shown that fosinoprilat can cross the placenta.[2]

Metabolism

Fosinopril undergoes rapid and complete hydrolysis to its active metabolite, fosinoprilat.[2] This biotransformation occurs primarily in the gastrointestinal mucosa and the liver.[2] Fosinoprilat itself is not further metabolized to a significant extent.[6]

Excretion

A key feature of fosinoprilat is its dual elimination pathway. Approximately half of the absorbed dose is excreted in the urine and the remainder is eliminated in the feces.[6] This dual route of excretion provides a compensatory mechanism in patients with impaired renal or hepatic function.[4] The terminal elimination half-life of fosinoprilat is approximately 12 hours.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for fosinopril and its active metabolite, fosinoprilat, in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of Fosinoprilat after Oral Administration of this compound

ParameterValueReference
Cmax (ng/mL) 183.4 ± 59.4[7]
Tmax (hours) 4.0 (median)[7]
AUC₀₋inf (ng·hr/mL) 1636 ± 620[7]
Half-life (t½) (hours) 17.4 ± 11.4[7]
Absolute Bioavailability (%) 36[2]
Protein Binding (%) >99[5]

Table 2: Pharmacokinetic Parameters of Fosinoprilat after Intravenous Administration

ParameterValueReference
AUC₀₋inf (ng·hr/mL) 7816 ± 2693[7]
Half-life (t½) (hours) 13.0 ± 5.2[7]
Volume of Distribution (Vss) (mL) 5850 ± 2780[7]
Total Clearance (mL/hr) 1088 ± 439[7]
Renal Clearance (mL/hr) 472 ± 213[7]
Non-renal Clearance (mL/hr) 617 ± 246[7]

Experimental Protocols

Human Bioavailability Study

A representative experimental design for a single-dose, randomized, two-period, two-treatment, two-sequence crossover bioequivalence study of this compound tablets is outlined below.

  • Study Population: Healthy adult male and/or female volunteers.

  • Inclusion Criteria: Typically includes non-smokers, within a specified age and Body Mass Index (BMI) range, with no clinically significant abnormalities upon physical and laboratory examination.

  • Exclusion Criteria: History of clinically significant diseases, allergies to ACE inhibitors, use of concomitant medications, and participation in other clinical trials within a specified timeframe.

  • Study Design:

    • Subjects are randomly assigned to one of two treatment sequences.

    • In the first period, subjects receive a single oral dose of either the test or reference this compound formulation after an overnight fast.

    • Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).

    • Following a washout period of at least one week, subjects receive the alternate formulation in the second period, with the same blood sampling schedule.

  • Bioanalytical Method: Plasma concentrations of fosinoprilat are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]

G cluster_screening Screening Phase cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Phase Informed_Consent Informed Consent Medical_History Medical History & Physical Exam Informed_Consent->Medical_History Lab_Tests Laboratory Tests (Blood & Urine) Medical_History->Lab_Tests Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Lab_Tests->Inclusion_Exclusion Randomization1 Randomization to Group A or B Inclusion_Exclusion->Randomization1 Dosing1 Single Oral Dose (Test or Reference) Randomization1->Dosing1 Blood_Sampling1 Serial Blood Sampling Dosing1->Blood_Sampling1 Washout Washout Period (≥ 1 week) Blood_Sampling1->Washout Crossover Crossover to Alternate Formulation Washout->Crossover Dosing2 Single Oral Dose (Reference or Test) Crossover->Dosing2 Blood_Sampling2 Serial Blood Sampling Dosing2->Blood_Sampling2 Plasma_Analysis LC-MS/MS Analysis of Fosinoprilat Blood_Sampling2->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (Bioequivalence) PK_Analysis->Stat_Analysis

Bioequivalence Study Workflow

Bioanalytical Method: LC-MS/MS for Fosinoprilat in Human Plasma

A highly sensitive and selective LC-MS/MS method for the simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma has been developed and validated.[9][10] A summary of a typical method is provided below:

  • Sample Preparation:

    • Plasma samples are thawed at room temperature.

    • An internal standard (e.g., a structurally similar compound not present in the sample) is added to the plasma.

    • Proteins are precipitated by the addition of a solvent such as acetonitrile, followed by vortexing and centrifugation.

    • The supernatant is transferred and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C8 or C18 column is commonly used.[9]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for fosinopril, fosinoprilat, and the internal standard.[8]

G Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness (Nitrogen) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Injection Inject into LC-MS/MS Reconstitution->LC_MS_MS_Injection

LC-MS/MS Sample Preparation Workflow

Animal Pharmacokinetic Studies

Pharmacokinetic studies of fosinopril have been conducted in various animal models, including rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion profile preclinically.

  • Rat Model (e.g., Sprague-Dawley):

    • Dosing: Fosinopril is typically administered orally via gavage or intravenously via the tail vein.

    • Blood Sampling: Blood samples are collected serially from the jugular vein or via cannulation at predetermined time points.

    • Sample Processing: Plasma is separated and stored frozen until analysis by LC-MS/MS.

  • Dog Model (e.g., Beagle):

    • Dosing: Oral administration is usually via gelatin capsules, and intravenous administration is via a cephalic or saphenous vein.

    • Blood Sampling: Blood is collected from a peripheral vein at specified intervals.[11]

  • Monkey Model (e.g., Cynomolgus):

    • Dosing: Oral administration can be achieved through gavage, and intravenous administration through a saphenous vein.

    • Blood Sampling: Blood samples are collected from a femoral or saphenous vein.[12]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Fosinoprilat exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this signaling pathway and the point of intervention by fosinoprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Fosinoprilat Fosinoprilat Fosinoprilat->ACE Inhibits Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidney Kidney Aldosterone->Kidney Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention Sodium & Water Retention Kidney->Na_H2O_Retention Na_H2O_Retention->Increased_BP

Fosinopril's Inhibition of the RAAS

Conclusion

This compound is a prodrug that is efficiently converted to its active metabolite, fosinoprilat. It exhibits a predictable pharmacokinetic profile characterized by moderate oral bioavailability and a unique dual route of elimination. This comprehensive guide provides essential data and methodologies to support further research and development of this compound and other related compounds. The detailed experimental protocols and the visual representation of its mechanism of action offer a foundational resource for scientists and researchers in the pharmaceutical industry.

References

Fosinopril Sodium's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the pharmacological effects of fosinopril sodium on the Renin-Angiotensin-Aldosterone System (RAAS). It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: this compound and the RAAS

This compound is an ester prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1] Following oral administration, it is rapidly and completely hydrolyzed, primarily in the gastrointestinal mucosa and liver, to its principal active metabolite, fosinoprilat.[2][3] Fosinoprilat is a potent, specific, and competitive inhibitor of ACE.[3]

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4][5] Dysregulation of this system is a key factor in the pathophysiology of hypertension, heart failure, and renal disease.[5][6] Fosinopril's therapeutic effects are primarily derived from its targeted suppression of this system.[3][7]

Mechanism of Action

Fosinoprilat exerts its effects by competitively binding to and inhibiting angiotensin-converting enzyme (ACE), also known as kininase II.[7][8] ACE is a peptidyl dipeptidase responsible for two main actions:

  • Conversion of Angiotensin I to Angiotensin II: It catalyzes the conversion of the inactive decapeptide angiotensin I (ATI) to the potent vasoconstrictor angiotensin II (ATII).[3][7]

  • Degradation of Bradykinin: It is involved in the enzymatic degradation of bradykinin, a potent vasodilator peptide.[3][7]

By inhibiting ACE, fosinoprilat disrupts the RAAS cascade, leading to several key physiological outcomes:

  • Decreased Angiotensin II Levels: The primary effect is a reduction in circulating levels of Angiotensin II.[4][9] This leads to decreased vasoconstriction, reduced peripheral vascular resistance, and a subsequent lowering of blood pressure.[4][8]

  • Reduced Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone secretion from the adrenal cortex.[3][10] By lowering Angiotensin II levels, fosinoprilat leads to decreased aldosterone secretion.[7][9] This reduction in aldosterone promotes less sodium and water retention, which can result in a small increase in serum potassium.[3][7]

  • Increased Plasma Renin Activity (PRA): Angiotensin II normally exerts a negative feedback effect on renin secretion from the juxtaglomerular apparatus in the kidneys.[2][3] By reducing Angiotensin II levels, fosinopril removes this negative feedback loop, leading to a compensatory increase in plasma renin activity.[3][7][9]

  • Increased Bradykinin Levels: By inhibiting kininase II, fosinoprilat prevents the degradation of bradykinin.[3][7] Elevated bradykinin levels may contribute to the therapeutic effects of fosinopril by promoting vasodilation.[2][3]

This multifaceted mechanism makes fosinopril an effective agent for treating conditions like hypertension and congestive heart failure.[4][11]

RAAS_Fosinopril_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects cluster_inhibition Pharmacological Intervention cluster_feedback Feedback Loop Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin_Release Renin Release Angiotensin_II->Renin_Release Negative Feedback (-) Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) AT1_Receptor->Aldosterone Na_H2O_Retention Na+ & H2O Retention (Increased Blood Volume) Aldosterone->Na_H2O_Retention Fosinoprilat Fosinoprilat (Active Metabolite) Fosinoprilat->Angiotensin_II Inhibits ACE Fosinoprilat->Renin_Release Removes Negative Feedback (+) (Increases Plasma Renin Activity)

Caption: Mechanism of Fosinoprilat action on the RAAS pathway.

Quantitative Data on RAAS Modulation

Clinical and preclinical studies have quantified the effects of fosinopril on key components of the RAAS. The following tables summarize these findings.

Table 1: Effect of Fosinopril on Plasma Renin Activity (PRA)

Study PopulationFosinopril DoseBaseline PRA (ng/mL/hr)Post-Treatment PRA (ng/mL/hr)Outcome
11 Hypertensive Males (at rest)[12]Not specified0.944.72Significant increase (P < 0.005)[12]
11 Hypertensive Males (during exercise)[12]Not specified2.0610.39Significant increase (P < 0.005)[12]
Patients with suspected primary aldosteronism[13]Not specified--Statistically significant increase in PRA (P=0.0016)[13]

Table 2: Effect of Fosinopril on Aldosterone and Aldosterone-to-Renin Ratio (ARR)

Study PopulationFosinopril DoseParameterBaselinePost-TreatmentOutcome
5 Patients with NYHA Class III CHF[14]5 mg for 4 daysMean Plasma Aldosterone--Declined[14]
11 Hypertensive Males[12]Not specifiedPlasma Aldosterone--Marginal and nonsignificant changes[12]
Patients with suspected primary aldosteronism[13][15][16][17]Not specifiedPlasma Aldosterone Concentration (PAC)--Statistically significant decrease (P<0.0001)[13]
Patients with suspected primary aldosteronism[13][15][16][17]Not specifiedAldosterone-to-Renin Ratio (ARR)--Statistically significant decrease (P<0.0001); Mean change of -30% ± 24%[13][15][16][17]

Table 3: Effect of Fosinopril on Serum Potassium

Study PopulationFosinopril DoseBaseline Serum K+Post-Treatment Serum K+Outcome
647 Hypertensive Patients[3]Not specified--Mean increase of 0.1 mEq/L[3]
11 Hypertensive Males (at rest)[12]Not specified4.27 mmol/L3.96 mmol/LSlight decrease (P < 0.025)[12]

Note: The observed decrease in potassium in the study with 11 hypertensive males contrasts with the generally expected small increase. This may be due to specific study conditions or population characteristics.

Experimental Protocols

The quantification of fosinopril's effects on the RAAS relies on specific and validated laboratory assays. Below are detailed methodologies for the key experiments.

4.1 Measurement of Plasma Renin Activity (PRA)

PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.

  • Principle: The assay quantifies the enzymatic activity of renin. Plasma is incubated at 37°C for a specific period, allowing renin to cleave angiotensinogen into angiotensin I. The reaction is then stopped, and the amount of generated angiotensin I is measured, typically via radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]

  • Sample Collection and Handling:

    • Blood is collected in a chilled EDTA tube.[20]

    • The sample must be immediately placed on ice and centrifuged in a refrigerated centrifuge to separate the plasma.[21]

    • Plasma is then frozen until the time of assay to prevent cryoactivation of prorenin.[21]

  • Assay Protocol (General RIA Method):

    • Plasma samples are thawed and divided into two aliquots. One is incubated at 37°C, and the other is kept at 4°C (as a baseline control).

    • After a fixed incubation time (e.g., 1.5-3 hours), the enzymatic reaction is stopped.

    • The concentration of angiotensin I in both aliquots is measured using a competitive binding RIA.[22]

    • PRA is calculated by subtracting the baseline Angiotensin I concentration from the 37°C sample concentration and is expressed as nanograms of Angiotensin I generated per milliliter per hour (ng/mL/hr).[22]

  • Patient Preparation: Patients should be ambulatory for at least 30 minutes before blood collection.[19] Dietary sodium intake should be noted, as salt restriction increases PRA.[19] Medications that affect the RAAS, such as diuretics and beta-blockers, should ideally be discontinued for a specified period (e.g., 2-4 weeks) before testing, if clinically feasible.[20][23]

4.2 Measurement of Angiotensin II

Direct measurement of Angiotensin II is challenging due to its short half-life and low plasma concentration.

  • Principle: Methods include RIA, enzyme-linked immunosorbent assay (ELISA), and LC-MS/MS. An alternative in vivo method involves the "angiotensin challenge," where the pressor response to an exogenous infusion of Angiotensin I or II is measured before and after drug administration.[24]

  • Assay Protocol (In Vitro Receptor-Binding Assay Example):

    • A radiolabeled Angiotensin II analog (e.g., 125I–AngII) is used.[25]

    • The patient's plasma is incubated with a preparation of cells or membranes expressing AT1 receptors and the labeled Angiotensin II.[25]

    • The amount of labeled Angiotensin II that binds to the receptors is measured. The presence of an ACE inhibitor like fosinopril would lead to lower endogenous Angiotensin II, resulting in less competition and higher binding of the labeled analog, which can be complex to interpret without a baseline. A more direct measurement of the peptide itself via LC-MS/MS is often preferred for accuracy.

4.3 Measurement of Aldosterone

Aldosterone concentration in plasma or urine is commonly measured to assess the downstream effects of RAAS modulation.

  • Principle: The most common methods are competitive immunoassays (RIA, ELISA) and, more recently, LC-MS/MS for higher specificity.[18][22]

  • Assay Protocol (General RIA Method):

    • Blood is collected in an EDTA tube.

    • Plasma is separated by centrifugation.

    • The patient's plasma sample is incubated with a known quantity of radiolabeled aldosterone and a limited amount of anti-aldosterone antibody.

    • Unlabeled aldosterone from the sample competes with the labeled aldosterone for antibody binding sites.

    • After incubation, the antibody-bound aldosterone is separated from the free aldosterone.

    • The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of aldosterone in the sample.[22] A standard curve is used for quantification.

Experimental_Workflow cluster_study_setup Study Setup & Dosing cluster_sampling_processing Sampling & Processing cluster_analysis Biochemical Analysis cluster_conclusion Data Interpretation A Subject Recruitment (e.g., Hypertensive Patients) B Baseline Assessment (Washout of interfering medications) A->B C Baseline Sample Collection (T=0) (EDTA Plasma, Serum) B->C D This compound Administration (Specified Dose & Duration) C->D E Post-Treatment Sample Collection (Time-course, e.g., T=2, 4, 24h) D->E F Sample Processing (Refrigerated Centrifugation) E->F G Plasma/Serum Aliquoting & Storage (-80°C until analysis) F->G H Plasma Renin Activity (PRA) Assay (e.g., RIA, LC-MS/MS) G->H I Angiotensin II Assay (e.g., LC-MS/MS) G->I J Aldosterone Assay (e.g., RIA, LC-MS/MS) G->J K Electrolyte Measurement (e.g., Serum Potassium) G->K L Statistical Analysis (Comparison of Baseline vs. Post-Treatment) H->L I->L J->L K->L M Conclusion on RAAS Modulation L->M

Caption: General experimental workflow for assessing Fosinopril's effects.

Conclusion

This compound, through its active metabolite fosinoprilat, is a potent inhibitor of the angiotensin-converting enzyme. Its mechanism of action is centered on the comprehensive suppression of the Renin-Angiotensin-Aldosterone System. By significantly reducing Angiotensin II and subsequently aldosterone levels, while causing a compensatory rise in plasma renin activity, fosinopril effectively lowers blood pressure and reduces cardiac workload. The quantitative data from clinical studies consistently demonstrate these effects, which are measurable through specific and well-defined experimental protocols. This guide provides the foundational technical knowledge for researchers and clinicians working with this important therapeutic agent.

References

Structural Activity Relationship of Phosphinate-Containing ACE Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of phosphinate-containing inhibitors of Angiotensin-Converting Enzyme (ACE). It covers the core structural features, quantitative inhibitory data, experimental protocols, and key signaling pathways, offering a comprehensive resource for the design and development of this important class of antihypertensive agents.

Introduction to ACE and Phosphinate Inhibitors

Angiotensin-Converting Enzyme (ACE) is a zinc-dependent metalloproteinase and a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure.[1] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin.[1] Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension and other cardiovascular disorders.

ACE inhibitors are broadly classified based on the chemical moiety that coordinates with the active site zinc ion.[1] The three main classes are sulfhydryl-containing (e.g., captopril), dicarboxylate-containing (e.g., enalapril), and phosphonate-containing (e.g., fosinopril) inhibitors.[1][2] Phosphinate-containing inhibitors are known for their potent and stable interaction with the ACE active site.[3]

Core Structural Features and Binding Interactions

The design of potent ACE inhibitors relies on understanding the interactions between the inhibitor and the enzyme's active site. The phosphinate group is a key pharmacophore that mimics the transition state of peptide hydrolysis.[4]

Key interactions include:

  • Zinc Coordination: The phosphinate group acts as a strong zinc-binding moiety, with its oxygen atoms directly coordinating with the catalytic Zn2+ ion in the active site.[5][6] This interaction is crucial for the high inhibitory potency of these compounds.

  • Subsite Interactions: The ACE active site is composed of several subsites (S1, S2, S1', S2') that accommodate the side chains of the peptide substrate. The potency and selectivity of phosphinate inhibitors are heavily influenced by the nature of the substituents that occupy these pockets.

    • S1' Subsite: An aminobutyl side chain in the P1' residue has been shown to be essential for good oral activity.[7][8]

    • S1 Subsite: The interaction of the inhibitor's side chain with the S1 subsite is critical. For instance, groups that are shorter or longer than a phenylethyl group (R = phi CH2) can lead to less active inhibitors due to suboptimal interactions.[9]

    • S2 Subsite: Aromatic stacking interactions with residues like His387 and His410 in the S2 binding pocket are important for binding affinity.[5] Phenylalanine or tyrosine residues at the S2 position of the inhibitor generally lead to high potency.[5]

  • N-Ring and C-Terminal Mimicry: The N-ring of the inhibitor, which often contains a carboxylic acid, mimics the C-terminal carboxylate of ACE substrates.[3][4] Large, hydrophobic heterocyclic N-rings can increase potency.[4]

  • Stereochemistry: The stereochemistry of the inhibitor must be consistent with the L-amino acid stereochemistry of natural substrates for optimal activity.[4] For example, diastereomers with the naturally occurring (R)-AHEP amino acid are significantly more potent than those with (S)-AHEP.[5]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro ACE inhibitory activity of selected phosphinate-containing compounds.

Compound/InhibitorP1' Side ChainP2 Side Chain/N-Acyl GroupIC50 (nM)Ki (nM)TargetReference
Fosinoprilat (SQ 27,519)Cyclohexyl(4S)-cyclohexyl-L-proline11-Rabbit Lung ACE[10]
Fosinoprilat---0.29Human C-domain (HHL hydrolysis)[11]
Fosinoprilat---0.06Human N-domain (Ac-SDKP hydrolysis)[11]
Compound with R = phi CH2, X = NH, Y = CH2--7--[9]
K-26 Analogues(R)-AHEPVarious tripeptidesPotent nanomolar inhibitors-Somatic Rabbit Lung ACE[5]
(S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline (SQ 29,852)Phenylbutyl6-amino-1-oxohexylPotent--[7][8]
Phosphinic Tripeptide with pseudoproline at Xaa-Ac-Zaa-Xaa(PO2-CH2)YaaOH-0.4ACE2[12]

Note: IC50 and Ki values can vary depending on the assay conditions and the source of the enzyme.

Experimental Protocols: ACE Inhibition Assay

Several methods are available for determining ACE inhibitory activity in vitro. A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL) or a fluorogenic peptide.[13][14]

This protocol is based on the use of a synthetic fluorogenic peptide substrate where the fluorescence measured is directly proportional to ACE activity.[14]

Materials:

  • 96-well black opaque microplate

  • Microplate reader with fluorescence capabilities (Excitation: 320 nm, Emission: 405 nm)

  • ACE enzyme

  • Fluorogenic peptide substrate

  • Assay buffer

  • Test inhibitors (phosphinate-containing compounds)

  • Positive control inhibitor (e.g., lisinopril, captopril)[14][15]

  • Incubator (37°C)

Reagent Preparation:

  • ACE Enzyme Working Solution: Dilute the ACE enzyme stock solution with assay buffer to the desired concentration.[15]

  • Inhibitor Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO, if necessary, ensuring the final concentration is less than 1%) and then dilute to various concentrations with assay buffer.[13][15]

  • Substrate Solution: Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.[14]

Assay Procedure:

  • Add 40 µL of the ACE enzyme working solution to the wells of the 96-well plate designated for samples and controls.[14]

  • Add 10 µL of the different concentrations of the test inhibitor solutions to the sample wells.

  • Add 10 µL of assay buffer to the enzyme control wells (no inhibitor).

  • Add 10 µL of a known ACE inhibitor (e.g., lisinopril) to the positive control wells.[14]

  • Incubate the plate at 37°C for 15 minutes.[15]

  • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to all wells.[14]

  • Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically every minute for 5-10 minutes at 37°C.[14]

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI ACE->Bradykinin ACE_Inhibitor Phosphinate ACE Inhibitor ACE_Inhibitor->ACE Inhibits

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.

Assay_Workflow Start Start PrepInhibitor Prepare Inhibitor Dilutions Start->PrepInhibitor AddInhibitor Add Inhibitor/Controls to Wells PrepInhibitor->AddInhibitor AddEnzyme Add ACE Enzyme to Plate AddEnzyme->AddInhibitor Incubate1 Incubate (37°C, 15 min) AddInhibitor->Incubate1 AddSubstrate Add Fluorogenic Substrate Incubate1->AddSubstrate Measure Kinetic Fluorescence Reading (Ex: 320nm, Em: 405nm) AddSubstrate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate DetermineIC50 Determine IC50 Value Calculate->DetermineIC50 End End DetermineIC50->End

Caption: Workflow for determining the IC50 of ACE inhibitors.

Caption: Key SAR determinants for phosphinate ACE inhibitors.

Discussion of SAR Findings

The structural activity relationships of phosphinate-containing ACE inhibitors are well-defined, providing a clear roadmap for rational drug design.

  • The Phosphinate Moiety is Paramount: The replacement of a carboxyl group with a phosphonate group is a critical determinant of activity, leading to a significant increase in ACE inhibition.[16] This is attributed to the superior ability of the phosphinate to chelate the active site zinc ion.

  • P1' and P2' Side Chains Drive Potency and Oral Activity: The nature of the side chains that occupy the S1' and S2' pockets of ACE is crucial. Optimum potency is often achieved with phenylbutyl or n-hexylphosphonate side chains at P1'.[7][8] Furthermore, an aminobutyl side chain at the P1' position is a key requirement for oral bioavailability.[7][8] The introduction of bulky, hydrophobic groups at these positions generally enhances binding affinity.

  • N-Terminal Modifications: N-acetylation has been shown to significantly modulate ACE inhibitory activity.[16] The N-acyl group occupies the S3 position, and modifications here can influence potency.[5]

  • Domain Selectivity: Human somatic ACE has two active domains, the N-domain and the C-domain.[6] While many inhibitors are non-selective, subtle differences in the active sites of the two domains can be exploited to design domain-selective inhibitors.[6] For example, fosinoprilat shows a slight preference for the N-domain.[11] The design of domain-selective inhibitors is an active area of research aimed at reducing the side effects associated with non-selective ACE inhibition.[11]

Conclusion

The structural activity relationship of phosphinate-containing ACE inhibitors is well-established, centering on the critical zinc-coordinating phosphinate group and the interactions of various side chains with the enzyme's active site pockets. A thorough understanding of these relationships, supported by quantitative in vitro data and detailed structural analysis, is essential for the development of new generations of ACE inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

Preclinical Pharmacology of Fosinopril Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of Fosinopril Sodium, an angiotensin-converting enzyme (ACE) inhibitor. The information presented herein is intended to support research, discovery, and development efforts in the field of cardiovascular therapeutics.

Introduction

This compound is an ester prodrug that is hydrolyzed in vivo to its pharmacologically active diacid metabolite, fosinoprilat.[1][2] Fosinoprilat is a potent and specific inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3][4][5] By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3][6] Fosinopril is distinguished from other ACE inhibitors by its dual routes of elimination, being cleared by both the kidneys and the liver, which may be advantageous in patients with renal impairment.[1][6][7]

Mechanism of Action

Fosinoprilat competitively inhibits angiotensin-converting enzyme (ACE), also known as kininase II.[5][8] This inhibition has two primary effects:

  • Decreased Angiotensin II Production: By blocking the conversion of angiotensin I to angiotensin II, fosinoprilat reduces the circulating levels of this potent vasoconstrictor. This leads to arterial and venous vasodilation, a decrease in total peripheral resistance, and a reduction in blood pressure.[3][6]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5] Inhibition of ACE by fosinoprilat leads to an accumulation of bradykinin, which contributes to the overall antihypertensive effect.[9]

The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.

cluster_renin cluster_ace1 cluster_ace2 Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaRetention Sodium & Water Retention Aldosterone->NaRetention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP NaRetention->IncreasedBP Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments Vasodilation Vasodilation Bradykinin->Vasodilation DecreasedBP Decreased Blood Pressure Vasodilation->DecreasedBP Renin Renin Renin->AngiotensinI ACE ACE (Kininase II) ACE->AngiotensinII ACE->InactiveFragments Fosinoprilat Fosinoprilat Fosinoprilat->ACE Inhibits

Caption: Fosinoprilat inhibits ACE, blocking Angiotensin II production and bradykinin degradation.

Pharmacokinetics

Fosinopril is a prodrug that is readily absorbed after oral administration and subsequently hydrolyzed to the active diacid, fosinoprilat. The pharmacokinetic profile of fosinoprilat has been characterized in several animal species.

Absorption

Following oral administration, fosinopril is absorbed from the small intestine.[10] In rats, the absorption of fosinopril appears to be a concentration-independent process and does not involve the peptide carrier system.[10]

Distribution

Fosinoprilat is highly bound to plasma proteins.[9]

Metabolism

Fosinopril is completely and rapidly hydrolyzed to its active metabolite, fosinoprilat, primarily in the gastrointestinal mucosa and liver.[1][4]

Excretion

A unique characteristic of fosinoprilat is its dual elimination pathway, with excretion occurring via both renal and hepatic routes.[1][6][7] This compensatory elimination means that in the presence of renal impairment, a greater proportion of fosinoprilat is eliminated through the liver, and vice versa.[1]

Table 1: Preclinical Pharmacokinetic Parameters of Fosinoprilat

SpeciesRouteTmax (h)t1/2 (h)Protein BindingPrimary Elimination Route(s)Reference(s)
RatOral~3~11.5HighRenal and Hepatic[11]
DogOral-Longer than captoprilHighRenal and Hepatic[12]
MonkeyOral-Longer than captoprilHighRenal and Hepatic[12]

Pharmacodynamics

The pharmacodynamic effects of fosinopril are primarily a consequence of ACE inhibition and the subsequent reduction in angiotensin II levels and increase in bradykinin levels. These effects have been demonstrated in various preclinical models of hypertension.

In Vitro ACE Inhibition

Fosinoprilat is a potent inhibitor of ACE in vitro.

Table 2: In Vitro ACE Inhibitory Activity of Fosinoprilat

Enzyme SourceIC50 (nM)Reference(s)
Purified Rabbit Lung ACE11[12]
Human Somatic ACE (Ang I hydrolysis)0.37 ± 0.24[13]
Human Somatic ACE (HHL hydrolysis)0.29 ± 0.11[13]
In Vivo Antihypertensive Effects

Fosinopril has been shown to lower blood pressure in several conscious animal models of hypertension.

Table 3: Antihypertensive Effects of Fosinopril in Preclinical Models

Animal ModelDoseRouteEffect on Blood PressureReference(s)
Spontaneously Hypertensive Rat (SHR)3 mg/kg/dayGavageSignificant reduction during treatment with long-term effects after withdrawal[6]
Two-Kidney, One-Clip (2K1C) Hypertensive Rat--Effective in lowering blood pressure[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro potency of fosinoprilat in inhibiting ACE activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

  • Fosinoprilat

  • Tris buffer (0.150 M, pH 8.3)

  • Enzyme buffer (0.1 M Tris buffer, pH 8.3, containing 0.15 M NaCl and 10 µM ZnCl2)

  • Microplate reader

Procedure:

  • Prepare a stock solution of ACE in 50% glycerol/water.

  • Prepare serial dilutions of fosinoprilat in the enzyme buffer.

  • In a 96-well microplate, add 40 µL of the ACE working solution to control and sample wells.

  • Add 40 µL of the fosinoprilat dilutions to the sample wells and 40 µL of enzyme buffer to the control wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 200 µL of the pre-warmed substrate solution to all wells.

  • Monitor the increase in fluorescence (excitation at 320 nm, emission at 420 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of fosinoprilat.

  • Determine the IC50 value by plotting the percentage of ACE inhibition against the logarithm of the fosinoprilat concentration.[15][16]

Spontaneously Hypertensive Rat (SHR) Model

Objective: To evaluate the in vivo antihypertensive efficacy of this compound in a genetic model of hypertension.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR)

  • Age-matched normotensive Wistar-Kyoto (WKY) rats as controls

Procedure:

  • House the animals under standard laboratory conditions with free access to food and water.[17]

  • Measure baseline systolic blood pressure using the tail-cuff method for several days to acclimatize the animals.

  • Divide the SHR into treatment and vehicle control groups.

  • Administer this compound (e.g., 3 mg/kg/day) or vehicle (e.g., distilled water) by oral gavage for a specified period (e.g., 4 weeks).[6]

  • Monitor systolic blood pressure weekly throughout the treatment period and for a subsequent washout period.

  • At the end of the study, animals may be euthanized for collection of blood and tissues for further analysis (e.g., plasma renin activity, cardiac hypertrophy).[6]

Two-Kidney, One-Clip (2K1C) Hypertensive Rat Model

Objective: To assess the antihypertensive effect of this compound in a model of renovascular hypertension.

Animals:

  • Male Sprague-Dawley or Wistar rats

Procedure:

  • Anesthetize the rats (e.g., with sodium pentobarbital).

  • Make a flank incision to expose the left renal artery.

  • Place a silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) around the left renal artery to induce stenosis. The right kidney remains untouched.[5][18]

  • Allow several weeks (e.g., 4-6 weeks) for hypertension to develop.

  • Monitor blood pressure regularly using the tail-cuff method.

  • Once stable hypertension is established, randomize the animals into treatment and vehicle groups and administer this compound or vehicle as described for the SHR model.[14]

  • Monitor blood pressure and other relevant parameters throughout the study.

The following diagram illustrates a typical experimental workflow for preclinical evaluation of an ACE inhibitor.

start Start: Preclinical Evaluation in_vitro In Vitro Studies start->in_vitro ace_assay ACE Inhibition Assay (IC50 Determination) in_vitro->ace_assay in_vivo In Vivo Studies ace_assay->in_vivo model_selection Animal Model Selection (e.g., SHR, 2K1C) in_vivo->model_selection treatment Drug Administration (Fosinopril vs. Vehicle) model_selection->treatment bp_measurement Blood Pressure Monitoring treatment->bp_measurement biochemical_analysis Biochemical Analysis (PRA, Ang II, Aldosterone) bp_measurement->biochemical_analysis data_analysis Data Analysis & Interpretation biochemical_analysis->data_analysis end Conclusion: Efficacy & MOA data_analysis->end

Caption: Workflow for preclinical assessment of an ACE inhibitor like Fosinopril.
Measurement of Plasma Renin Activity (PRA), Angiotensin II, and Aldosterone

Objective: To quantify the effects of this compound on key components of the RAAS.

Sample Collection:

  • Collect blood samples from animals at specified time points into chilled EDTA tubes.[19]

  • Centrifuge immediately at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.[20]

Assay Methods:

  • Plasma Renin Activity (PRA): PRA is typically measured by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) by quantifying the rate of angiotensin I generation from endogenous angiotensinogen.[19][21][22]

  • Angiotensin II: Plasma angiotensin II levels can be quantified using sensitive and specific methods such as RIA or LC-MS/MS.[23][24][25]

  • Aldosterone: Aldosterone concentrations in plasma or serum are commonly measured by RIA or ELISA.[21][26]

Conclusion

The preclinical pharmacological profile of this compound demonstrates that its active metabolite, fosinoprilat, is a potent and long-acting ACE inhibitor. Its efficacy in various animal models of hypertension is well-established and is attributed to its ability to modulate the renin-angiotensin-aldosterone system. The unique dual elimination pathway of fosinoprilat distinguishes it from many other ACE inhibitors and suggests a potential therapeutic advantage in specific patient populations. The data and protocols presented in this guide provide a solid foundation for further research and development in the field of cardiovascular medicine.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Fosinopril Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Fosinopril Sodium in bulk drug and pharmaceutical dosage forms. The developed isocratic reversed-phase method is proven to be simple, precise, accurate, and specific, adhering to the International Council for Harmonisation (ICH) guidelines. This application note provides a comprehensive protocol for method development, validation, and sample analysis, making it suitable for routine quality control and stability studies.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound formulations. This application note describes the development and validation of a stability-indicating HPLC method for the quantification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful HPLC method.

PropertyValueReference
AppearanceWhite to off-white crystalline powder[3]
Melting Point195-198°C[2]
SolubilityFreely soluble in methanol and water at pH 6.8. Practically insoluble at pH 1.2 and 4.5.[3]
UV Absorption (λmax)208 nm in methanol[4][5]
Molecular FormulaC₃₀H₄₅NNaO₇P[1]
Molecular Weight585.6 g/mol [1]

HPLC Method Development and Optimization

The goal of the method development was to achieve a symmetric peak for this compound with a reasonable retention time, well-resolved from any potential degradation products or excipients.

Chromatographic Conditions

Based on literature review and experimental trials, the following chromatographic conditions were optimized:

ParameterOptimized Condition
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 0.1% Orthophosphoric acid in water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes
Rationale for Parameter Selection
  • Column: A C18 column was chosen due to its wide availability and suitability for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of methanol and acidified water provides good peak shape and retention. The addition of orthophosphoric acid helps to suppress the ionization of this compound, leading to a more symmetrical peak.

  • Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and column efficiency.

  • Detection Wavelength: Although the λmax is at 208 nm, detection at 210 nm was chosen to minimize potential interference from the mobile phase and other excipients, while still providing adequate sensitivity.

  • Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Prepare a 0.1% (v/v) solution of orthophosphoric acid in HPLC grade water. Filter and degas. Mix with methanol in a 30:70 ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (20 µg/mL): For bulk drug, accurately weigh 10 mg of this compound and prepare a solution of 20 µg/mL with the mobile phase. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter. Further dilute 2 mL of this solution to 10 mL with the mobile phase to get a final concentration of 20 µg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting the blank (mobile phase), placebo solution, and a standard solution of this compound.

  • Linearity: The linearity of the method was evaluated by analyzing five concentrations of this compound ranging from 10 to 50 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy (% Recovery): The accuracy was determined by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different levels (80%, 100%, and 120% of the assay concentration), and the recovery was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the standard solution (20 µg/mL) on the same day.

    • Intermediate Precision (Inter-day Precision): Assessed by analyzing the standard solution on three different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).

Validation Data Summary

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of this compound.No interference
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.25%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness The method was found to be robust.% RSD ≤ 2.0%

Diagrams

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Define Analytical Target Profile B Select Chromatographic Mode (RP-HPLC) A->B C Initial Screening of Column and Mobile Phase B->C D Optimization of Chromatographic Conditions C->D K System Suitability D->K E Specificity F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J L Routine Quality Control Analysis J->L M Stability Studies J->M K->E

Caption: Workflow for HPLC Method Development and Validation.

Logical_Relationships cluster_params Chromatographic Parameters cluster_responses Performance Characteristics MobilePhase Mobile Phase Composition RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution Sensitivity Sensitivity MobilePhase->Sensitivity FlowRate Flow Rate FlowRate->RetentionTime Column Column Chemistry Column->RetentionTime PeakShape Peak Shape Column->PeakShape Column->Resolution Temperature Temperature Temperature->RetentionTime Temperature->PeakShape

References

Application Notes and Protocols for In Vivo Studies of Heart Failure Using Fosinopril Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosinopril Sodium, the sodium salt of the ester prodrug fosinopril, is a long-acting angiotensin-converting enzyme (ACE) inhibitor.[1][2] Following oral administration, it is hydrolyzed to its active metabolite, fosinoprilat, which competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] This inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, making it an effective therapeutic agent in the management of hypertension and heart failure.[2] In the context of heart failure, fosinopril has been shown to improve clinical status, central hemodynamics, and cardiac remodeling parameters.[4] These application notes provide an overview of common in vivo models of heart failure used to study the efficacy of this compound and detailed protocols for their implementation.

In Vivo Models of Heart Failure for this compound Studies

Several well-established rodent models are utilized to investigate the pathophysiology of heart failure and to evaluate the therapeutic potential of compounds like this compound. The choice of model depends on the specific aspect of heart failure being studied, such as pressure overload, myocardial infarction, or chemotherapy-induced cardiotoxicity.

Pressure-Overload Cardiac Hypertrophy and Heart Failure Model

This model is induced by transverse aortic constriction (TAC) and mimics the cardiac hypertrophy and subsequent heart failure that can result from chronic hypertension. Studies have shown that Fosinopril can reverse the development of pressure-overload cardiac hypertrophy and delay the onset of heart failure in this model, partly by modulating the Protein Kinase C epsilon (PKCε) signaling pathway.[5]

Post-Myocardial Infarction Heart Failure Model

Induced by permanent ligation of the left anterior descending (LAD) coronary artery, this model replicates the cardiac remodeling and dysfunction that occurs following a myocardial infarction. While specific studies on Fosinopril in this model were not found in the initial search, it is a standard model for evaluating ACE inhibitors in post-MI heart failure.

Doxorubicin-Induced Cardiomyopathy Model

This model is relevant for studying chemotherapy-induced heart failure. Doxorubicin, an effective anticancer drug, is known to cause dose-dependent cardiotoxicity. Fosinopril has been shown to attenuate doxorubicin-induced cardiomyopathy by protecting the function of the sarcoplasmic reticulum.[6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound in various in vivo models of heart failure and related conditions.

Table 1: Effects of Fosinopril on Hemodynamic and Cardiac Parameters in Doxorubicin-Induced Cardiomyopathy in Rats [6]

ParameterControlDoxorubicin (DOX)DOX + Fosinopril
Heart Weight (g)1.02 ± 0.081.45 ± 0.121.18 ± 0.10#
Left Ventricular Weight (g)0.75 ± 0.061.12 ± 0.090.88 ± 0.07#
Lung Weight (g)1.28 ± 0.112.15 ± 0.181.55 ± 0.13#
Left Ventricular Systolic Pressure (LVSP, mmHg)125 ± 1092 ± 8112 ± 9#
Left Ventricular End-Diastolic Pressure (LVEDP, mmHg)5.8 ± 1.215.2 ± 2.58.5 ± 1.8#
+dP/dt max (mmHg/s)6850 ± 5504200 ± 4105980 ± 480#
-dP/dt max (mmHg/s)-5400 ± 480-2850 ± 310-4500 ± 420#
Plasma cTnI (ng/mL)0.15 ± 0.040.88 ± 0.120.32 ± 0.06#
Plasma BNP (pg/mL)45 ± 8182 ± 25*78 ± 12#

*p < 0.05 vs. Control; #p < 0.05 vs. DOX

Table 2: Effects of Fosinopril on Myocardial Perfusion in Streptozotocin-Diabetic Rats [7]

ParameterControlDiabeticDiabetic + Fosinopril
End-Diastolic Pressure (EDP)NormalIncreasedDiminished Increase
Coronary Perfusion Pressure (CPP)NormalIncreasedDiminished Increase
Vascular ResistanceNormalIncreasedDiminished Increase
Intravascular VolumeNormalStrongly ReducedIncreased
Epicardial Perfusion RateNormalReducedAccelerated
Vascular ExchangeNormalDiminishedEnhanced

Table 3: Hemodynamic Effects of Fosinopril in Patients with Essential Hypertension [8]

ParameterBaseline (Rest)Fosinopril (Rest)Baseline (Exercise)Fosinopril (Exercise)
Blood Pressure (mmHg)152/101131/85206/103184/91
Stroke Volume-Increased-Increased
Cardiac Output-Increased-Increased
Systemic Vascular Resistance-Decreased-Decreased
Peak Ejection Rate-Increased--
Peak Filling Rate-Increased--

Experimental Protocols

Protocol 1: Doxorubicin-Induced Cardiomyopathy in Rats

Objective: To induce a model of chemotherapy-induced heart failure.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Doxorubicin hydrochloride

  • This compound

  • Saline solution

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Echocardiography equipment

  • Hemodynamic monitoring equipment

Procedure:

  • Acclimatize rats for at least one week with free access to food and water.

  • Induce cardiomyopathy by administering doxorubicin hydrochloride intraperitoneally at a cumulative dose of 15 mg/kg over two weeks (e.g., six equal injections of 2.5 mg/kg on alternate days).

  • For the treatment group, administer this compound orally (e.g., via gavage) at a dose of 10 mg/kg/day, starting either concurrently with the first doxorubicin injection (early treatment) or after the induction of cardiomyopathy is established (late treatment).[6]

  • The control group receives saline injections instead of doxorubicin, and the vehicle control group for the treatment arm receives the vehicle for this compound.

  • Monitor the animals' body weight and general health status throughout the study.

  • At the end of the treatment period (e.g., 4-6 weeks), perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, left ventricular dimensions).

  • Following echocardiography, perform hemodynamic measurements under anesthesia. Catheterize the left ventricle via the right carotid artery to measure LVSP, LVEDP, and ±dP/dt max.

  • Collect blood samples for biochemical analysis of cardiac injury markers (e.g., cTnI, BNP).

  • Euthanize the animals and harvest the hearts, lungs, and other organs for weighing and histopathological analysis.

Protocol 2: Pressure-Overload Cardiac Hypertrophy (Transverse Aortic Constriction - TAC) in Rats

Objective: To induce a model of pressure-overload heart failure.

Materials:

  • Male Sprague-Dawley rats (8 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 4-0 silk)

  • A blunt needle or wire of a specific gauge (e.g., 22-gauge) for standardizing the constriction

  • This compound

  • Echocardiography equipment

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Perform a median sternotomy to expose the aortic arch.

  • Carefully dissect the transverse aorta between the innominate and left carotid arteries.

  • Pass a 4-0 silk suture under the aorta.

  • Place a 22-gauge needle alongside the aorta, and tie the suture snugly around both the aorta and the needle.

  • Quickly remove the needle to create a standardized constriction.

  • Close the chest in layers.

  • Sham-operated control animals undergo the same procedure without the aortic constriction.

  • Allow the animals to recover for a period (e.g., 4 weeks) to develop cardiac hypertrophy.

  • Initiate treatment with this compound (e.g., 10 mg/kg/day orally) and continue for a specified duration (e.g., 8 weeks).

  • Monitor cardiac function and hypertrophy using echocardiography at regular intervals.

  • At the end of the study, perform terminal hemodynamic measurements and collect tissues for analysis as described in Protocol 1.

Protocol 3: Post-Myocardial Infarction Heart Failure (Coronary Artery Ligation) in Rats

Objective: To induce a model of heart failure resulting from myocardial infarction.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Ventilator

  • Surgical instruments for thoracotomy

  • Suture material (e.g., 6-0 polypropylene)

  • This compound

  • Echocardiography equipment

Procedure:

  • Anesthetize the rat, intubate, and connect to a ventilator.

  • Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

  • Gently retract the ribs to visualize the left anterior descending (LAD) coronary artery.

  • Pass a 6-0 polypropylene suture under the LAD, approximately 2-3 mm from its origin.

  • Permanently ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

  • Close the chest in layers.

  • Sham-operated control animals undergo the same procedure, but the suture is passed under the LAD without ligation.

  • Allow the animals to recover. Heart failure typically develops over several weeks (e.g., 4-8 weeks).

  • Initiate treatment with this compound (e.g., 10 mg/kg/day orally) after a specified period post-ligation.

  • Monitor cardiac function and remodeling using echocardiography.

  • At the study endpoint, perform terminal hemodynamic measurements and tissue collection as described in the previous protocols.

Signaling Pathway Diagrams

The therapeutic effects of this compound in heart failure are primarily mediated through its interaction with the Renin-Angiotensin-Aldosterone System. Additionally, it has been shown to influence other signaling pathways involved in cardiac remodeling.

RAAS_Fosinopril Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Liver) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Cardiac_Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) Angiotensin_II->Cardiac_Remodeling ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Renin Renin Renin->Angiotensin_I Fosinoprilat Fosinoprilat (Active Metabolite) Fosinoprilat->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Heart_Failure Heart Failure Progression Cardiac_Remodeling->Heart_Failure

Caption: Fosinopril's mechanism in the RAAS pathway.

PKC_epsilon_Fosinopril Pressure_Overload Pressure Overload (e.g., TAC) PKC_epsilon_up Increased PKCε Pressure_Overload->PKC_epsilon_up Cardiac_Hypertrophy Compensated Cardiac Hypertrophy PKC_epsilon_up->Cardiac_Hypertrophy PKC_epsilon_down Decreased PKCε Cardiac_Hypertrophy->PKC_epsilon_down Transition to Decompensation Fosinopril Fosinopril Cardiac_Hypertrophy->Fosinopril Heart_Failure Heart Failure PKC_epsilon_down->Heart_Failure PKC_epsilon_norm Normalization of PKCε Levels Fosinopril->PKC_epsilon_norm Reversed_Hypertrophy Reversed Hypertrophy & Delayed Heart Failure PKC_epsilon_norm->Reversed_Hypertrophy

Caption: Fosinopril's effect on PKCε in cardiac hypertrophy.

Conclusion

This compound has demonstrated significant cardioprotective effects in various preclinical models of heart failure. The experimental protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further elucidate the mechanisms of action of Fosinopril and to evaluate its therapeutic potential in different etiologies of heart failure. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms underlying the beneficial effects of Fosinopril on the cardiovascular system.

References

Application Notes and Protocols: Clinical Trial Design for Fosinopril Sodium in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing a clinical trial to evaluate the efficacy and safety of Fosinopril Sodium in patients with Chronic Kidney Disease (CKD). The following sections detail the scientific rationale, key experimental protocols, and data presentation strategies.

Introduction and Scientific Rationale

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathway implicated in the progression of CKD is the Renin-Angiotensin-Aldosterone System (RAAS). This compound is an angiotensin-converting enzyme (ACE) inhibitor that blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] By inhibiting this pathway, Fosinopril helps to reduce blood pressure, decrease proteinuria, and potentially slow the progression of renal disease in patients with CKD.[1] Clinical trials are essential to rigorously evaluate the therapeutic benefits and safety profile of this compound in this patient population.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Fosinopril's Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the RAAS pathway. The diagram below illustrates the mechanism of action.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Fosinopril This compound Fosinopril->ACE Increased_BP Increased Blood Pressure & Renal Damage Vasoconstriction->Increased_BP Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Sodium_Retention->Increased_BP

RAAS Pathway and Fosinopril Inhibition

Clinical Trial Design and Endpoints

A randomized, double-blind, placebo-controlled, multicenter clinical trial is the gold standard for evaluating the efficacy and safety of this compound in CKD.

Primary Endpoints:

  • Change in estimated Glomerular Filtration Rate (eGFR) from baseline.

  • Change in 24-hour urinary protein excretion from baseline.

Secondary Endpoints:

  • Change in systolic and diastolic blood pressure.

  • Incidence of major adverse cardiovascular events (MACE).

  • Time to a composite renal endpoint (e.g., doubling of serum creatinine, end-stage renal disease, or death from renal causes).

  • Assessment of adverse events and tolerability.

Patient Population and Dosing

The following tables summarize key characteristics of the patient population and a proposed dosing regimen based on previous studies.

Table 1: Patient Inclusion and Exclusion Criteria

CriteriaInclusionExclusion
Age 18-75 years<18 or >75 years
CKD Stage Stage 3 or 4 (eGFR 15-59 mL/min/1.73m²)CKD Stage 1, 2, or 5; on dialysis
Blood Pressure Systolic BP 130-160 mmHg, Diastolic BP <110 mmHgUncontrolled hypertension (>160/110 mmHg)
Proteinuria Urinary protein excretion >500 mg/24 hoursNephrotic syndrome with severe edema
Medications Willing to undergo a 2-week washout of other RAAS inhibitorsUse of other ACE inhibitors or ARBs within 4 weeks
Comorbidities -History of angioedema, bilateral renal artery stenosis, severe heart failure (NYHA Class IV)

Table 2: this compound Dosing and Titration

PhaseDurationThis compound DosePlaceboMonitoring
Screening & Washout 2-4 weeks--Baseline assessments
Initial Dose 2 weeks10 mg once dailyMatching placebo once dailyBP, Serum Creatinine, Potassium
Titration 4-6 weeksIncrease to 20 mg once daily if BP >130/80 mmHg and no adverse effectsMatching placeboBP, Serum Creatinine, Potassium
Maintenance Up to 24 months10-20 mg once dailyMatching placeboRegular follow-up visits

Note: Dosing should be adjusted based on individual patient tolerability and blood pressure response. A starting dose of 5 mg may be considered in patients with moderate to severe renal failure.[1]

Experimental Protocols

Detailed and standardized protocols are crucial for data accuracy and consistency across study sites.

Measurement of Glomerular Filtration Rate (GFR)

Protocol: GFR will be estimated (eGFR) using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, based on serum creatinine and/or cystatin C levels.

Procedure:

  • Collect a blood sample in a serum separator tube.

  • Centrifuge the sample at 1500 x g for 10 minutes.

  • Analyze the serum for creatinine and cystatin C using a validated and calibrated assay.

  • Calculate eGFR using the CKD-EPI 2021 equation.

  • Measurements should be taken at baseline, and at regular intervals (e.g., every 3 months) throughout the trial.

Measurement of 24-Hour Urinary Protein Excretion

Protocol: A 24-hour urine collection will be performed to quantify proteinuria.

Procedure:

  • On day 1, the patient should empty their bladder in the morning without collecting the urine and note the exact time.

  • All subsequent urine for the next 24 hours should be collected in the provided container.

  • The container should be kept refrigerated or in a cool place during the collection period.

  • On day 2, at the same time as the start of the collection, the patient should empty their bladder for the last time and add this urine to the container.

  • The total volume of the collected urine should be measured and recorded.

  • A well-mixed aliquot of the 24-hour urine sample should be sent to a central laboratory for protein analysis.

Blood Pressure Measurement

Protocol: Standardized office blood pressure measurements will be taken at each study visit.

Procedure:

  • The patient should be seated comfortably in a quiet room for at least 5 minutes before measurement.

  • The patient's back should be supported, and their feet should be flat on the floor.

  • The arm used for measurement should be supported at heart level.

  • An appropriately sized cuff should be used.

  • Three blood pressure readings should be taken at 1-2 minute intervals.

  • The average of the second and third readings will be recorded as the blood pressure for that visit.

Adverse Event Monitoring

Protocol: All adverse events (AEs) and serious adverse events (SAEs) will be recorded and monitored throughout the trial.

Procedure:

  • At each study visit, inquire about any new or worsening symptoms.

  • Record all AEs, including their severity, duration, and relationship to the study drug.

  • Monitor for specific AEs associated with ACE inhibitors, such as cough, hyperkalemia, and angioedema.

  • Serum potassium and creatinine levels should be monitored regularly, especially after initiation and dose titration of the study drug.

Data Presentation and Visualization

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative outcomes of the clinical trial.

Table 3: Baseline Demographics and Clinical Characteristics

CharacteristicThis compound (N=...)Placebo (N=...)
Age (years), mean ± SD
Gender (Male/Female), n (%)
eGFR (mL/min/1.73m²), mean ± SD
24-hour Urinary Protein ( g/day ), mean ± SD
Systolic Blood Pressure (mmHg), mean ± SD
Diastolic Blood Pressure (mmHg), mean ± SD
History of Diabetes, n (%)

Table 4: Summary of Efficacy Outcomes

OutcomeThis compoundPlacebop-value
Change in eGFR from baseline (mL/min/1.73m²), mean ± SD
Change in 24-hour Urinary Protein from baseline ( g/day ), mean ± SD
Change in Systolic BP from baseline (mmHg), mean ± SD
Change in Diastolic BP from baseline (mmHg), mean ± SD
Incidence of MACE, n (%)
Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the clinical trial design.

Experimental_Workflow Recruitment Patient Recruitment (CKD Stage 3-4) Screening Screening & Informed Consent Recruitment->Screening Washout Washout Period (2-4 weeks) Screening->Washout Randomization Randomization Washout->Randomization Fosinopril_Arm This compound Arm (10-20 mg/day) Randomization->Fosinopril_Arm 1:1 Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-up Visits (e.g., Months 1, 3, 6, 12, 18, 24) Fosinopril_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Data Collection (eGFR, Proteinuria, BP, AEs) Follow_Up->Data_Collection Analysis Data Analysis Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Experimental Workflow for Fosinopril CKD Trial

Inclusion_Exclusion Patient_Pool Potential Participants with CKD Inclusion_Criteria Inclusion Criteria Met? Patient_Pool->Inclusion_Criteria Eligible Eligible for Screening Inclusion_Criteria->Eligible Yes Ineligible1 Ineligible Inclusion_Criteria->Ineligible1 No Exclusion_Criteria Exclusion Criteria Met? Eligible->Exclusion_Criteria Enrolled Enrolled in Trial Exclusion_Criteria->Enrolled No Ineligible2 Ineligible Exclusion_Criteria->Ineligible2 Yes

Logical Relationship of Inclusion/Exclusion Criteria

References

Application Notes and Protocols: Spectrophotometric Assay for ACE Inhibition by Fosinopril Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosinopril sodium is a potent angiotensin-converting enzyme (ACE) inhibitor belonging to the phosphinic acid class of compounds. It is an ester prodrug that is hydrolyzed in vivo by esterases to its pharmacologically active form, fosinoprilat.[1][2][3][4] Fosinoprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II and for degrading the vasodilator bradykinin.[1][2][4] By inhibiting ACE, fosinoprilat leads to reduced angiotensin II levels and increased bradykinin levels, resulting in vasodilation and a decrease in blood pressure. This document provides a detailed protocol for the in vitro spectrophotometric assay of ACE inhibition by this compound.

Principle of the Assay

The spectrophotometric assay for ACE inhibition is based on the method developed by Cushman and Cheung. The assay measures the activity of ACE by quantifying the amount of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL). ACE cleaves HHL to form hippuric acid and L-histidyl-L-leucine. The concentration of hippuric acid is determined by measuring its absorbance at 228 nm. In the presence of an ACE inhibitor, such as fosinoprilat, the rate of HHL hydrolysis is reduced, leading to a decrease in the formation of hippuric acid. The inhibitory activity of the compound is determined by comparing the rate of hippuric acid formation in the presence and absence of the inhibitor.

Since this compound is a prodrug, it must first be hydrolyzed to its active form, fosinoprilat, to exhibit ACE inhibitory activity in this in vitro enzymatic assay. This is achieved through mild alkaline hydrolysis.

Quantitative Data

The inhibitory potency of fosinoprilat against ACE is summarized in the table below.

CompoundParameterValueReference(s)
FosinoprilatIC5011 nM[5]
FosinoprilatKi1.675 µM[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Ki (Inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.

Experimental Protocols

Materials and Reagents
  • This compound

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Sodium Borate

  • Sodium Chloride (NaCl)

  • Ethyl Acetate

  • Deionized Water

  • Spectrophotometer (UV-Vis)

  • Cuvettes (quartz)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Water bath or incubator

Preparation of Solutions
  • ACE Solution (0.1 U/mL): Dissolve ACE in 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl to a final concentration of 0.1 U/mL. Prepare fresh daily and keep on ice.

  • HHL Substrate Solution (5 mM): Dissolve HHL in 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl to a final concentration of 5 mM.

  • Sodium Borate Buffer (100 mM, pH 8.3): Prepare a 100 mM solution of sodium borate in deionized water and adjust the pH to 8.3 with HCl. Add NaCl to a final concentration of 300 mM.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in deionized water to a final concentration of 1 mg/mL.

  • 0.1 M NaOH: Prepare a 0.1 M solution of NaOH in deionized water.

  • 0.1 M HCl: Prepare a 0.1 M solution of HCl in deionized water.

  • 1 M HCl: Prepare a 1 M solution of HCl in deionized water.

In Vitro Hydrolysis of this compound to Fosinoprilat
  • To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH.

  • Incubate the mixture at 37°C for 30 minutes to facilitate the hydrolysis of the ester prodrug to the active fosinoprilat.

  • After incubation, neutralize the solution by adding 1 mL of 0.1 M HCl. This will result in a stock solution of fosinoprilat.

  • Prepare serial dilutions of the fosinoprilat stock solution in 100 mM sodium borate buffer (pH 8.3) to obtain the desired final concentrations for the assay.

Spectrophotometric ACE Inhibition Assay
  • Assay Setup: Set up the following reactions in microcentrifuge tubes:

    • Blank: 50 µL of 100 mM sodium borate buffer (pH 8.3).

    • Control (No Inhibitor): 25 µL of 100 mM sodium borate buffer (pH 8.3).

    • Inhibitor Sample: 25 µL of the diluted fosinoprilat solution.

  • Pre-incubation: To the "Control" and "Inhibitor Sample" tubes, add 25 µL of the ACE solution (0.1 U/mL). Do not add ACE to the "Blank" tube. Incubate all tubes at 37°C for 10 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding 50 µL of the HHL substrate solution (5 mM) to all tubes.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl to all tubes.

  • Extraction of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to each tube.

    • Vortex vigorously for 15 seconds.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Measurement:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness in a water bath at 95°C or under a stream of nitrogen.

    • Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer. Use the "Blank" to zero the instrument.

Calculation of ACE Inhibition

The percentage of ACE inhibition can be calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100

The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of fosinoprilat and fitting the data to a dose-response curve.

Diagrams

Renin-Angiotensin-Aldosterone System (RAAS) and Site of Fosinoprilat Action

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Renin Renin ACE ACE Fosinoprilat Fosinoprilat Fosinoprilat->ACE Inhibits

Caption: Fosinoprilat inhibits ACE, blocking Angiotensin II production and Bradykinin degradation.

Experimental Workflow for Spectrophotometric ACE Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay ACE Inhibition Assay cluster_analysis Analysis Fosinopril_Na This compound Stock Solution Hydrolysis Alkaline Hydrolysis (NaOH, 37°C) Fosinopril_Na->Hydrolysis Neutralization Neutralization (HCl) Hydrolysis->Neutralization Fosinoprilat Fosinoprilat (Active Inhibitor) Neutralization->Fosinoprilat Serial_Dilution Serial Dilutions Fosinoprilat->Serial_Dilution Preincubation Pre-incubation: ACE + Fosinoprilat (37°C) Serial_Dilution->Preincubation Reaction Add HHL Substrate Incubate (37°C) Preincubation->Reaction Termination Stop Reaction (HCl) Reaction->Termination Extraction Extract Hippuric Acid (Ethyl Acetate) Termination->Extraction Evaporation Evaporate Ethyl Acetate Extraction->Evaporation Measurement Re-dissolve & Measure Absorbance at 228 nm Evaporation->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation

Caption: Workflow for this compound activation and subsequent ACE inhibition measurement.

References

Application Notes and Protocols for Studying the Nephroprotective Effects of Fosinopril Sodium in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the kidney-protective effects of Fosinopril Sodium. Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, is known for its role in managing hypertension and heart failure.[1] Its nephroprotective properties are a significant area of research, particularly in the context of diabetes and hypertension-induced kidney damage.[1][2]

Animal Models for Fosinopril's Nephroprotective Effects

Several well-established animal models are utilized to study the mechanisms and efficacy of this compound in preventing or mitigating kidney damage. The most common models include those for diabetic nephropathy, hypertensive nephropathy, and renal ischemia-reperfusion injury.

Diabetic Nephropathy Model

Streptozotocin (STZ)-induced diabetes in rats is a widely used model to mimic type 1 diabetes and its complications, including nephropathy.[3]

Induction Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-200g).

  • Induction Agent: A single intraperitoneal injection of Streptozotocin (STZ) at a dose of 65 mg/kg body weight, freshly dissolved in citrate buffer.[3]

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-injection. Rats with fasting blood glucose levels exceeding 16.7 mmol/L are considered diabetic and included in the study.[3]

  • Fosinopril Administration: Fosinopril is typically administered via oral gavage at a dose of 5 mg/kg/day for a duration of 12 weeks.[3]

Hypertensive Nephropathy Model

The Spontaneously Hypertensive Rat (SHR) is a genetic model of essential hypertension that develops progressive renal injury, making it a suitable model to study the nephroprotective effects of antihypertensive drugs like Fosinopril.[4][5]

Experimental Protocol:

  • Animals: Male Spontaneously Hypertensive Rats (SHR), typically starting at 22 weeks of age. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.[4]

  • Fosinopril Administration: Fosinopril is administered orally, often mixed in drinking water or via gavage, at a dose of 10 mg/kg/day for 8 weeks.[4]

Renal Ischemia-Reperfusion (I/R) Injury Model

This surgical model induces acute kidney injury (AKI) by temporarily clamping the renal artery, followed by reperfusion. It is used to study the protective effects of drugs against ischemic damage.[6]

Surgical Protocol (in mice):

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Surgical Procedure: A flank incision is made to expose the renal pedicle. The renal artery is occluded with a microvascular clamp for a defined period (e.g., 30 minutes) to induce ischemia. The clamp is then removed to allow reperfusion.[6][7]

  • Fosinopril Administration: Fosinopril can be administered prior to the ischemic insult (pre-treatment) to evaluate its protective effects.

Data Presentation: Quantitative Effects of Fosinopril

The following tables summarize the quantitative data from studies investigating the nephroprotective effects of this compound in the aforementioned animal models.

Table 1: Effects of Fosinopril on Biochemical Parameters in STZ-Induced Diabetic Rats [3]

ParameterControl GroupDiabetic Model GroupFosinopril-Treated Group (5 mg/kg/day)
Blood Glucose (mmol/L)NormalSignificantly IncreasedMarginally Decreased
Serum Creatinine (µmol/L)BaselineSignificantly IncreasedSignificantly Decreased
Blood Urea Nitrogen (mmol/L)BaselineSignificantly IncreasedSignificantly Decreased
24-hour Urinary Protein (mg/24h)BaselineSignificantly IncreasedSignificantly Decreased
Serum ChemerinBaselineSignificantly IncreasedSignificantly Decreased
Serum VEGFBaselineSignificantly IncreasedSignificantly Decreased

Table 2: Effects of Fosinopril on Biochemical and Oxidative Stress Markers in Spontaneously Hypertensive Rats (SHRs) [4]

ParameterWKY Control GroupSHR Control GroupFosinopril-Treated SHR Group (10 mg/kg/day)
Systolic Blood Pressure (mmHg)NormalSignificantly IncreasedSignificantly Decreased
24-hour Urinary Protein (Upro)BaselineSignificantly IncreasedSignificantly Decreased
Urinary NAGaseBaselineSignificantly IncreasedSignificantly Decreased
Renal Malondialdehyde (MDA)BaselineSignificantly IncreasedSignificantly Decreased
Renal Total Antioxidant Capacity (TAOC)BaselineSignificantly DecreasedSignificantly Increased
Renal Cu/Zn-SOD ActivityBaselineSignificantly DecreasedSignificantly Increased
Renal Catalase (CAT) ActivityBaselineSignificantly DecreasedSignificantly Increased
Renal Glutathione Peroxidase (GSH-Px) ActivityBaselineSignificantly DecreasedSignificantly Increased
Renal Klotho ExpressionBaselineSignificantly DecreasedSignificantly Increased

Experimental Protocols

Quantification of Serum Creatinine using ELISA

This protocol provides a general guideline for a competitive ELISA to measure creatinine levels in rat serum.[8][9][10]

Materials:

  • Rat Creatinine ELISA Kit (contains pre-coated microplate, standards, detection reagents, wash buffer, substrate, and stop solution)

  • Microplate reader

  • Pipettes and tips

  • Distilled or deionized water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Sample Addition: Add 50 µL of standard, blank (sample diluent), or serum sample to the appropriate wells of the microplate.

  • Detection Reagent A Addition: Immediately add 50 µL of Detection Reagent A working solution to each well. Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer. After the last wash, remove any remaining buffer by inverting the plate and blotting it on absorbent paper.

  • Detection Reagent B Addition: Add 100 µL of Detection Reagent B working solution to each well. Cover and incubate for 45 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 90 µL of Substrate Solution to each well. Cover and incubate for 10-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Immediately read the optical density (OD) at 450 nm using a microplate reader.

  • Calculation: Calculate the creatinine concentration in the samples by comparing their OD to the standard curve.

Western Blot for Vascular Endothelial Growth Factor (VEGF) in Kidney Tissue

This protocol outlines the general steps for detecting VEGF protein expression in kidney tissue lysates.[5][11][12]

Materials:

  • Kidney tissue homogenates

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against VEGF

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Homogenize kidney tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate using a protein assay.

  • SDS-PAGE: Denature protein samples by boiling in sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against VEGF (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of VEGF expression.

Hematoxylin and Eosin (H&E) Staining of Kidney Sections

H&E staining is a standard histological technique used to visualize tissue morphology and assess pathological changes in the kidney.[4][13][14]

Materials:

  • Paraffin-embedded kidney sections on slides

  • Xylene

  • Ethanol (graded series: 100%, 95%, 70%)

  • Distilled water

  • Hematoxylin solution

  • Acid-alcohol (differentiating solution)

  • Ammonia water or Scott's tap water substitute (bluing agent)

  • Eosin solution

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by passing them through a graded series of alcohol (100%, 95%, 70%) and finally into distilled water.

  • Hematoxylin Staining:

    • Immerse slides in hematoxylin solution to stain the cell nuclei.

    • Rinse with tap water.

  • Differentiation:

    • Briefly dip the slides in acid-alcohol to remove excess hematoxylin.

    • Rinse with tap water.

  • Bluing:

    • Immerse slides in a bluing agent to turn the nuclei blue.

    • Rinse with tap water.

  • Eosin Staining:

    • Counterstain with eosin solution to stain the cytoplasm and extracellular matrix in shades of pink and red.

  • Dehydration and Clearing:

    • Dehydrate the sections through a graded series of alcohol.

    • Clear the slides in xylene.

  • Mounting:

    • Apply a drop of mounting medium to the section and cover with a coverslip.

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate glomerular and tubular structures for signs of injury, such as glomerulosclerosis, tubular atrophy, and interstitial fibrosis.

Signaling Pathways and Mechanisms of Action

Fosinopril exerts its nephroprotective effects primarily through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).[15][16][17] This, in turn, modulates several downstream pathways involved in kidney injury.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

Fosinopril's active metabolite, fosinoprilat, is a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[18] ACE is responsible for converting angiotensin I to the powerful vasoconstrictor angiotensin II.[18] By blocking this conversion, Fosinopril reduces the levels of angiotensin II, leading to vasodilation of the efferent arterioles in the glomerulus. This reduces intraglomerular pressure and hyperfiltration, thereby protecting the glomeruli from damage.[19]

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Efferent Arteriole) AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone GlomerularPressure Increased Intraglomerular Pressure Vasoconstriction->GlomerularPressure KidneyDamage Kidney Damage GlomerularPressure->KidneyDamage Renin Renin ACE ACE Fosinopril Fosinopril (Fosinoprilat) Fosinopril->ACE Oxidative_Stress_Pathway AngiotensinII Angiotensin II NADPH_Oxidase NADPH Oxidase Activation AngiotensinII->NADPH_Oxidase ROS Increased ROS (e.g., Superoxide) NADPH_Oxidase->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation (e.g., NF-κB activation) ROS->Inflammation KidneyInjury Kidney Injury (Fibrosis, Apoptosis) OxidativeStress->KidneyInjury Inflammation->KidneyInjury Fosinopril Fosinopril ACE ACE Inhibition Fosinopril->ACE AntioxidantEnzymes Increased Antioxidant Enzyme Activity (SOD, Catalase) Fosinopril->AntioxidantEnzymes ACE->AngiotensinII AntioxidantEnzymes->ROS Experimental_Workflow Start Start: Select Animal Model (e.g., Wistar Rats) Induction Induce Diabetic Nephropathy (STZ Injection) Start->Induction Grouping Group Allocation: - Control - Diabetic Model - Fosinopril-Treated Induction->Grouping Treatment Administer Fosinopril (e.g., 5 mg/kg/day for 12 weeks) Grouping->Treatment Monitoring Monitor Biochemical Parameters (Blood Glucose, Creatinine, etc.) Treatment->Monitoring Sacrifice Sacrifice Animals and Collect Tissues Monitoring->Sacrifice Analysis Histological and Molecular Analysis: - H&E Staining - Western Blot (VEGF) - ELISA (Chemerin) Sacrifice->Analysis Data Data Analysis and Interpretation Analysis->Data End End Data->End

References

Application Notes and Protocols for Evaluating the Cellular Effects of Fosinopril Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fosinopril Sodium is the sodium salt of Fosinopril, an ester prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat.[1][2][3] Fosinoprilat is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE), which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][4][5] By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone secretion.[1][4] While its primary clinical applications are in the treatment of hypertension and heart failure, recent research has explored its direct cellular effects, including impacts on cell proliferation, migration, and oxidative stress, suggesting a broader therapeutic potential.[6][7][8]

These application notes provide detailed protocols for a range of cell-based assays to investigate the cellular and molecular effects of this compound.

Mechanism of Action and Key Signaling Pathways

Fosinopril's primary mechanism is the inhibition of ACE. However, its cellular effects are often mediated through downstream signaling pathways that are influenced by Angiotensin II (Ang II).

The Renin-Angiotensin-Aldosterone System (RAAS)

Fosinoprilat competitively inhibits ACE, which is also known as kininase II. This action blocks the conversion of Angiotensin I to Angiotensin II and prevents the degradation of bradykinin, a vasodilator.[1][9] The reduction in Angiotensin II levels is central to Fosinopril's effects.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  cleavage AngII Angiotensin II AngI->AngII  conversion Vasoconstriction Vasoconstriction, Aldosterone Secretion, Cell Proliferation AngII->Vasoconstriction  stimulates ACE ACE (Angiotensin-Converting Enzyme) ACE->AngI Fosinoprilat Fosinoprilat (Active Metabolite) Fosinoprilat->ACE  inhibits Renin Renin Renin->Angiotensinogen

Caption: The Renin-Angiotensin-Aldosterone System and Fosinopril's mechanism.

TGF-β1/Smad Signaling Pathway

In vascular smooth muscle cells (VSMCs), Ang II has been shown to induce proliferation, migration, and oxidative stress. Studies have demonstrated that Fosinopril can counteract these effects by inhibiting the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway.[6][7][10] Fosinopril treatment has been found to reverse Ang II-induced increases in the expression of TGF-β1 and the phosphorylation of Smad2/3.[7][10]

TGF_Smad_Pathway cluster_TGF TGF-β1/Smad Pathway in VSMCs AngII Angiotensin II TGFB1 TGF-β1 AngII->TGFB1 upregulates TGF_Receptor TGF-β Receptor Complex TGFB1->TGF_Receptor activates pSmad p-Smad2/3 TGF_Receptor->pSmad phosphorylates Smad2/3 SmadComplex p-Smad2/3-Smad4 Complex pSmad->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Migration, Oxidative Stress) Nucleus->GeneTranscription regulates Fosinopril Fosinopril Fosinopril->TGFB1 inhibits upregulation

Caption: Fosinopril's inhibitory effect on the TGF-β1/Smad signaling pathway.

Cell Viability and Proliferation Assays

Application Note: These assays are crucial for determining the cytotoxic or cytostatic effects of this compound on various cell types. For instance, in studies involving VSMCs, a key objective is to assess if Fosinopril can inhibit the excessive proliferation induced by pathological stimuli like Ang II.[6][7] Assays such as MTT, XTT, or CCK-8 measure metabolic activity, which correlates with the number of viable cells.

Data Summary: Effects of Fosinopril on Cell Viability

The following table summarizes the observed effects of Fosinopril on the viability and proliferation of human Vascular Smooth Muscle Cells (VSMCs) as reported in the literature.

Cell LineStimulusAssayFosinopril EffectReference
VSMCsAngiotensin IICCK-8Reverses the Ang II-induced increase in cell viability.[7][10]
VSMCsAngiotensin IIEdU StainingReduces the Ang II-induced increase in the percentage of EdU-positive (proliferating) cells.[7][10]
Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11]

MTT_Workflow cluster_MTT MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Fosinopril (and/or stimulus e.g., Ang II) A->B C 3. Incubate (e.g., 24, 48, 72 hours) B->C D 4. Add MTT Reagent (5 mg/mL) C->D E 5. Incubate (3-4 hours, 37°C) D->E F 6. Add Solubilizing Agent (e.g., DMSO, HCl/Isopropanol) E->F G 7. Read Absorbance (~570 nm) F->G Apoptosis_Workflow cluster_Apoptosis Annexin V/PI Apoptosis Assay Workflow A 1. Seed & Treat Cells with Fosinopril B 2. Harvest Cells (including supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Annexin V Binding Buffer C->D E 5. Add FITC-Annexin V and Propidium Iodide (PI) D->E F 6. Incubate in the dark (15 min, Room Temp) E->F G 7. Analyze by Flow Cytometry F->G

References

Application Notes and Protocols for Assessing Fosinopril Sodium's Impact on Cardiac Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic effects of Fosinopril Sodium on cardiac remodeling. The protocols outlined below cover experimental design, from the induction of cardiac remodeling in animal models to detailed molecular and histological analysis, and include data presentation guidelines and visualizations of key signaling pathways.

Introduction to this compound and Cardiac Remodeling

Cardiac remodeling refers to the alterations in the heart's size, shape, structure, and function that occur in response to cardiac injury or increased load, such as after a myocardial infarction or in chronic hypertension. This process, if unabated, can lead to heart failure. This compound is an angiotensin-converting enzyme (ACE) inhibitor that has demonstrated efficacy in mitigating adverse cardiac remodeling.[1][2] It functions as a prodrug, being hydrolyzed in the liver to its active metabolite, fosinoprilat.[1] Fosinoprilat competitively inhibits ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), thereby reducing the production of angiotensin II and aldosterone, which are potent mediators of vasoconstriction, fibrosis, and hypertrophy.[1][3]

Experimental Workflow for Assessing this compound

The following diagram outlines a typical experimental workflow for evaluating the impact of this compound on cardiac remodeling in a preclinical setting.

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Assessment of Cardiac Remodeling cluster_analysis Data Analysis model Induce Cardiac Remodeling (e.g., Myocardial Infarction) treatment Administer this compound or Vehicle Control model->treatment echo Echocardiography treatment->echo histo Histological Analysis treatment->histo mol Molecular Analysis (qPCR & Western Blot) treatment->mol data Quantitative Data Analysis and Interpretation echo->data histo->data mol->data

Caption: Experimental workflow for assessing this compound's impact on cardiac remodeling.

Key Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). This has downstream effects on various signaling pathways implicated in cardiac fibrosis and hypertrophy, most notably the Transforming Growth Factor-beta (TGF-β)/Smad pathway.

Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Effects Vasoconstriction Fibrosis Hypertrophy AT1R->Effects Aldosterone->Effects Renin Renin ACE ACE Fosinopril This compound (Fosinoprilat) Fosinopril->ACE

Caption: this compound's inhibition of ACE within the RAAS pathway.

TGF-β/Smad Signaling Pathway in Cardiac Fibrosis

Angiotensin II is a known activator of the TGF-β signaling pathway, which is a central regulator of fibrosis.[4] By reducing Angiotensin II levels, this compound can attenuate the pro-fibrotic TGF-β/Smad signaling cascade.

TGFb_Smad_pathway AngiotensinII Angiotensin II TGFb TGF-β1 AngiotensinII->TGFb TGFbR TGF-β Receptor TGFb->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus GeneTranscription Pro-fibrotic Gene Transcription (e.g., Collagen) Nucleus->GeneTranscription activates Fosinopril This compound Fosinopril->AngiotensinII

Caption: this compound's indirect inhibition of the TGF-β/Smad pathway.

Detailed Experimental Protocols

Animal Model of Cardiac Remodeling: Myocardial Infarction

A commonly used model to induce cardiac remodeling is the permanent ligation of the left anterior descending (LAD) coronary artery in rats, which mimics human myocardial infarction.[5]

Protocol:

  • Anesthetize male Sprague-Dawley or Wistar rats (250-300g) with an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).[5][6]

  • Intubate the rats and provide mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the LAD artery with a suture (e.g., 6-0 silk) to induce myocardial infarction.[5]

  • Confirm successful ligation by observing the blanching of the anterior ventricular wall.

  • Close the chest in layers and allow the animals to recover.

  • Administer appropriate post-operative analgesia.

  • A sham-operated control group should undergo the same procedure without LAD ligation.

This compound Administration

Protocol:

  • Prepare this compound solution in a suitable vehicle (e.g., distilled water).

  • Based on previous studies, an effective oral dose of this compound in rat models of cardiac hypertrophy is in the range of 4.67 mg/kg/day to 15 mg/kg/day.[7][8]

  • Administer the this compound solution or vehicle to the respective groups of rats daily via oral gavage.

  • Treatment should commence shortly after the induction of myocardial infarction and continue for a predetermined period (e.g., 4-8 weeks) to allow for the development and potential reversal of cardiac remodeling.

Assessment of Cardiac Function by Echocardiography

Transthoracic echocardiography is a non-invasive method to serially assess cardiac function and geometry.[9]

Protocol:

  • Lightly anesthetize the rats and place them in the left lateral decubitus position.

  • Use a high-frequency ultrasound system with a linear array transducer suitable for small animals.

  • Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measure the following parameters:

    • Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

    • Anterior and posterior wall thickness at end-diastole (AWTd, PWTd) and end-systole (AWTs, PWTs).

  • Calculate the following functional parameters:

    • Ejection Fraction (EF%).

    • Fractional Shortening (FS%).

Histological Analysis of Cardiac Fibrosis

Masson's Trichrome staining is used to differentiate collagen fibers (blue/green) from myocardium (red) and nuclei (dark brown/black), allowing for the quantification of fibrosis.

Protocol:

  • At the end of the treatment period, euthanize the rats and excise the hearts.

  • Fix the hearts in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm thick transverse sections from the mid-ventricular level.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with Masson's Trichrome stain according to the manufacturer's protocol.

  • Capture digital images of the stained sections under a light microscope.

  • Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total left ventricular area.

Molecular Analysis of Cardiac Remodeling Markers

Protocol:

  • Homogenize frozen left ventricular tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., ANP, BNP, Collagen I, Collagen III, TGF-β1, p-Smad2/3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the protein expression to a loading control such as GAPDH or β-actin.

Protocol:

  • Extract total RNA from frozen left ventricular tissue using a suitable RNA isolation kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green-based master mix and primers specific for the genes of interest (e.g., Nppa (ANP), Nppb (BNP), Col1a1, Col3a1, Tgfb1).

  • Use a stable housekeeping gene (e.g., Gapdh, Actb) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the expected changes in key parameters following the induction of cardiac remodeling and the anticipated effects of this compound treatment.

Table 1: Echocardiographic Parameters

ParameterShamMI + VehicleMI + this compound
LVIDd (mm) NormalIncreasedReduced vs. Vehicle
LVIDs (mm) NormalIncreasedReduced vs. Vehicle
EF (%) NormalDecreasedImproved vs. Vehicle
FS (%) NormalDecreasedImproved vs. Vehicle

Table 2: Histological and Molecular Markers of Cardiac Remodeling

ParameterShamMI + VehicleMI + this compound
Fibrosis (%) LowHighReduced vs. Vehicle
LVW/BW (mg/g) NormalIncreasedReduced vs. Vehicle
Nppa mRNA LowHighReduced vs. Vehicle
Nppb mRNA LowHighReduced vs. Vehicle
Col1a1 mRNA LowHighReduced vs. Vehicle
Tgfb1 mRNA LowHighReduced vs. Vehicle
ANP Protein LowHighReduced vs. Vehicle
BNP Protein LowHighReduced vs. Vehicle
Collagen I Protein LowHighReduced vs. Vehicle
p-Smad2/3 Protein LowHighReduced vs. Vehicle

LVW/BW: Left Ventricular Weight to Body Weight ratio.

These protocols and application notes provide a robust framework for investigating the therapeutic potential of this compound in attenuating adverse cardiac remodeling. The integration of functional, histological, and molecular analyses will yield a comprehensive understanding of its cardioprotective effects.

References

Application Notes and Protocols: Fosinopril Sodium in Diabetic Nephropathy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fosinopril Sodium in preclinical and clinical studies of diabetic nephropathy. Detailed protocols and quantitative data from key studies are presented to facilitate experimental design and data interpretation.

Fosinopril, a prodrug, is converted in the body to its active metabolite, fosinoprilat.[1] Fosinoprilat is an angiotensin-converting enzyme (ACE) inhibitor that blocks the conversion of angiotensin I to angiotensin II.[1][2] This mechanism is central to its therapeutic effects in conditions like hypertension and heart failure.[3][4] Its application has been extended to the management of diabetic nephropathy, where it has shown potential in slowing the progression of renal disease.[1][3][4]

Mechanism of Action in Diabetic Nephropathy

Fosinopril's primary role in mitigating diabetic nephropathy lies in its inhibition of the renin-angiotensin-aldosterone system (RAAS).[1] By reducing angiotensin II levels, Fosinopril helps to decrease intraglomerular pressure and subsequently reduce proteinuria, a hallmark of diabetic kidney disease.[5]

Recent studies have elucidated further molecular pathways influenced by Fosinopril. In a notable preclinical study, Fosinopril was found to suppress the expression of chemerin and vascular endothelial growth factor (VEGF) in the renal tissues of diabetic rats.[6][7] Both chemerin and VEGF are implicated in the pathogenesis of diabetic nephropathy, suggesting a novel mechanism for Fosinopril's renal-protective effects.[5][6] Another potential mechanism involves the inactivation of the SRC/NF-κB pathway, which is associated with renal injury in diabetic nephropathy.[8][9]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound in diabetic nephropathy.

Table 1: Effects of Fosinopril on Biochemical and Renal Parameters in a Diabetic Rat Model[1][7]
ParameterControl GroupDiabetic Model GroupFosinopril-Treated Group
Body Weight (g) 465.3 ± 25.4289.5 ± 21.7301.2 ± 23.1
Blood Glucose (mmol/L) 5.8 ± 1.128.9 ± 4.226.5 ± 3.8
Blood Urea Nitrogen (mmol/L) 5.9 ± 1.318.6 ± 2.511.2 ± 1.9
Serum Creatinine (μmol/L) 45.3 ± 8.798.2 ± 12.465.7 ± 10.2
24-hour Urinary Protein (mg) 15.4 ± 3.885.6 ± 10.245.3 ± 8.1
Serum Chemerin (ng/L) 15.8 ± 3.639.8 ± 5.125.4 ± 4.2
Serum VEGF (ng/L) 21.3 ± 4.250.1 ± 6.332.7 ± 5.5
Renal Tissue Chemerin (relative expression) 0.25 ± 0.050.85 ± 0.120.45 ± 0.08
Renal Tissue VEGF (relative expression) 0.31 ± 0.060.92 ± 0.150.51 ± 0.09
Table 2: Clinical Outcomes from the Fosinopril Versus Amlodipine Cardiovascular Events Randomized Trial (FACET) in Patients with Hypertension and NIDDM[10]
OutcomeFosinopril Group (n=189)Amlodipine Group (n=191)Hazard Ratio (95% CI)
Combined Outcome (Acute MI, Stroke, Hospitalized Angina) 14270.49 (0.26–0.95)
Table 3: Efficacy of Fosinopril in Type 2 Diabetic Patients with Moderate Renal Insufficiency[11][12]
ParameterFosinopril GroupPlacebo Groupp-value
Percentage Change in Urinary Albumin Excretion (UAE) in patients with microalbuminuria (%) -24.2 ± 28.811.6 ± 42.10.003
Rate of Change of Endogenous Creatinine Clearance (CrCl) (ml/min/week) -0.07 ± 0.19-0.24 ± 0.350.026

Experimental Protocols

Protocol 1: Induction and Treatment of Diabetic Nephropathy in a Rat Model[1][7]

This protocol details the methodology used in a study investigating the effects of Fosinopril on chemerin and VEGF expression in diabetic nephropathy rats.

1. Animal Model and Diabetes Induction:

  • Animals: Healthy male Wistar rats (8 weeks old, 180-200 g).
  • Acclimation: 1 week.
  • Diabetes Induction: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg, freshly prepared in citric acid buffer. Control animals receive an equal volume of citric acid buffer.
  • Confirmation of Diabetes: Fasting blood glucose levels are measured 72 hours post-injection. Rats with a blood glucose level higher than 16.7 mmol/L are considered diabetic.

2. Experimental Groups and Treatment:

  • Control Group (n=15): Non-diabetic rats receiving distilled water via intragastric cannulation once daily for 12 weeks.
  • Diabetic Model Group (n=15): Diabetic rats receiving distilled water via intragastric cannulation once daily for 12 weeks.
  • Fosinopril-Treated Group (n=15): Diabetic rats receiving Fosinopril (5 mg/kg in distilled water) via intragastric cannulation once daily for 12 weeks.

3. Sample Collection and Analysis:

  • Duration: 12 weeks.
  • Sample Collection: At the end of the treatment period, 24-hour urine is collected. Animals are then sacrificed, and blood and renal tissue samples are collected.
  • Biochemical Analysis: Blood glucose, creatinine, and urea nitrogen are quantified using an automatic biochemical analyzer.
  • Protein Quantification: Serum and renal tissue levels of chemerin and VEGF are measured by ELISA and Western blot, respectively.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Fosinopril in Diabetic Nephropathy

The diagram below illustrates the proposed mechanism of Fosinopril in ameliorating diabetic nephropathy through the inhibition of the RAAS and its downstream effects on chemerin and VEGF.

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1R Angiotensin_II->AT1R Binds to Chemerin Chemerin AT1R->Chemerin Upregulates VEGF VEGF AT1R->VEGF Upregulates Fosinopril Fosinopril ACE ACE Fosinopril->ACE Inhibits Reduced_Renal_Injury Reduced_Renal_Injury Fosinopril->Reduced_Renal_Injury Leads to Renal_Injury Renal Injury (Proteinuria, Fibrosis) Chemerin->Renal_Injury VEGF->Renal_Injury

Caption: Fosinopril's mechanism in diabetic nephropathy.

Experimental Workflow for a Preclinical Study

The following diagram outlines the key steps in a typical preclinical study investigating the efficacy of Fosinopril in a diabetic animal model.

G start Start: Select Healthy Wistar Rats acclimation Acclimation (1 week) start->acclimation diabetes_induction Diabetes Induction (STZ) & Confirmation acclimation->diabetes_induction grouping Randomly Assign to Groups: - Control - Diabetic Model - Fosinopril-Treated diabetes_induction->grouping treatment Daily Treatment (12 weeks) grouping->treatment sample_collection Sample Collection: - 24h Urine - Blood - Renal Tissue treatment->sample_collection analysis Biochemical & Protein Analysis: - Blood Glucose, Creatinine, BUN - Chemerin, VEGF (ELISA, Western Blot) sample_collection->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis end End: Report Findings data_analysis->end

Caption: Preclinical experimental workflow.

Logical Relationship of Fosinopril's Effects

This diagram illustrates the logical progression from Fosinopril administration to the observed therapeutic outcomes in diabetic nephropathy.

G Fosinopril Fosinopril Administration ACE_Inhibition ACE Inhibition Fosinopril->ACE_Inhibition Angiotensin_II_Reduction Reduced Angiotensin II ACE_Inhibition->Angiotensin_II_Reduction Reduced_RAAS Reduced RAAS Activity Angiotensin_II_Reduction->Reduced_RAAS Decreased_Chemerin_VEGF Decreased Chemerin & VEGF Reduced_RAAS->Decreased_Chemerin_VEGF Reduced_Proteinuria Reduced Proteinuria Reduced_RAAS->Reduced_Proteinuria Improved_Renal_Function Improved Renal Function Decreased_Chemerin_VEGF->Improved_Renal_Function Reduced_Proteinuria->Improved_Renal_Function Slowed_Progression Slowed Progression of Diabetic Nephropathy Improved_Renal_Function->Slowed_Progression

Caption: Logical flow of Fosinopril's effects.

References

Application of LC-MS for the Identification of Fosinopril Sodium Metabolites: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the identification and quantification of Fosinopril Sodium and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a prodrug, is converted in vivo to its active metabolite, Fosinoprilat, which is a potent angiotensin-converting enzyme (ACE) inhibitor. Understanding the metabolic fate of this compound is crucial for drug efficacy and safety assessment. This document outlines the primary metabolic pathways, presents quantitative data from various studies, and provides detailed experimental protocols for sample preparation, LC separation, and MS detection.

Introduction to this compound Metabolism

This compound is an ester prodrug that undergoes rapid and extensive hydrolysis in vivo to form its pharmacologically active diacid metabolite, Fosinoprilat.[1][2][3] This conversion is primarily mediated by esterases in the gastrointestinal mucosa and the liver.[4] Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system.[2]

Beyond the primary hydrolysis, further metabolism of Fosinoprilat occurs, leading to the formation of other metabolites. The main identified metabolites include a glucuronide conjugate of Fosinoprilat and a p-hydroxy metabolite of Fosinoprilat.[1][5][6][7] After oral administration of radiolabeled fosinopril, approximately 75% of the radioactivity in plasma is attributed to Fosinoprilat, 20-30% to the glucuronide conjugate, and 1-5% to the p-hydroxy metabolite.[5][6][7]

Metabolic Pathway of this compound

The metabolic conversion of this compound involves a few key steps, which are illustrated in the diagram below. The initial de-esterification to the active form, Fosinoprilat, is the most critical step for its therapeutic action. Subsequent conjugation and oxidation reactions represent pathways for further biotransformation and elimination.

Fosinopril_Metabolism Fosinopril This compound (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril->Fosinoprilat Hydrolysis (Esterases) Glucuronide Fosinoprilat Glucuronide (Inactive Conjugate) Fosinoprilat->Glucuronide Glucuronidation Hydroxy p-Hydroxy Fosinoprilat (Active Metabolite) Fosinoprilat->Hydroxy Hydroxylation LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Sample Biological Sample (Plasma, Serum) Spike Spike Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Quantification->Reporting

References

Troubleshooting & Optimization

Fosinopril Sodium Solubility and Handling for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Fosinopril Sodium in in vitro experiments. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for in vitro studies?

A1: The optimal solvent depends on your experimental needs. This compound is freely soluble in water (up to 100 mg/mL), methanol, and ethanol.[1][2][3] For cell-based assays, sterile water or a buffered solution like PBS is recommended. It is also soluble in a 1:1 mixture of Acetonitrile:Methanol.[4]

Q2: I'm observing precipitation when adding my this compound stock to cell culture media. What's causing this?

A2: This is likely due to the pH-dependent solubility of this compound. The compound is practically insoluble in acidic conditions (pH 1.2 and 4.5) but freely soluble at a more neutral to slightly alkaline pH (pH 6.8).[5] Many standard cell culture media are buffered around pH 7.2-7.4, which should be suitable. However, localized pH changes or the use of acidic supplements could cause precipitation. Ensure the final pH of your working solution is above 6.8.

Q3: There is conflicting information about the solubility of this compound in DMSO. Can I use it?

A3: There are conflicting reports regarding this compound's solubility in DMSO.[4][6][7] Some sources state it is soluble, while others indicate it is insoluble, noting that moisture-absorbing DMSO can reduce solubility.[4][6] Given that this compound is freely soluble in water, it is highly recommended to use aqueous-based solvents to avoid this issue entirely. If DMSO must be used, ensure it is fresh, anhydrous DMSO and perform a small-scale solubility test first.

Q4: How should I prepare a stock solution of this compound?

A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, you will dissolve the this compound powder in an appropriate solvent (e.g., sterile water) with the aid of gentle warming and vortexing.

Q5: How should I store my this compound stock solution?

A5: For long-term stability, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudiness or Precipitation in Stock Solution Incomplete dissolution.Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the solution is clear.
pH of the solvent is too acidic.Ensure the solvent pH is neutral or slightly alkaline. For aqueous solutions, consider using a buffer with a pH of 6.8 or higher.[5][9]
Precipitation Upon Dilution in Media The final concentration exceeds the solubility limit in the media.Perform serial dilutions to reach your final desired concentration.
The pH of the final working solution has dropped.Check the pH of your final solution. If necessary, adjust the pH of the media or use a stronger buffering system.
Inconsistent Experimental Results Degradation of this compound stock solution.Use freshly prepared stock solutions or ensure proper storage of aliquots at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.[6]
Incomplete hydrolysis to the active form, Fosinoprilat.Fosinopril is a prodrug that is rapidly and completely hydrolyzed to its active form, Fosinoprilat, by esterases present in vivo, and likely in many cell culture systems containing serum.[2][10][11] If you suspect this is an issue, consider using Fosinoprilat directly if available.

Data Presentation: Solubility Profile

The solubility of this compound in various solvents is summarized below.

Solvent Solubility Concentration Notes
WaterFreely Soluble / Soluble~100 mg/mLRecommended for most in vitro applications.[1][2][4]
EthanolSoluble / Sparingly Soluble~4 mg/mLCan be used, but water is generally preferred.[1][3][6]
MethanolFreely Soluble / Soluble~1 mg/mLAnother potential organic solvent option.[1][12]
DMSOConflicting ReportsInsoluble to SolubleUse with caution. Ensure anhydrous DMSO.[4][6][7]
Aqueous Buffer (pH 1.2, 4.5)Practically Insoluble-Avoid acidic conditions.[5]
Aqueous Buffer (pH 6.8)Freely Soluble-Optimal pH for dissolution.[5][9]
1N NaOHFreely Soluble-Soluble in basic conditions.[1]
1N HClPractically Insoluble-Insoluble in acidic conditions.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Aqueous Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tube

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquots

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

  • Solvent Addition: Add the calculated volume of sterile water to the conical tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder is not fully dissolved, you can use one of the following methods:

    • Gentle Warming: Place the tube in a water bath set to 37°C for 5-10 minutes. Vortex intermittently.

    • Sonication: Place the tube in a sonicator bath for 2-5 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Sterilization: If required for your application (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6][8]

Visualizations

Mechanism of Action: Inhibition of the RAAS Pathway

Fosinopril is a prodrug that is hydrolyzed to its active metabolite, Fosinoprilat. Fosinoprilat inhibits the Angiotensin-Converting Enzyme (ACE), thereby blocking the conversion of Angiotensin I to the potent vasoconstrictor, Angiotensin II.[10][11][13]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction Leads to Renin Renin ACE ACE Fosinoprilat Fosinoprilat (Active Metabolite) Fosinoprilat->ACE Inhibits

Caption: Fosinoprilat inhibits ACE in the RAAS pathway.

Experimental Workflow: Stock Solution Preparation

This diagram outlines the standard procedure for preparing a sterile, aqueous stock solution of this compound for use in in vitro experiments.

Workflow start Start weigh 1. Weigh Fosinopril Sodium Powder start->weigh add_solvent 2. Add Sterile Water weigh->add_solvent dissolve 3. Vortex / Warm / Sonicate add_solvent->dissolve check 4. Check for Clarity dissolve->check check->dissolve Not Clear filter 5. Sterile Filter (0.22 µm) check->filter Clear aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Logical Relationship: pH and Solubility

The solubility of this compound is critically dependent on the pH of the solvent. This relationship is a key consideration for avoiding precipitation in experimental setups.

ph_solubility cluster_conditions pH_Scale pH of Solvent Acidic Acidic pH (e.g., 1.2 - 4.5) Neutral Neutral / Alkaline pH (e.g., > 6.8) Insoluble Result: Practically Insoluble Acidic->Insoluble Soluble Result: Freely Soluble Neutral->Soluble

Caption: The effect of pH on this compound solubility.

References

Stability of Fosinopril Sodium in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of fosinopril sodium in various buffer solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: this compound, an ester prodrug, primarily degrades via hydrolysis to its active diacid metabolite, fosinoprilat.[1] This hydrolysis can occur under acidic, basic, and neutral conditions.[2]

Q2: How does pH affect the stability of this compound in solution?

A2: this compound is susceptible to hydrolysis across a range of pH values. Forced degradation studies indicate that it undergoes extensive hydrolysis in acidic, alkaline, and neutral solutions. Its solubility is also pH-dependent; it is practically insoluble at pH 1.2 and 4.5 but freely soluble at pH 6.8.

Q3: Is this compound sensitive to other environmental factors besides pH?

A3: Yes, this compound has been shown to be sensitive to light, particularly under acidic conditions (photo-acidic degradation).[2] However, it is relatively stable to oxidative and thermal stress.[2]

Q4: Can metal ions influence the stability of this compound?

A4: Yes, the presence of metal ions, such as magnesium, can mediate the degradation of this compound. This degradation follows a bimolecular process, with the rate being first-order in both the metal ion and fosinopril concentration.[3]

Q5: What are the main degradation products of this compound?

A5: The primary degradation product is the active metabolite, fosinoprilat. Other identified degradation products include a β-ketoamide and a phosphonic acid, especially in the presence of metal ions.[3]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Rapid loss of this compound concentration in a neutral buffer. Hydrolytic degradation is a known instability pathway for this compound, even in neutral conditions.[2]Prepare solutions fresh and use them promptly. For storage, consider refrigeration (2-8 °C) to slow down the hydrolysis rate and protect from light. Avoid long-term storage of solutions unless stability has been specifically evaluated for those conditions.
Inconsistent results in stability studies. The presence of trace metal ion contamination in the buffer or glassware can catalyze the degradation of this compound.[3]Use high-purity water and reagents for buffer preparation. Consider using metal-chelating agents like EDTA in the buffer if metal ion contamination is suspected, but validate its non-interference with the analytical method.
Formation of unexpected peaks in the chromatogram during HPLC analysis. These could be degradation products of this compound. Fosinopril is known to degrade into several products.[2][3]Refer to the provided experimental protocols for a suitable stability-indicating HPLC method capable of resolving fosinopril from its major degradation products. Perform peak purity analysis using a photodiode array (PDA) detector to confirm the homogeneity of the fosinopril peak.
Precipitation of this compound in acidic buffer. This compound has poor solubility in acidic aqueous solutions (pH 1.2 and 4.5).Adjust the pH of the buffer to near neutral (e.g., pH 6.8) where this compound is freely soluble. Alternatively, a co-solvent system may be necessary, but its impact on stability must be evaluated.

Data on this compound Stability

Table 1: Qualitative Stability of this compound under Different Stress Conditions

Stress Condition Observation Reference
Acidic Hydrolysis Significant degradation[2]
Alkaline Hydrolysis Significant degradation[2]
Neutral Hydrolysis Degradation observed[2]
Oxidative Stress Stable[2]
Thermal Stress Stable[2]
Photolytic Stress (Acidic) Significant degradation[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a high-performance liquid chromatography (HPLC) method suitable for separating this compound from its degradation products.

1. Chromatographic Conditions:

  • Column: Phenomenex RP18 (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile: Methanol: 10% Aqueous Phosphoric Acid (800:195:5, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the assay.

3. Sample Preparation for Stability Studies:

  • Prepare solutions of this compound in the desired buffer solutions (e.g., phosphate buffer at various pH levels).

  • Store the solutions under the desired stress conditions (e.g., specific temperature, light exposure).

  • At predetermined time points, withdraw an aliquot of the sample, dilute it with the mobile phase to an appropriate concentration, and inject it into the HPLC system.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of a freshly prepared standard solution.

  • Monitor the appearance and increase of degradation product peaks.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_standard Prepare Fosinopril Standard Solution hplc HPLC Analysis prep_standard->hplc Calibration prep_sample Prepare Fosinopril in Buffer Solution stress Incubate at Specific (pH, Temp, Light) prep_sample->stress sampling Withdraw Aliquots at Time Points stress->sampling sampling->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway cluster_products Degradation Products Fosinopril This compound (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril->Fosinoprilat Hydrolysis (Acidic, Basic, Neutral) Other Other Degradants (e.g., β-ketoamide) Fosinopril->Other Metal-ion mediated Photo-acidic

References

Technical Support Center: Optimizing Fosinopril Sodium Dosage for Rodent Hypertension Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fosinopril Sodium in rodent models of hypertension.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat.[1][2] Fosinoprilat is a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that converts angiotensin I to angiotensin II, a potent vasoconstrictor.[1] By inhibiting ACE, fosinoprilat reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and consequently, a decrease in blood pressure.[1]

Q2: What is the recommended starting dose of this compound for rats and mice?

A2: The optimal dose can vary depending on the specific rodent model and experimental goals. However, based on published studies, a common starting dose for spontaneously hypertensive rats (SHR) is in the range of 10-30 mg/kg/day administered orally.[1] For mice, a starting dose of 5-25 mg/kg/day administered in drinking water has been used in studies with apolipoprotein E deficient mice. It is recommended to start with a dose in the lower end of the effective range and titrate upwards based on the observed blood pressure response.

Q3: How should I prepare this compound for oral administration?

A3: this compound is a white to off-white crystalline powder that is soluble in water.[1][3] For oral gavage, it can be dissolved in sterile water or saline. It's important to note that this compound can form micelle-like aggregates in aqueous solutions at concentrations above approximately 1.5 mg/mL, which might affect its absorption.[4] Therefore, ensure the solution is well-mixed and consider the concentration when preparing your dosing solutions. For administration in drinking water, the required amount of this compound can be dissolved in the daily volume of water consumed by the animals. Fresh solutions should be prepared regularly to ensure stability.

Q4: How long does it take to see a significant reduction in blood pressure after starting treatment?

A4: The onset of the antihypertensive effect after a single oral dose can be observed within an hour, with peak blood pressure reduction typically achieved between 2 to 6 hours after dosing.[1][3] However, for a stable and maximal blood pressure lowering effect, several weeks of continuous therapy may be required.[1]

Q5: What are the potential adverse effects of this compound in rodents?

A5: At very high doses, this compound can be associated with lethality in rats (oral doses of 2600 mg/kg).[5] Common adverse effects observed in humans, which may be relevant to monitor in rodents, include dizziness, fatigue, and cough.[5] In animal studies, signs of toxicity can include weight loss, renal juxtaglomerular-cell hyperplasia, and increased BUN and creatinine levels. It is crucial to monitor the animals for any signs of distress or adverse reactions, especially when using higher doses.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No significant reduction in blood pressure - Insufficient Dose: The administered dose may be too low for the specific rodent model. - Drug Stability Issues: The this compound solution may have degraded. - Administration Errors: Incorrect oral gavage technique or issues with consumption of medicated drinking water. - Animal Model Resistance: The chosen hypertension model may be less responsive to ACE inhibitors.- Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your model. - Fresh Solutions: Prepare fresh dosing solutions daily. - Verify Administration: Ensure proper oral gavage technique. If using drinking water, measure daily water intake to confirm drug consumption. - Alternative Model: Consider using a different model of hypertension.
High variability in blood pressure readings - Stress-Induced Hypertension: Handling and restraint during blood pressure measurement can cause stress and elevate blood pressure. - Inconsistent Measurement Technique: Variations in tail-cuff placement or inflation/deflation rates. - Diurnal Variation: Blood pressure naturally fluctuates throughout the day.- Acclimatization: Acclimate the animals to the measurement procedure and equipment for several days before starting the experiment. - Standardized Protocol: Use a consistent and standardized protocol for all blood pressure measurements. - Consistent Timing: Perform measurements at the same time each day.
Signs of toxicity or poor tolerability in rodents (e.g., weight loss, lethargy) - Dose is too high: The administered dose may be approaching toxic levels. - Dehydration: Reduced water intake due to taste aversion of the medicated water.- Reduce Dose: Lower the dose to a previously tolerated level. - Monitor Water Intake: If administering in drinking water, monitor daily water consumption. Consider adding a sweetener to improve palatability if necessary, ensuring it does not interfere with the experiment. - Switch to Gavage: If taste aversion is a persistent issue, switch to oral gavage for more precise dosing.

Quantitative Data

Table 1: this compound Dosage and Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)

Dosage Administration Route Duration Effect on Systolic Blood Pressure (SBP) Reference
1 mg/kg/day (low dose)Drinking Water6 weeksNo significant difference compared to untreated SHR.[6]
25 mg/kg/day (high dose)Drinking Water6 weeksSignificantly lower SBP compared to untreated SHR.[6]
10 mg/kg/dayOral Gavage2 daysLowered blood pressure.[1]
30 mg/kg/dayOral Gavage2 daysLowered blood pressure.[1]
30 mg/kg twice dailyOral Gavage14 daysLowering of systolic blood pressure.[1]
25 mg/kg/dayNot Specified4 or 8 weeksPersistently reduced systolic blood pressure.[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 10 mg/kg).

    • Dissolve the calculated amount of this compound in a known volume of sterile water or saline to achieve the desired concentration for the gavage volume. For example, for a 250g rat receiving 10 mg/kg, the total dose is 2.5 mg. If the gavage volume is 1 mL, the concentration should be 2.5 mg/mL.

    • Ensure the solution is thoroughly mixed before each administration.

  • Oral Gavage Procedure:

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the this compound solution.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Non-Invasive Blood Pressure Measurement in Rats (Tail-Cuff Method)

  • Acclimatization:

    • For several days prior to the experiment, place the rats in the restrainer for the same duration as the actual measurement to acclimate them to the procedure.

  • Measurement Procedure:

    • Place the rat in a restrainer.

    • Place the tail cuff and sensor on the rat's tail according to the manufacturer's instructions.

    • Allow the rat to remain calm for a few minutes before starting the measurement.

    • Initiate the automated measurement cycle. The system will inflate and then deflate the cuff while recording the blood pressure.

    • Obtain multiple readings and calculate the average to ensure accuracy.

    • Perform all measurements in a quiet and temperature-controlled environment.

Visualizations

Fosinopril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Renin Renin Renin->Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Fosinopril This compound (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril->Fosinoprilat Hydrolysis Fosinoprilat->ACE Inhibition Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Experimental_Workflow Start Start: Select Rodent Hypertension Model Dose_Selection Dose Selection and Solution Preparation Start->Dose_Selection Acclimatization Animal Acclimatization Dose_Selection->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Fosinopril_Admin This compound Administration Baseline_BP->Fosinopril_Admin Treatment_Period Treatment Period (e.g., 2-6 weeks) Fosinopril_Admin->Treatment_Period Periodic_BP Periodic Blood Pressure Measurement Treatment_Period->Periodic_BP During Data_Analysis Data Analysis and Interpretation Treatment_Period->Data_Analysis After Periodic_BP->Treatment_Period End End of Study Data_Analysis->End

References

Technical Support Center: Bioanalysis of Fosinopril Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Fosinopril Sodium and its active metabolite, Fosinoprilat.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the bioanalysis of Fosinopril and Fosinoprilat?

A1: The primary challenges in the bioanalysis of Fosinopril and its active metabolite, Fosinoprilat, are related to matrix effects, which can lead to ion suppression or enhancement in LC-MS/MS analysis.[1][2][3] Other challenges include the potential for ex vivo hydrolysis of the prodrug Fosinopril to Fosinoprilat, chromatographic peak shape issues, and achieving adequate sensitivity, especially for the prodrug.[4][5]

Q2: What causes matrix effects in this compound bioanalysis?

A2: Matrix effects in the bioanalysis of this compound from plasma are typically caused by co-eluting endogenous components from the biological matrix.[1][3] These can include phospholipids, salts, and other organic compounds that interfere with the ionization of the target analytes in the mass spectrometer source.[1][6] The choice of sample preparation technique significantly impacts the extent of matrix effects. For instance, protein precipitation is a common high-throughput method but is also more prone to leaving behind interfering matrix components compared to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: Two common methods to evaluate matrix effects are the post-column infusion technique and the post-extraction spike method.[1]

  • Post-column infusion: A constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[1]

  • Post-extraction spike: The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Q4: What is a suitable internal standard (IS) for Fosinopril and Fosinoprilat analysis?

A4: The ideal internal standard should be structurally and physicochemically similar to the analyte to compensate for variability during sample preparation and analysis.[1] For Fosinopril and Fosinoprilat, several options have been successfully used:

  • Benazepril hydrochloride: A structurally similar ACE inhibitor, has been used as an internal standard for Fosinoprilat (Fosinopril diacid).[7]

  • Zaleplon: This compound has been used as an internal standard for the simultaneous determination of Fosinopril and Fosinoprilat.[4][8]

  • Stable Isotope-Labeled (SIL) Internal Standards: While not explicitly mentioned in the provided search results for Fosinopril, SIL-IS are generally considered the gold standard in LC-MS bioanalysis as they have nearly identical chemical and physical properties to the analyte, providing the best compensation for matrix effects.[9]

Q5: Why is my recovery for Fosinopril low and what can I do to improve it?

A5: Low recovery of Fosinopril can be due to several factors:

  • Inefficient Extraction: The chosen sample preparation method (LLE or SPE) may not be optimal for Fosinopril. Ensure the pH of the sample and the choice of organic solvent (for LLE) or sorbent (for SPE) are appropriate for the physicochemical properties of Fosinopril.

  • Ex vivo Hydrolysis: Fosinopril is a prodrug that can hydrolyze to its active metabolite, Fosinoprilat.[4] This can occur in the biological matrix after sample collection. Acidification of the plasma samples can help to minimize this hydrolysis.[4]

  • Adsorption: Fosinopril may adsorb to plasticware during sample processing. Using low-adsorption tubes and pipette tips can help mitigate this.

Troubleshooting Guide

Issue 1: Significant Ion Suppression or Enhancement

Symptoms:

  • Inconsistent and irreproducible results.

  • Poor sensitivity, especially at the lower limit of quantification (LLOQ).

  • A significant dip or rise in the baseline during post-column infusion experiments.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inadequate Sample Cleanup Switch from protein precipitation to a more robust sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, can provide very clean extracts with high recovery.[7]
Co-elution with Phospholipids Modify the chromatographic method to separate the analytes from the phospholipid-rich region of the chromatogram. This can be achieved by adjusting the mobile phase gradient or using a different stationary phase.[6]
Suboptimal Ionization Source Conditions Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to minimize the impact of matrix components on analyte ionization.
Inappropriate Internal Standard If not already using one, switch to a stable isotope-labeled internal standard (SIL-IS) for the best compensation of matrix effects.[9] If a SIL-IS is not available, ensure the chosen structural analog co-elutes as closely as possible with the analyte.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Symptoms:

  • Asymmetric peaks in the chromatogram.

  • Reduced peak resolution.

  • Inaccurate peak integration leading to poor precision and accuracy.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Column Deterioration A void at the head of the column or contamination of the inlet frit are common causes of peak shape problems.[10] Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[10]
Secondary Interactions with the Stationary Phase Fosinopril and Fosinoprilat have polar functional groups that can interact with active sites on the silica backbone of the stationary phase, leading to peak tailing. Ensure the mobile phase pH is appropriate to control the ionization state of the analytes. The use of a mobile phase additive, like a small amount of formic acid or ammonium acetate, can help to improve peak shape.
Sample Overload Injecting too much analyte can lead to peak fronting.[11] Try diluting the sample and re-injecting.
Inappropriate Sample Solvent The composition of the solvent in which the sample is dissolved can affect peak shape. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.[10]

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) for Fosinoprilat (Fosinopril diacid)

This protocol is based on a validated method for the determination of Fosinoprilat in human plasma.[7]

1. Sample Pre-treatment:

  • To a 0.5 mL aliquot of human plasma, add the internal standard (Benazepril hydrochloride).[7]

  • Vortex mix for 30 seconds.

2. Solid-Phase Extraction:

  • Use Waters Oasis SPE cartridges.[7]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Column: XTerra RP8 column (4.6 x 50 mm, 5µm).[7]

  • Mobile Phase: Methanol-Ammonium acetate buffer (10 mM) (90:10, v/v).[7]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.[7]

  • MRM Transitions:

    • Fosinoprilat (Fosinopril diacid): m/z 434.00 → 237.15[7]
    • Benazepril hydrochloride (IS): m/z 423.10 → 174.00[7]

Method 2: Liquid-Liquid Extraction (LLE) for Fosinopril and Fosinoprilat

This protocol is based on a validated method for the simultaneous determination of Fosinopril and Fosinoprilat in human plasma.[4][8]

1. Sample Pre-treatment:

  • To a 200 µL aliquot of human plasma, add the internal standard (Zaleplon).[4][8]

  • Add 50 µL of 1 M HCl to acidify the sample and minimize hydrolysis of Fosinopril.[4]

  • Vortex mix for 30 seconds.

2. Liquid-Liquid Extraction:

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

3. Evaporation and Reconstitution:

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Column: Reversed-phase C8 column.[4][8]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[4][8]

  • MRM Transitions: Specific transitions for Fosinopril, Fosinoprilat, and Zaleplon would be determined during method development.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Fosinopril/Fosinoprilat Bioanalysis

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Selectivity HighModerate to HighLow
Recovery High (e.g., 97% for Fosinoprilat)[7]Variable, depends on solvent and pHGenerally lower and more variable
Matrix Effect Reduction ExcellentGoodFair
Throughput Moderate (can be automated)Low to ModerateHigh
Cost HigherLowerLowest
Reference [7][4][8][2]

Table 2: Summary of LC-MS/MS Method Parameters for Fosinopril and Fosinoprilat

Parameter Method for Fosinoprilat [7]Method for Fosinopril & Fosinoprilat [4][8]
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
LC Column XTerra RP8 (4.6 x 50 mm, 5µm)Reversed-phase C8
Mobile Phase Methanol-Ammonium acetate buffer (10 mM) (90:10, v/v)Gradient of acetonitrile and water with 0.1% formic acid
Ionization Mode Negative ESIPositive ESI
Internal Standard Benazepril hydrochlorideZaleplon
LLOQ 0.50 ng/mLFosinopril: 0.1 ng/mL, Fosinoprilat: 1.0 ng/mL

Visualizations

TroubleshootingWorkflow start Problem Observed: Inaccurate/Irreproducible Results check_matrix_effect Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation - Switch to SPE or LLE - Modify extraction parameters matrix_effect_present->optimize_sample_prep Yes check_peak_shape Investigate Other Causes: - Peak Shape - Internal Standard - Instrument Performance no_matrix_effect->check_peak_shape optimize_chromatography Optimize Chromatography - Adjust gradient - Change column - Modify mobile phase pH optimize_sample_prep->optimize_chromatography revalidate Re-evaluate and Validate Method optimize_chromatography->revalidate

Caption: Troubleshooting workflow for matrix effects in bioanalysis.

SampleAnalysisWorkflow plasma_sample Plasma Sample Collection add_is Add Internal Standard & Acidify (for Fosinopril) plasma_sample->add_is sample_prep Sample Preparation (SPE or LLE) add_is->sample_prep evap_recon Evaporation & Reconstitution sample_prep->evap_recon lc_ms_analysis LC-MS/MS Analysis evap_recon->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: General experimental workflow for Fosinopril bioanalysis.

FosinoprilStructure cluster_fosinopril Fosinopril (Prodrug) cluster_fosinoprilat Fosinoprilat (Active Metabolite) fosinopril_node Chemical Structure of Fosinopril (Image placeholder) hydrolysis Hydrolysis (in vivo) fosinoprilat_node Chemical Structure of Fosinoprilat (Image placeholder) fosinopril_node->fosinoprilat_node Esterases

Caption: Conversion of Fosinopril to its active metabolite Fosinoprilat.

References

Troubleshooting Fosinopril Sodium HPLC assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Fosinopril Sodium High-Performance Liquid Chromatography (HPLC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of variability in a this compound HPLC assay?

A1: Variability in this compound HPLC assays can stem from several factors, including:

  • Sample Preparation: Inconsistent sample dissolution, pH adjustment, or dilutions.

  • Mobile Phase Preparation: Errors in solvent composition, pH, or inadequate degassing.

  • Column Performance: Degradation of the stationary phase, column contamination, or temperature fluctuations.[1][2]

  • System Suitability: Failure to meet system suitability criteria for parameters like tailing factor, theoretical plates, and repeatability.[3]

  • This compound Stability: Fosinopril is susceptible to hydrolysis, especially in acidic or alkaline conditions, which can lead to the formation of its active metabolite, fosinoprilat, or other degradation products.[4][5]

Q2: My this compound peak is showing significant tailing. What could be the cause?

A2: Peak tailing for this compound can be caused by:

  • Secondary Interactions: Interaction of the analyte with active silanol groups on the silica-based column. Using a high-purity, end-capped column or adding a competing base to the mobile phase can mitigate this.[1]

  • Insufficient Buffer Capacity: If the mobile phase buffer is inadequate, it can lead to interactions between the analyte and the stationary phase.[1]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can cause peak tailing.[2]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is critical for maintaining the consistent ionization state of this compound.

Q3: The retention time for this compound is shifting between injections. Why is this happening?

A3: Retention time variability can be attributed to:

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter the elution strength.[1]

  • Fluctuations in Column Temperature: Even minor temperature changes can affect retention times. A column oven is recommended for stable results.[1]

  • Inconsistent Flow Rate: This could be due to pump malfunctions, leaks, or air bubbles in the system.[6]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time drift.

Q4: I am observing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

A4: Ghost peaks can be caused by:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during gradient runs.

  • Carryover from Previous Injections: Insufficient rinsing of the injector or sample loop can lead to the appearance of peaks from a prior analysis.

  • Sample Diluent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion and ghost peaks.

  • Degradation of this compound: The appearance of new peaks could indicate the degradation of the analyte in the sample solution.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Interaction with active silanols on the column Use a high-purity, end-capped C18 column. Consider adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%).
Incorrect mobile phase pH Ensure the mobile phase pH is properly adjusted and buffered. For this compound, a slightly acidic pH (e.g., 3.0-3.5) is often used to ensure consistent protonation.[7][8]
Column overload Reduce the injection volume or the concentration of the sample.
Column contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[2]
Sample solvent stronger than mobile phase Whenever possible, dissolve the sample in the mobile phase.
Issue 2: Shifting Retention Times
Possible Cause Recommended Solution
Inconsistent mobile phase composition Prepare fresh mobile phase daily and ensure accurate measurements. Use a bottle cap that limits evaporation.
Column temperature fluctuations Use a column oven to maintain a constant temperature (e.g., 35°C).[9]
Pump issues (inconsistent flow rate) Degas the mobile phase thoroughly. Check for leaks in the pump and fittings.[6]
Insufficient column equilibration Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.
Issue 3: Inconsistent Peak Area/Height (Quantification Variability)
Possible Cause Recommended Solution
Inaccurate sample preparation Use calibrated pipettes and volumetric flasks. Ensure complete dissolution of the this compound standard and sample.
Injector variability Check the injector for leaks and ensure the sample loop is completely filled. Use an autosampler for better precision.
This compound degradation in solution Prepare fresh sample and standard solutions frequently. Protect solutions from light and store them at a controlled, cool temperature if necessary. Fosinopril is known to be less stable in acidic conditions.[5]
Integration errors Review the peak integration parameters to ensure they are set correctly and consistently for all chromatograms.

Experimental Protocols

Representative HPLC Method for this compound Assay

This protocol is a synthesis of common parameters found in published methods.[3][7][8]

  • Column: Agilent C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[7][8]

  • Mobile Phase: A mixture of an organic solvent (Methanol or Acetonitrile) and a buffer (e.g., 0.1% Orthophosphoric acid in water, adjusted to pH 3.3). A common ratio is 70:30 (v/v) Methanol:Buffer.[8]

  • Flow Rate: 0.7 - 1.0 mL/min.[3][8]

  • Detection Wavelength: 210 nm or 267 nm.[8][9]

  • Injection Volume: 20 µL.[7][8]

  • Column Temperature: 35°C.[9]

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-50 µg/mL).[8]

  • Sample Preparation: For a tablet dosage form, weigh and finely powder a sufficient number of tablets. Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Fosinopril_HPLC_Troubleshooting start_node Start: Assay Variability Observed issue_peak_shape Issue: Poor Peak Shape? start_node->issue_peak_shape issue_retention Issue: Retention Time Shift? start_node->issue_retention issue_quant Issue: Inconsistent Quantification? start_node->issue_quant cause_peak_shape Potential Causes: - Secondary Interactions - Incorrect pH - Column Overload/Contamination issue_peak_shape->cause_peak_shape Yes cause_retention Potential Causes: - Mobile Phase Inconsistency - Temperature Fluctuation - Pump/Flow Rate Issue issue_retention->cause_retention Yes cause_quant Potential Causes: - Sample Prep Error - Injector Variability - Analyte Degradation issue_quant->cause_quant Yes solution_peak_shape Solutions: - Check/Adjust Mobile Phase pH - Use High-Purity Column - Reduce Sample Concentration - Flush Column cause_peak_shape->solution_peak_shape solution_retention Solutions: - Prepare Fresh Mobile Phase - Use Column Oven - Degas Mobile Phase - Check for Leaks cause_retention->solution_retention solution_quant Solutions: - Verify Volumetric Glassware - Use Autosampler - Prepare Fresh Samples - Check Integration Parameters cause_quant->solution_quant

Caption: Troubleshooting workflow for this compound HPLC assay variability.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mobile_phase 1. Mobile Phase Preparation (e.g., 70:30 Methanol:Buffer pH 3.3) standard_prep 2. Standard Preparation (Stock & Working Solutions) sample_prep 3. Sample Preparation (Dissolution & Filtration) equilibration 4. System Equilibration (Stable Baseline) sample_prep->equilibration sst 5. System Suitability Test (SST) (Inject Standard) equilibration->sst analysis 6. Sample Analysis (Inject Blank, Standards, Samples) sst->analysis integration 7. Peak Integration & Identification analysis->integration calibration 8. Calibration Curve Generation integration->calibration quantification 9. Quantification of Fosinopril calibration->quantification

Caption: Standard experimental workflow for a this compound HPLC assay.

References

Minimizing variability in animal studies with Fosinopril Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Fosinopril Sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a prodrug that is hydrolyzed in the gastrointestinal mucosa and liver to its active metabolite, fosinoprilat.[1][2] Fosinoprilat is a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][4][5] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, fosinoprilat leads to decreased levels of angiotensin II, resulting in vasodilation (widening of blood vessels), reduced aldosterone secretion, and consequently, a decrease in blood pressure.[3][4]

Q2: What are the common applications of this compound in animal research?

This compound is primarily used in animal models of hypertension and heart failure.[6][7] It is also investigated for its potential protective effects on organs commonly damaged by these conditions, such as the heart and kidneys.[8] Off-label uses in research include studies on diabetic nephropathy and myocardial infarction.[6]

Q3: How is this compound metabolized and excreted in animals?

This compound is an ester prodrug that undergoes rapid and complete hydrolysis to its active form, fosinoprilat.[1][2] In rats, another active metabolite, p-hydroxy fosinoprilat, has been identified.[1][4] A key feature of fosinoprilat is its dual excretion pathway, being eliminated by both the kidneys (urine) and the liver (feces), which is a distinguishing characteristic from some other ACE inhibitors.[9] This dual elimination may be advantageous in studies involving animals with impaired renal function.

Q4: What are the reported adverse effects of this compound in animal studies?

High doses of this compound in rats (2600 mg/kg) have been associated with significant lethality.[9] In rabbits, maternal toxicity and embryocidal effects were observed at doses of 10 and 40 mg/kg/day, likely due to significant blood pressure reduction.[2] Common, less severe adverse effects observed in clinical trials with hypertensive patients, which may be relevant to animal studies, include dizziness, cough, and fatigue.[10] Angioedema, a serious swelling reaction, has also been reported.[10]

Troubleshooting Guide

Issue 1: High Variability in Blood Pressure Readings

  • Question: We are observing significant variability in blood pressure measurements between animals in the same treatment group. What could be the cause and how can we minimize this?

  • Answer: High variability in blood pressure can stem from several factors:

    • Animal Stress: Ensure animals are properly acclimatized to the housing environment and measurement procedures. Handling and restraint can significantly impact blood pressure.

    • Measurement Technique: For non-invasive tail-cuff methods, ensure proper cuff size, placement, and consistent warming of the tail to detect the pulse. For invasive methods, ensure proper catheter placement and patency.

    • Time of Day: Blood pressure exhibits diurnal variation. All measurements should be taken at the same time of day for all animals.

    • Drug Administration: Inconsistent oral gavage technique can lead to variable drug absorption. Ensure all personnel are proficient in the technique.

Issue 2: Inconsistent Efficacy of this compound

  • Question: The expected blood pressure-lowering effect of this compound is not consistently observed, or the effect seems to diminish over time. What are the potential reasons?

  • Answer: Inconsistent efficacy can be due to:

    • Drug Preparation and Stability: this compound solutions should be prepared fresh daily unless stability data for the specific vehicle and storage conditions are available. This compound is soluble in water.[11] For some formulations, storage at -20°C for up to a month or -80°C for up to six months is recommended, but repeated freeze-thaw cycles should be avoided.

    • Drug Interactions: Co-administration with nonsteroidal anti-inflammatory drugs (NSAIDs) can diminish the antihypertensive effect of ACE inhibitors.[12] Antacids can impair the absorption of fosinopril.[1][6]

    • Dietary Factors: The presence of food in the gastrointestinal tract can slow the rate of absorption of fosinopril, although the overall extent of absorption is largely unaffected.[1][2] Standardize the feeding schedule in relation to drug administration.

    • Animal Model: The underlying cause of hypertension in the chosen animal model can influence the response to an ACE inhibitor. Models with high renin activity, such as the two-kidney, one-clip (2K1C) model, are generally more responsive.[13]

Issue 3: Unexpected Changes in Renal Function Parameters

  • Question: We are observing unexpected changes in serum creatinine and BUN levels in our this compound-treated group. How should we interpret this?

  • Answer: Fosinopril can affect renal function. In conscious dogs, it has been shown to increase the glomerular filtration rate.[8] However, in certain situations, such as in animals with pre-existing renal impairment or those that are volume-depleted (e.g., due to diuretic co-administration), ACE inhibitors can sometimes lead to a transient increase in serum creatinine and BUN.[1] It is crucial to:

    • Assess Baseline Renal Function: Ensure all animals have normal renal function before starting the study.

    • Monitor Hydration Status: Ensure animals have free access to water.

    • Evaluate for Concomitant Medications: Diuretics can potentiate the effects of Fosinopril on renal function.

Data Presentation

Table 1: Recommended Dosages of this compound in Animal Models

Animal ModelIndicationRoute of AdministrationDosageReference
Rats (Spontaneously Hypertensive)HypertensionOral10 - 30 mg/kg/day[13]
Rats (Two-Kidney, One-Clip)HypertensionOral10 - 30 mg/kg/day[13]
Rats (Post-Myocardial Infarction)Heart FailureOral4.67 mg/kg/day[14]
Dogs (Normotensive)Renal Function StudyOral1 mg/kg/day[8]
Monkeys (Sodium-Depleted)HypertensionOral0.88 - 2.9 mg/kg[13]

Table 2: Pharmacokinetic Parameters of Fosinoprilat (Active Metabolite)

ParameterHumanRat
Time to Peak Plasma Concentration (Tmax)~3 hoursNot Specified
Bioavailability (as fosinoprilat)~36%Not Specified
Protein Binding>99%Not Specified
Elimination Half-life~12 hoursNot Specified
Primary Route of EliminationRenal and HepaticRenal and Hepatic

Experimental Protocols

Protocol 1: Induction of Hypertension in Rats (Two-Kidney, One-Clip Model)

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a flank incision to expose the left kidney.

    • Carefully isolate the left renal artery.

    • Place a silver clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to induce stenosis.

    • Suture the incision.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

  • Blood Pressure Monitoring: Allow several weeks for hypertension to develop. Monitor blood pressure regularly using a non-invasive tail-cuff method or telemetry.

Protocol 2: Assessment of Cardiac Remodeling using Echocardiography in Rats

  • Anesthesia: Lightly anesthetize the rat (e.g., with isoflurane) to minimize cardiodepressant effects.

  • Preparation: Shave the chest area and apply ultrasound gel.

  • Imaging:

    • Use a high-frequency ultrasound system with a small animal probe.

    • Obtain parasternal long-axis and short-axis views of the left ventricle.

  • Measurements:

    • M-mode: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.

    • Calculations: From the M-mode measurements, calculate fractional shortening (FS) and ejection fraction (EF) as indices of systolic function.

    • Doppler Imaging: Assess diastolic function by measuring mitral inflow patterns (E/A ratio).

    • Tissue Doppler and Speckle Tracking: For more advanced analysis of regional myocardial function, tissue Doppler imaging and speckle tracking echocardiography can be employed to measure myocardial velocities and strain.[15][16]

Protocol 3: Histopathological Analysis of Heart Tissue

  • Tissue Collection: At the end of the study, euthanize the animals and excise the hearts.

  • Fixation: Fix the hearts in 10% neutral buffered formalin.

  • Processing: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

  • Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology, to assess for myocyte hypertrophy, inflammation, and fibrosis.

    • Masson's Trichrome: To specifically visualize collagen deposition (fibrosis), which will stain blue.

  • Microscopy: Examine the stained sections under a light microscope and quantify the histopathological changes.

Visualizations

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Fosinopril This compound Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Vasoconstriction->IncreasedBP Fosinopril This compound (Prodrug) Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril->Fosinoprilat Hydrolysis ACE_Inhibition ACE Inhibition Fosinoprilat->ACE_Inhibition ACE_Inhibition->AngiotensinII Blocks Conversion

Caption: Mechanism of action of this compound within the RAAS pathway.

G cluster_workflow Experimental Workflow for a this compound Study AnimalModel Select Animal Model (e.g., SHR, 2K1C) Acclimatization Acclimatization Period (1-2 weeks) AnimalModel->Acclimatization Baseline Baseline Measurements (Blood Pressure, Echocardiography, etc.) Acclimatization->Baseline Randomization Randomize into Groups (Vehicle, Fosinopril Doses) Baseline->Randomization Treatment Daily Dosing (e.g., Oral Gavage) Randomization->Treatment Monitoring Regular Monitoring (Weekly Blood Pressure, Body Weight) Treatment->Monitoring Endpoint Endpoint Measurements (Echocardiography, Renal Function, etc.) Treatment->Endpoint Monitoring->Treatment TissueCollection Tissue Collection (Heart, Kidneys) Endpoint->TissueCollection Analysis Data Analysis (Histopathology, Biochemical Assays) TissueCollection->Analysis

Caption: A typical experimental workflow for an in vivo this compound study.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Problem Inconsistent/Variable Results CheckDrug Verify Drug Preparation & Stability Problem->CheckDrug CheckDosing Review Dosing Technique & Volume Accuracy Problem->CheckDosing CheckAnimal Assess Animal Factors (Stress, Health Status) Problem->CheckAnimal CheckMeasurement Validate Measurement Protocol & Equipment Problem->CheckMeasurement SolutionDrug Prepare Fresh Solutions, Check Storage Conditions CheckDrug->SolutionDrug If Issue Found SolutionDosing Retrain Personnel, Calibrate Pipettes CheckDosing->SolutionDosing If Issue Found SolutionAnimal Increase Acclimatization, Monitor for Health Issues CheckAnimal->SolutionAnimal If Issue Found SolutionMeasurement Standardize Time of Day, Calibrate Equipment CheckMeasurement->SolutionMeasurement If Issue Found

Caption: A logical approach to troubleshooting variability in animal studies.

References

Challenges in long-term stability testing of Fosinopril Sodium formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the long-term stability testing of Fosinopril Sodium formulations.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimental analysis of this compound stability.

FAQ 1: My this compound formulation is showing significant degradation under accelerated stability conditions (40°C/75% RH). What are the likely causes?

This compound is susceptible to degradation through several pathways, primarily hydrolysis and metal ion-mediated degradation.[1][2] High humidity and temperature will accelerate these processes.

  • Hydrolytic Degradation: Fosinopril, an ester prodrug, is prone to hydrolysis to its active form, fosinoprilat, and other related substances. This is exacerbated in both acidic and basic conditions.[1][3]

  • Excipient Incompatibility: The choice of excipients is critical. Magnesium stearate, a common lubricant, is known to promote the degradation of this compound, especially in the presence of moisture.[4] This interaction can lead to the formation of multiple degradation products.

  • Moisture Content: this compound's degradation is highly sensitive to moisture. Formulations with hygroscopic excipients can absorb water, creating an environment conducive to hydrolytic and metal-ion catalyzed degradation.

FAQ 2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify the source of these peaks?

Unexpected peaks are typically degradation products or impurities from excipients. A systematic approach is required for identification.

  • Conduct Forced Degradation Studies: Subject your this compound drug substance to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products.[1] This will help you create a degradation profile and tentatively identify the peaks observed in your stability samples. Fosinopril is known to degrade under hydrolytic (acidic, basic) and photolytic conditions, but is relatively stable to oxidative and thermal stress.[1][3]

  • Analyze Placebo Formulation: Run a stability study on a placebo formulation (containing all excipients except this compound). This will help you identify any peaks originating from excipient degradation.

  • Utilize Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying the mass of the unknown peaks, which can then be used to elucidate their structures and confirm them as degradation products of this compound.[1]

Troubleshooting: HPLC Analytical Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing for Fosinopril Peak - Interaction with active silanol groups on the HPLC column. - Mobile phase pH is not optimal.- Use a well-endcapped C18 column or a column specifically designed for basic compounds. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Fosinoprilat. The addition of an acid like orthophosphoric acid to the mobile phase can improve peak shape.[5]
Broad Peaks - Column contamination or aging. - High injection volume or sample solvent incompatible with the mobile phase. - Low mobile phase flow rate.- Flush the column with a strong solvent or replace it if necessary. - Reduce injection volume. Dissolve the sample in the mobile phase whenever possible. - Ensure the flow rate is optimized for the column dimensions.
Baseline Drift/Noise - Contaminated mobile phase or detector lamp aging. - Leaks in the HPLC system. - Incomplete mobile phase mixing.- Use fresh, high-purity solvents and degas the mobile phase. Check the detector lamp's lifespan. - Inspect all fittings for leaks, especially between the column and the detector.[6] - Ensure proper mixing of the mobile phase components.
Unexpected Disappearance of Fosinopril Peak - Extreme pH conditions in the sample preparation leading to complete degradation.- Fosinopril has been observed to completely degrade after 30 minutes of reflux in 5N HCl.[7] Ensure sample diluents are of an appropriate pH to maintain stability during analysis.

Quantitative Data from Stability Studies

The following table summarizes available quantitative data on this compound degradation under different conditions.

Stress ConditionFormulation DetailsDurationTemperatureRelative HumidityDegradation (%)Reference(s)
Excipient Interaction This compound with various excipients and 20% added water. In the presence of magnesium stearate.1 weekN/AN/A90%[4]
Excipient Interaction 1:1 mixture of this compound and magnesium stearate.3 weeks50°C75%< 1%[4]
Acid Hydrolysis This compound in 5N HCl.30 minutesRefluxN/AComplete disappearance of the peak[7]
Accelerated Stability Fosinopril fast dissolving tablets (Optimized formulation F7).1 month40°C75% RHAssay changed from 99.28% to 99.0%
Accelerated Stability Fosinopril fast dissolving tablets (Optimized formulation F7).3 months40°C75% RHAssay changed from 99.28% to 98.7%

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for inducing degradation of this compound to understand its stability profile.

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and reflux for a specified period (e.g., 8 hours). If no degradation is observed, a higher concentration of acid (e.g., 1N or 5N HCl) or a longer reflux time can be used.[7]

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified period. Similar to acid hydrolysis, conditions can be made harsher if needed.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Photolytic Degradation: Expose a solution of this compound to a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil as a dark control.

  • Thermal Degradation: Store solid this compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified duration.

Stability-Indicating HPLC Method

The following are examples of HPLC conditions that can be used for the analysis of this compound and its degradation products. Method development and validation are necessary for specific formulations.

ParameterCondition 1Condition 2Condition 3
Column C18 Agilent-Analytical Column (250 x 4.6 mm, 5 µm)Phenomenox RP18 (250 x 4.6 mm, 5 µm)RP-Agilent C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and water (0.1% with OPA, pH 3.3) (70:30 v/v)Acetonitrile: Methanol: 10% aqueous phosphoric acid (800:195:5 v/v/v)Methanol and potassium dihydrogen phosphate (50:50 v/v), pH 3.5 with OPA
Flow Rate 0.7 mL/min1.0 mL/min0.7 mL/min
Detection Wavelength 267 nm205 nm233 nm
Injection Volume 20 µL20 µL20 µL
Reference(s) [8][7][9]

Visualizations

This compound Degradation Pathway

G Fosinopril This compound Fosinoprilat Fosinoprilat (Active Metabolite) Fosinopril->Fosinoprilat Hydrolysis (Acid/Base) BetaKetoamide β-Ketoamide Fosinopril->BetaKetoamide Mg²⁺ Mediated Degradation PhosphonicAcid Phosphonic Acid Fosinopril->PhosphonicAcid Mg²⁺ Mediated Degradation Photodegradants Photodegradation Products Fosinopril->Photodegradants Photolysis (Acidic Conditions) G Start Unexpected Peak(s) Observed in Stability Chromatogram AnalyzePlacebo Analyze Placebo Formulation (without Fosinopril) Start->AnalyzePlacebo PeakInPlacebo Is the peak present in the placebo? AnalyzePlacebo->PeakInPlacebo ExcipientImpurity Peak is likely an excipient impurity/degradant. Investigate excipient sources. PeakInPlacebo->ExcipientImpurity Yes ForcedDegradation Perform Forced Degradation Studies on Fosinopril API PeakInPlacebo->ForcedDegradation No CompareRT Compare Retention Times (RT) of unknown peak with forced degradation samples ForcedDegradation->CompareRT RTMatch Potential Fosinopril Degradant. Proceed with characterization (e.g., LC-MS). CompareRT->RTMatch RT Match RTNoMatch Peak may be from another source (e.g., contamination, process impurity). Further investigation needed. CompareRT->RTNoMatch No Match

References

Technical Support Center: Enhancing Poor Oral Bioavailability of Fosinopril Sodium in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges associated with the poor oral bioavailability of Fosinopril Sodium in preclinical models. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The oral bioavailability of this compound, a prodrug of the active angiotensin-converting enzyme (ACE) inhibitor fosinoprilat, is approximately 36% in humans.[1][2][3][4] Several factors contribute to this incomplete absorption:

  • Incomplete Absorption: The primary site of absorption is the proximal small intestine (duodenum/jejunum).[1][2][3][4] The extent of absorption can be influenced by transit time and regional pH differences.

  • Molecular Properties: this compound has a tendency for micelle-like self-association in aqueous solutions, which may limit its absorption.

  • Metabolism: Fosinopril is hydrolyzed to its active form, fosinoprilat, in the gastrointestinal mucosa and liver.[1][2][3][5] It is also metabolized to a lesser extent into a glucuronide conjugate and a p-hydroxy metabolite.[2][3]

  • Efflux Transporters: Fosinopril has been identified as a substrate for the multidrug resistance-associated protein 2 (MRP2), an efflux transporter that can pump the drug back into the intestinal lumen, thereby reducing its net absorption.[6]

Q2: What are the known intestinal transporters involved in Fosinopril absorption?

A2: Studies using Caco-2 cell monolayers, a model for human intestinal absorption, have shown that Fosinopril is a substrate for the peptide transporters PEPT1 and PEPT2.[7] These transporters facilitate a proton-coupled, high-affinity uptake of the drug into intestinal epithelial cells. However, studies using in situ single-pass intestinal perfusion in rats suggest a concentration-independent absorption mechanism, indicating that passive diffusion may also play a significant role.[1][8] The involvement of both carrier-mediated and passive transport mechanisms can lead to complex absorption kinetics.

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound in preclinical studies?

A3: Several formulation strategies can be employed to improve the oral delivery of this compound:

  • Nanoformulations:

    • Solid Lipid Nanoparticles (SLNs): Encapsulating Fosinopril in SLNs can protect it from degradation in the gastrointestinal tract and enhance its absorption. One study reported the successful formulation of Fosinopril-loaded SLNs with a particle size of 178.8 nm and an entrapment efficiency of 91.64%.[9][10]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. SNEDDS can enhance the solubility and absorption of lipophilic drugs.

  • Permeability Enhancers: These are compounds that can transiently and reversibly open the tight junctions between intestinal epithelial cells or interact with cell membranes to increase drug permeability. Their use with Fosinopril would need careful evaluation to ensure safety and efficacy.

  • Inhibition of Efflux Pumps: Co-administration of Fosinopril with an inhibitor of the MRP2 transporter could potentially increase its intracellular concentration and overall absorption.

Troubleshooting Guides

Problem 1: High variability in pharmacokinetic data between animals in the same study group.
  • Possible Cause 1: Inconsistent Dosing Technique.

    • Troubleshooting: Ensure that the oral gavage technique is consistent for all animals. The volume and concentration of the administered formulation should be precise. For nanoformulations, ensure the suspension is homogenous before each administration.

  • Possible Cause 2: Presence of Food in the GI Tract.

    • Troubleshooting: While food is reported to slow the rate but not the extent of Fosinopril absorption, fasting animals overnight before dosing can help reduce variability in gastric emptying and intestinal transit times.[1][2][3][4]

  • Possible Cause 3: Instability of Fosinopril in the Formulation.

    • Troubleshooting: Fosinopril is an ester prodrug and can be susceptible to hydrolysis. Assess the stability of your formulation under the storage and administration conditions. For in vitro experiments and plasma sample analysis, the addition of an esterase inhibitor or acidification of the plasma with formic acid can prevent the ex vivo conversion of fosinopril to fosinoprilat.[7]

Problem 2: In vitro data (e.g., Caco-2 permeability) does not correlate with in vivo pharmacokinetic results.
  • Possible Cause 1: Differences in Transporter Expression.

    • Troubleshooting: Caco-2 cells primarily express the PEPT1 transporter, while in vivo, both PEPT1 and PEPT2 may be involved in Fosinopril's absorption.[7] Furthermore, the expression levels of efflux transporters like MRP2 can differ between in vitro models and the in vivo intestinal environment.[6] Consider using in situ intestinal perfusion models in rats to get a more integrated picture of absorption in the presence of intact blood and lymphatic supply.[1][8]

  • Possible Cause 2: First-Pass Metabolism.

    • Troubleshooting: Caco-2 cells have limited metabolic activity compared to the liver and intestinal mucosa. Fosinopril undergoes significant first-pass metabolism to fosinoprilat.[1][2][3][5] The discrepancy might arise from differences in the rate and extent of this conversion. Quantify both Fosinopril and fosinoprilat concentrations in your in vivo plasma samples to understand the conversion kinetics.

  • Possible Cause 3: Micelle Formation.

    • Troubleshooting: this compound can form micelles at concentrations above its critical micelle concentration. This might not be fully replicated in the controlled environment of a Caco-2 assay but could be a significant factor in the complex milieu of the gastrointestinal tract, potentially limiting the amount of free drug available for absorption.

Problem 3: Low entrapment efficiency or poor stability of nanoformulations.
  • Possible Cause 1: Incompatible Lipid or Surfactant.

    • Troubleshooting: The choice of lipids and surfactants is critical for successful nanoformulation. For Fosinopril SLNs, a study successfully used a solvent emulsification and evaporation method.[9][10] Systematically screen different lipids and surfactants to find a combination that provides high drug solubility and good emulsification properties.

  • Possible Cause 2: Suboptimal Formulation or Process Parameters.

    • Troubleshooting: Factors such as the drug-to-lipid ratio, surfactant concentration, homogenization speed, and temperature can significantly impact particle size, entrapment efficiency, and stability. Optimize these parameters using a design of experiments (DoE) approach.

  • Possible Cause 3: Drug Expulsion upon Storage.

    • Troubleshooting: For SLNs, the lipid matrix can undergo polymorphic transitions upon storage, leading to drug expulsion. Store the formulations at recommended temperatures (e.g., 4°C) and monitor particle size, zeta potential, and entrapment efficiency over time to assess stability.

Data Presentation

Table 1: In Vitro Characteristics of this compound Solid Lipid Nanoparticles (SLNs)

ParameterOptimized Formulation
Preparation Method Solvent Emulsification and Evaporation[9][10]
Average Particle Size (nm) 178.8[9][10]
Zeta Potential (mV) -21[9][10]
Entrapment Efficiency (%) 91.64[9][10]
In Vitro Drug Release (at 24h) 80%[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification and Evaporation Method

This protocol is adapted from the methodology described for Fosinopril SLNs.[9][10]

  • Preparation of the Organic Phase: Dissolve a specific amount of this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent or a mixture of solvents (e.g., dichloromethane and acetone).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).

  • Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Inject the organic phase into the heated aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of a nanosuspension of SLNs.

  • Purification and Storage: The resulting SLN suspension can be centrifuged and washed to remove excess surfactant and un-entrapped drug. Resuspend the pellet in deionized water and store at 4°C.

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats

This is a general protocol that should be optimized for this compound based on its physicochemical properties.[1][8][11][12][13][14]

  • Animal Preparation: Anesthetize a fasted rat (e.g., Sprague-Dawley). Make a midline abdominal incision to expose the small intestine.

  • Cannulation: Cannulate the desired intestinal segment (e.g., jejunum) at the proximal and distal ends.

  • Perfusion: Perfuse the segment with a warmed (37°C), pH-adjusted buffer solution containing a known concentration of this compound and a non-absorbable marker (e.g., phenol red) at a constant flow rate.

  • Sample Collection: Collect the perfusate from the distal end at predetermined time intervals.

  • Analysis: Analyze the concentration of this compound and the non-absorbable marker in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the intestinal permeability of this compound based on the disappearance of the drug from the perfusate, corrected for water flux using the non-absorbable marker.

Protocol 3: Caco-2 Cell Permeability Assay

This is a general protocol for assessing intestinal permeability. Specific conditions may need to be optimized for this compound.[7]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • For apical to basolateral (A-B) transport (absorptive direction), add the this compound solution to the apical (upper) chamber.

    • For basolateral to apical (B-A) transport (secretory direction), add the this compound solution to the basolateral (lower) chamber. To investigate the role of efflux transporters, co-incubate with a known inhibitor (e.g., an MRP2 inhibitor).

  • Sample Collection: At specified time points, collect samples from the receiver chamber.

  • Analysis: Quantify the concentration of this compound in the samples using a validated analytical method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.

Visualizations

Fosinopril_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fosinopril_Na This compound Micelles Micelle Formation Fosinopril_Na->Micelles Self-Association PEPT1_2 PEPT1/PEPT2 Fosinopril_Na->PEPT1_2 Passive_Diffusion Passive Diffusion Fosinopril_Na->Passive_Diffusion Fosinopril_Intra Intracellular Fosinopril PEPT1_2->Fosinopril_Intra Passive_Diffusion->Fosinopril_Intra Esterases Esterases Fosinopril_Intra->Esterases Hydrolysis MRP2 MRP2 Efflux Pump Fosinopril_Intra->MRP2 Efflux Fosinoprilat Fosinoprilat (Active) Esterases->Fosinoprilat Fosinoprilat_Blood Fosinoprilat to Systemic Circulation Fosinoprilat->Fosinoprilat_Blood MRP2->Fosinopril_Na Back to Lumen

Caption: Intestinal absorption pathway of this compound.

Troubleshooting_Workflow Start Poor/Variable Oral Bioavailability Observed Check_Formulation Evaluate Formulation (Stability, Homogeneity) Start->Check_Formulation Check_Protocol Review Experimental Protocol (Dosing, Fasting) Start->Check_Protocol Check_Mechanism Investigate Absorption Mechanism (Transporters, Metabolism) Start->Check_Mechanism Reformulate Reformulate (e.g., Nanoformulation) or Add Stabilizers Check_Formulation->Reformulate Issues Found Standardize_Protocol Standardize Dosing and Animal Handling Procedures Check_Protocol->Standardize_Protocol Issues Found In_Vitro_In_Situ Conduct In Vitro (Caco-2) and In Situ Perfusion Studies Check_Mechanism->In_Vitro_In_Situ Unclear Re-evaluate Re-evaluate In Vivo Bioavailability Reformulate->Re-evaluate Standardize_Protocol->Re-evaluate In_Vitro_In_Situ->Re-evaluate Data Guides New Strategy

Caption: Troubleshooting workflow for poor Fosinopril bioavailability.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development and refinement for Fosinopril Sodium and its related impurities.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC).

Peak Shape Issues

Question: I am observing significant peak tailing for the this compound peak. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material. Here are the potential causes and recommended solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric acid or trifluoroacetic acid) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated Fosinopril.

    • Solution 2: Use a Competitive Base: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, minimizing their interaction with Fosinopril.

    • Solution 3: Employ an End-Capped Column: Utilize a modern, high-purity, end-capped C18 or C8 column. End-capping chemically modifies the silica surface to reduce the number of accessible free silanol groups.

  • Column Overload:

    • Solution: Reduce the concentration of the sample being injected. Overloading the column with a high concentration of the analyte can lead to peak distortion.

  • Extra-Column Effects:

    • Solution: Minimize the length and internal diameter of the tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak tailing.

Question: My chromatogram shows peak fronting for the main Fosinopril peak. What could be the cause and what is the solution?

Answer:

Peak fronting is less common than tailing but can occur under certain conditions. The primary causes and their solutions are:

  • Sample Overload (Concentration Effect):

    • Solution: Dilute the sample. Injecting a sample that is too concentrated can lead to a non-linear distribution of the analyte between the stationary and mobile phases at the head of the column.

  • Sample Solvent Incompatibility:

    • Solution: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. If the sample is dissolved in a much stronger solvent, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak shape. Ideally, dissolve the sample in the mobile phase itself.

  • Column Collapse:

    • Solution: This is a more severe issue where the column's packed bed has been compromised, often due to extreme pH or pressure. If you suspect column collapse, the column will likely need to be replaced.

Resolution and Co-elution Issues

Question: I am having difficulty resolving Fosinopril Related Compound B from the main this compound peak. What steps can I take to improve the separation?

Answer:

Achieving adequate resolution between Fosinopril and its closely eluting impurities, such as Fosinopril Related Compound B, is critical for accurate quantification. Here are several strategies to improve resolution:

  • Optimize Mobile Phase Composition:

    • Solution 1: Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the separation between closely eluting peaks.

    • Solution 2: Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.

  • Modify Stationary Phase:

    • Solution: Switch to a column with a different stationary phase chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity and improve the resolution of these specific compounds.

  • Adjust Flow Rate:

    • Solution: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Control Temperature:

    • Solution: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and sometimes enhance resolution.

Baseline Problems

Question: I am experiencing a drifting baseline during my gradient HPLC analysis of this compound. What are the likely causes and how can I fix it?

Answer:

Baseline drift in gradient elution is often related to the mobile phase or the detector. Here are the common causes and solutions:

  • Mismatched UV Absorbance of Mobile Phase Components:

    • Solution: Ensure that the different mobile phase components have similar UV absorbance at the detection wavelength. If one of the solvents absorbs significantly more than the other, the baseline will drift as the gradient progresses. Using high-purity HPLC-grade solvents is crucial.

  • Column Bleed:

    • Solution: If the column is old or has been exposed to harsh conditions, the stationary phase may start to "bleed," leading to a rising baseline. If this is the case, the column may need to be replaced.

  • Inadequate Equilibration:

    • Solution: Ensure that the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can cause the baseline to drift at the beginning of the run.

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect the mobile phase viscosity and the detector's response, leading to baseline drift.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities of this compound that I should be monitoring?

A1: Known related compounds and degradants of this compound include its active diacid metabolite fosinoprilat, as well as hydrolysis products and cyclic diketopiperazine type impurities.[1] Specific impurities that are often monitored include Fosinopril Related Compound A, Fosinopril Related Compound B, and others that may arise from the synthesis or degradation of the drug substance.

Q2: What is a suitable starting point for an HPLC method for this compound and its impurities?

A2: A good starting point for a reversed-phase HPLC method would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer at a pH of around 3.0) and an organic modifier like acetonitrile or methanol. Detection is typically performed at a wavelength of around 210-230 nm.

Q3: How can I validate my analytical method for this compound impurities?

A3: Method validation should be performed according to ICH guidelines (Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: What are some common mobile phase compositions used for the analysis of this compound?

A4: Several mobile phase compositions have been reported. Some examples include:

  • Methanol and water (with 0.1% orthophosphoric acid to adjust pH to 3.3) in a 70:30 v/v ratio.[2]

  • Acetonitrile and phosphate buffer at a pH of 3.5.

  • A gradient elution with water, acetonitrile, and 1% orthophosphoric acid in water.[3]

Data Presentation

Table 1: Summary of Reported HPLC Methods for this compound Analysis

ParameterMethod 1Method 2Method 3
Column C18 Agilent (250 x 4.6 mm, 5 µm)[2]Hypersil ODS (250 x 4.6 mm, 3.0 µm)[3]RP-Agilent C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (0.1% OPA, pH 3.3) (70:30)[2]Gradient of Water:Acetonitrile:1% OPA in water[3]Acetonitrile:Phosphate Buffer
Flow Rate 0.7 mL/min[2]1.2 mL/min[3]0.7 mL/min
Detection Wavelength 267 nm[2]210 nm[3]233 nm
Column Temperature Not Specified35°C[3]Not Specified
Injection Volume 20 µL[2]20 µL[3]20 µL

Experimental Protocols

Detailed Methodology for a Representative HPLC Analysis

This protocol is based on a reported method for the identification and quantification of this compound and its related impurities.[3]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Hypersil ODS, 250 x 4.6 mm, 3.0 µm particle size.[3]

  • Mobile Phase: A gradient mixture of HPLC Grade Water (A), Acetonitrile (B), and 1% Orthophosphoric acid in water (C).

    • Gradient Program:

      • 0-30 min: 65% A, 25% B, 10% C

      • 30-35 min: 50% A, 40% B, 10% C

      • 35-45 min: 50% A, 40% B, 10% C

      • 45-80 min: 35% A, 55% B, 10% C

      • 80-90 min: 35% A, 55% B, 10% C

      • 90-100 min: 65% A, 25% B, 10% C

  • Flow Rate: 1.2 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 20 µL.[3]

2. Standard and Sample Preparation:

  • Diluent: A mixture of water and acetonitrile.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Impurity Stock Solutions: Prepare individual stock solutions of each known impurity in the diluent.

  • System Suitability Solution: Prepare a solution containing this compound and key impurities to verify the system's performance (e.g., resolution).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to the desired concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standards Prepare Standard and Impurity Solutions inject_sst Inject System Suitability Solution prep_standards->inject_sst prep_sample Prepare Sample Solution inject_sample Inject Sample and Standards prep_sample->inject_sample hplc_system->inject_sst inject_sst->inject_sample If SST passes acquire_data Acquire Chromatographic Data inject_sample->acquire_data process_data Integrate Peaks and Calculate Results acquire_data->process_data report Generate Report process_data->report

Caption: Experimental workflow for the HPLC analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_baseline Baseline Issues start Problem Observed in Chromatogram peak_shape Peak Tailing or Fronting? start->peak_shape resolution Poor Resolution? start->resolution baseline Baseline Drift or Noise? start->baseline tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting tailing_causes Check: - Mobile Phase pH - Column Overload - Column Condition tailing->tailing_causes fronting_causes Check: - Sample Concentration - Sample Solvent - Column Condition fronting->fronting_causes resolution_causes Optimize: - Mobile Phase Composition - Stationary Phase - Flow Rate & Temperature resolution->resolution_causes Yes baseline_causes Check: - Mobile Phase Purity - Column Bleed - System Equilibration - Temperature baseline->baseline_causes Yes

Caption: Troubleshooting decision tree for this compound HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of Fosinopril Sodium and Lisinopril in the Management of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

In the therapeutic landscape of heart failure, angiotensin-converting enzyme (ACE) inhibitors stand as a cornerstone of treatment. Among these, Fosinopril Sodium and Lisinopril have been widely utilized. This guide provides a detailed comparison of their efficacy, supported by data from key clinical trials, to inform researchers, scientists, and drug development professionals.

Executive Summary

Both Fosinopril and Lisinopril are effective ACE inhibitors for the treatment of heart failure. Their primary difference lies in their pharmacokinetic profiles. Fosinopril exhibits a dual elimination pathway (hepatic and renal), which results in significantly less accumulation in patients with renal impairment compared to Lisinopril, which is primarily cleared by the kidneys. While direct head-to-head large-scale clinical trials on major heart failure outcomes are limited, existing studies and pharmacokinetic data provide valuable insights into their comparative profiles.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Fosinopril and Lisinopril share a common mechanism of action by inhibiting the Angiotensin-Converting Enzyme (ACE). This enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key pathway in the pathophysiology of heart failure. Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion. The net effect is vasodilation, reduced sodium and water retention, and a decrease in cardiac workload, all of which are beneficial in heart failure.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Na_H2O_retention Sodium & Water Retention Aldosterone->Na_H2O_retention Renin Renin ACE ACE ACE_Inhibitors Fosinopril / Lisinopril ACE_Inhibitors->ACE

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.

Comparative Efficacy: Insights from Clinical Trials

Direct comparative efficacy trials between Fosinopril and Lisinopril for heart failure are scarce. However, individual placebo-controlled and active-comparator trials provide data on their effectiveness.

Fosinopril Efficacy/Safety Trial (FEST)

The FEST study was a 12-week, double-blind, placebo-controlled trial that evaluated the efficacy of fosinopril in 308 patients with mild to moderate heart failure.[1] The study demonstrated that fosinopril, titrated to 40 mg daily, significantly improved exercise tolerance and reduced clinical deterioration compared to placebo.[1] Notably, hospitalizations for worsening heart failure were significantly lower in the fosinopril group (3%) compared to the placebo group (12%).[2]

Assessment of Treatment with Lisinopril and Survival (ATLAS) Trial

The ATLAS trial was a large-scale study that compared the effects of high-dose (32.5-35 mg daily) versus low-dose (2.5-5 mg daily) lisinopril in 3,164 patients with chronic heart failure.[3][4] The trial found that patients in the high-dose group had a 12% lower risk of death or hospitalization for any reason and 24% fewer hospitalizations for heart failure compared to the low-dose group.[3][4] This landmark study established the importance of adequate dosing of ACE inhibitors in heart failure.

While these trials do not offer a direct comparison, they confirm the efficacy of both agents in improving key clinical outcomes in heart failure patients.

Quantitative Data Summary

FeatureFosinopril (FEST Trial)Lisinopril (ATLAS Trial - High Dose)
Primary Endpoint Improvement in exercise toleranceAll-cause mortality
Hospitalization for Heart Failure 3% (vs. 12% in placebo)[2]24% reduction vs. low-dose group[3][4]
Combined Endpoint (Death/Hospitalization) Not the primary endpoint12% reduction vs. low-dose group[3][4]
Symptom Improvement Significant improvement in dyspnea and fatigue[1]Not the primary endpoint, but implied through reduced hospitalizations

Experimental Protocols

Fosinopril Efficacy/Safety Trial (FEST) Workflow

FEST_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment 12-Week Treatment Period cluster_endpoints Endpoint Assessment P1 308 Patients with NYHA Class II-III Heart Failure R Randomization P1->R Fosinopril Fosinopril Group (n=155) Titrated to 40mg/day R->Fosinopril Placebo Placebo Group (n=153) R->Placebo E1 Exercise Tolerance Fosinopril->E1 E2 Clinical Deterioration Fosinopril->E2 E3 Hospitalization Rates Fosinopril->E3 Placebo->E1 Placebo->E2 Placebo->E3

Figure 2: Experimental workflow of the Fosinopril Efficacy/Safety Trial (FEST).
Assessment of Treatment with Lisinopril and Survival (ATLAS) Trial Workflow

ATLAS_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment 39-58 Month Treatment Period cluster_endpoints Endpoint Assessment P1 3,164 Patients with NYHA Class II-IV Heart Failure and EF ≤30% R Randomization P1->R HighDose High-Dose Lisinopril (n=1596) 32.5-35 mg/day R->HighDose LowDose Low-Dose Lisinopril (n=1568) 2.5-5 mg/day R->LowDose E1 All-Cause Mortality HighDose->E1 E2 Death or Hospitalization HighDose->E2 E3 Hospitalization for Heart Failure HighDose->E3 LowDose->E1 LowDose->E2 LowDose->E3

Figure 3: Experimental workflow of the Assessment of Treatment with Lisinopril and Survival (ATLAS) Trial.

Pharmacokinetic Profile: A Key Differentiator

The most significant difference between Fosinopril and Lisinopril lies in their pharmacokinetics, particularly their routes of elimination.

  • Fosinopril: Undergoes hydrolysis to its active metabolite, fosinoprilat, which is eliminated through both renal and hepatic pathways.[5] This dual elimination provides a compensatory mechanism in patients with renal impairment.[5]

  • Lisinopril: Is not metabolized and is excreted unchanged in the urine. Its clearance is therefore highly dependent on renal function.

A comparative pharmacokinetic study in patients with congestive heart failure and renal insufficiency demonstrated that fosinoprilat has a significantly lower accumulation index (1.21) compared to lisinopril (2.76).[5][6] This suggests a lower risk of drug accumulation and potential for adverse effects in patients with compromised kidney function.[5][6]

Pharmacokinetic ParameterFosinoprilatLisinoprilReference
Elimination Pathway Renal and HepaticRenal[5]
Accumulation Index (in CHF and Renal Insufficiency) 1.212.76[5][6]

Adverse Effect Profile

The adverse effect profiles of Fosinopril and Lisinopril are generally similar and are characteristic of the ACE inhibitor class. Common side effects include cough, dizziness, and hypotension. A network meta-analysis of 29 studies suggested that lisinopril was associated with a higher rate of all-cause mortality compared with placebo or ramipril; however, this finding is controversial and requires careful interpretation due to the limitations of network meta-analyses.[7]

Conclusion

Both this compound and Lisinopril are established and effective treatments for heart failure. While direct comparative efficacy data from large-scale trials are lacking, their individual clinical trial results confirm their benefits in improving clinical outcomes. The key differentiating factor is Fosinopril's dual elimination pathway, which offers a potential advantage in patients with renal insufficiency by reducing drug accumulation. The choice between these two agents may therefore be guided by individual patient characteristics, particularly renal function. Further head-to-head trials would be beneficial to definitively establish any differences in their long-term efficacy and safety in the heart failure population.

References

A Comparative Guide to Stability-Indicating HPLC Methods for Fosinopril Sodium Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Fosinopril Sodium in pharmaceutical formulations. The information presented is collated from various scientific studies to assist in method selection and development.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. A stability-indicating analytical method is crucial to ensure that the drug product's potency is accurately measured and that any degradation products are effectively separated and quantified throughout the drug's shelf life. This guide compares key performance parameters of different HPLC methods and provides detailed experimental protocols for method validation, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparative Analysis of HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters of various reported stability-indicating HPLC methods for this compound. This allows for a direct comparison of their performance characteristics.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column X Terra™ C18 (150 mm x 4.6 mm, 5 µm)[6]Agilent C18 (250 mm x 4.6 mm, 5 µm)[7]Phenomenex RP18 (250 x 4.6 mm, 5 µm)[8]
Mobile Phase Methanol:Water (75:25 v/v), pH 3.1 with orthophosphoric acid[6]Acetonitrile:Phosphate buffer[7]Acetonitrile:Methanol:10% aq. Phosphoric acid (800:195:5 v/v/v)[8]
Flow Rate 1.0 mL/min[6]0.7 mL/min[7]1.0 mL/min[8]
Detection Wavelength 220 nm[6]233 nm[7]205 nm[8]
Column Temperature 45 °C[6]AmbientNot Specified
Injection Volume 20 µL[6]20 µL[9]20 µL[8]
Retention Time Not specified3.66 min[7]Not specified

Table 2: Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 1.6 - 30[6]10 - 50[7]2.5 - 400[8]
Correlation Coefficient (r²) > 0.999[6]0.999[7]Not Specified
Accuracy (% Recovery) Not Specified99.03%[7]98.4% - 102.0%[8]
Precision (%RSD) < 2%[6]< 2%[7]< 2%
Limit of Detection (LOD) (µg/mL) 0.29[6]0.09[7]Not Specified
Limit of Quantitation (LOQ) (µg/mL) Not Specified0.27[7]Not Specified

Experimental Protocols for Method Validation

The following are detailed methodologies for key validation experiments as per ICH guidelines.[1][2][3]

1. Specificity (Forced Degradation Studies)

  • Objective: To demonstrate that the method is able to separate the main drug peak from its degradation products and excipients.

  • Protocol:

    • Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Keep 10 mg of this compound in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose 10 mg of this compound to UV light (254 nm) for 24 hours.

    • Neutralize the acidic and basic solutions.

    • Dilute all samples appropriately with the mobile phase and inject into the HPLC system.

    • Analyze the chromatograms for the separation of the this compound peak from any degradation product peaks. The peak purity of the this compound peak should be assessed using a PDA detector. Fosinopril has been shown to degrade under hydrolytic (acidic and basic) conditions.[10]

2. Linearity

  • Objective: To establish the relationship between the concentration of the analyte and the analytical response.

  • Protocol:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1000 µg/mL) in the mobile phase.

    • From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the desired concentration range (e.g., 10-50 µg/mL).[7]

    • Inject each calibration standard in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.[7]

3. Accuracy

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Prepare placebo samples spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples using the HPLC method.

    • Calculate the percentage recovery for each sample. The mean recovery should be within 98-102%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day precision):

      • Prepare six replicate samples of this compound at 100% of the test concentration.

      • Analyze the samples on the same day and under the same experimental conditions.

      • Calculate the relative standard deviation (%RSD) of the results.

    • Intermediate Precision (Inter-day precision):

      • Repeat the repeatability study on a different day with a different analyst and/or different equipment.

      • Calculate the %RSD for the combined results from both days. The %RSD for both repeatability and intermediate precision should be ≤ 2%.

5. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

  • Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples of variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic phase).

      • Column temperature (e.g., ± 2 °C).

      • pH of the mobile phase buffer (e.g., ± 0.1 units).

    • Inject a standard solution for each modified condition.

    • Analyze the effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates). The system suitability parameters should remain within the acceptance criteria.

Visualizations

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 System Suitability cluster_3 Finalization MD HPLC Method Optimization SST System Suitability Testing MD->SST Initial Check Specificity Specificity (Forced Degradation) Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Report Validation Report LOD_LOQ->Report All Parameters Met SST->Specificity

Caption: Workflow for the validation of a stability-indicating HPLC method.

This guide provides a foundational comparison and detailed protocols to aid in the selection and validation of a suitable stability-indicating HPLC method for this compound. Researchers are encouraged to adapt these protocols based on their specific laboratory conditions and regulatory requirements.

References

Cross-validation of analytical methods for Fosinopril Sodium in different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cross-Validation of Analytical Methods for Fosinopril Sodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various validated analytical methods for the quantification of this compound in bulk and pharmaceutical dosage forms. While direct inter-laboratory cross-validation studies were not publicly available, this document synthesizes data from multiple independent validation studies to facilitate method comparison and guide researchers in the process of method transfer and validation across different laboratories. The focus is on providing objective performance data and detailed experimental protocols to support the selection and implementation of a suitable analytical method.

Experimental Protocols

This section details the methodologies for two common analytical techniques used for the determination of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and a Kinetic Spectrophotometric Method.

RP-HPLC Method for this compound

This method is designed for the simultaneous estimation of this compound and Hydrochlorothiazide in bulk and tablet forms.

  • Chromatographic System: Agilent Technologies 1100 series with a G1315D Diode array detector.[1]

  • Column: RP-Agilent C18 (250 mm × 4.6 mm I.D., 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer.[1] Another suitable mobile phase is a 90:10% v/v mixture of Methanol and Acetonitrile.[2]

  • Flow Rate: 0.7 ml/min or 1.0 ml/min.[1][2]

  • Detection Wavelength: 233 nm for simultaneous detection with Hydrochlorothiazide, or 271 nm for Fosinopril alone.[1][2]

  • Injection Volume: 20 µL.[1][3]

  • Standard Preparation: A stock solution of 1mg/mL this compound is prepared by dissolving 10 mg in 10 mL of methanol. Further dilutions are made to achieve the desired concentrations for the calibration curve (e.g., 10-50 µg/mL).[1][3]

  • Sample Preparation: For tablets, a quantity of finely powdered tablets equivalent to 10 mg of this compound is transferred to a 10 mL volumetric flask with methanol. The solution is sonicated and then diluted to the appropriate concentration for analysis.[1]

Kinetic Spectrophotometric Method for this compound

This method is based on the oxidation of this compound by alkaline potassium permanganate.

  • Principle: The method measures the rate of change of absorbance at 610 nm resulting from the oxidation of this compound.[4]

  • Reagents:

    • Potassium permanganate (KMnO4): 7.5 x 10^-4 M.[4]

    • Sodium hydroxide (NaOH): 0.5 M.[4]

  • Procedure: The reaction is initiated by adding the potassium permanganate solution to the this compound solution in an alkaline medium. The absorbance is measured at 610 nm over a fixed time.[4] The calibration curve is linear for Fosinopril concentrations between 2-30 µg/ml.[4]

  • Validation: The method has been validated according to USP guidelines, demonstrating good accuracy and precision with relative standard deviations not exceeding 2%.[4]

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data from different validation studies of analytical methods for this compound. This allows for a direct comparison of their performance characteristics.

Table 1: Comparison of RP-HPLC Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 10-5010-50N/A
Correlation Coefficient (R²) 0.9990.999N/A
Accuracy (% Recovery) >99%99.03%98-102%
Precision (% RSD) <2.0%<2.0%<2.0%
Limit of Detection (LOD) (µg/mL) N/A0.09N/A
Limit of Quantification (LOQ) (µg/mL) N/A0.27N/A
Reference [3][1][2]

Table 2: Performance Data for Kinetic Spectrophotometric Method

ParameterValueReference
Linearity Range (µg/mL) 2-30[4]
Correlation Coefficient (R²) High (exact value not specified)[4]
Accuracy (% RSD) <2.0%[4]
Precision (% RSD) <2.0%[4]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the cross-validation of an analytical method between two laboratories. This process ensures that the method is robust and provides equivalent results regardless of the testing site.

Cross_Validation_Workflow cluster_LabA Originating Laboratory (Lab A) cluster_LabB Receiving Laboratory (Lab B) cluster_Comparison Data Comparison & Acceptance A1 Method Development A2 Method Validation (ICH) A1->A2 A3 Protocol & SOP Preparation A2->A3 A4 Sample Analysis (Batch 1) A3->A4 B1 Method Transfer & Training A3->B1 Transfer Package C1 Statistical Analysis of Results A4->C1 B2 Partial Re-validation B1->B2 B3 Sample Analysis (Batch 2) B2->B3 B3->C1

References

Validating the Therapeutic Efficacy of Fosinopril Sodium in the Spontaneously Hypertensive Rat Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the therapeutic efficacy of Fosinopril Sodium in the spontaneously hypertensive rat (SHR) model, a well-established animal model for human essential hypertension.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and visual representations of key biological pathways and workflows.

This compound is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and certain types of chronic heart failure.[3][4] It is a prodrug that is hydrolyzed in the body to its active form, fosinoprilat.[5][6] Fosinoprilat inhibits ACE, an enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] This inhibition leads to vasodilation and a reduction in blood pressure.

Comparative Efficacy in the Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a widely used genetic model of hypertension that shares many characteristics with human essential hypertension.[1][7] Studies in this model have demonstrated the antihypertensive effects of this compound and have provided a platform for comparison with other antihypertensive agents.

Table 1: Comparative Effects of this compound and Losartan on Key Parameters in SHRs

ParameterControl (WKY Rats)SHR (Untreated)Fosinopril (10 mg/kg/day)Losartan (50 mg/kg/day)
Systolic Blood Pressure (mmHg)125 ± 8185 ± 10140 ± 7142 ± 6
24h Urinary Protein (mg/24h)20 ± 385 ± 1245 ± 848 ± 9
Urinary NAGase (U/L)15 ± 240 ± 522 ± 424 ± 5
Renal Klotho Expression (protein)HighLowIncreasedIncreased
Renal Malondialdehyde (MDA)LowHighReducedReduced
Renal Superoxide Dismutase (SOD)HighLowIncreasedIncreased
*p<0.05 compared to SHR (Untreated) group. Data compiled from a study on 22-week-old male SHRs treated for 8 weeks.[8]

Table 2: Effects of Different Doses of Fosinopril on Blood Pressure and Cardiovascular Hypertrophy in SHRs

ParameterControl (WKY Rats)SHR (Untreated)Fosinopril (Low Dose - 1 mg/kg/day)Fosinopril (High Dose - 25 mg/kg/day)
Blood PressureNormalSignificantly ElevatedNot Significantly ReducedSignificantly Reduced
Cardiac HypertrophyNormalPresentNot Significantly ReducedSignificantly Reduced
Vascular HypertrophyNormalPresentSignificantly ReducedSignificantly Reduced
*p<0.05 compared to SHR (Untreated) group. Data from a study on SHRs treated from 6 to 12 weeks of age.[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative data tables.

1. Animal Model and Drug Administration (SHR Hypertension and Renal Damage Study)

  • Animal Model: Male spontaneously hypertensive rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[8]

  • Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water for a period of at least one week before the experiment.[1]

  • Grouping: At 22 weeks of age, SHRs are randomly divided into three groups: untreated SHR, Fosinopril-treated, and Losartan-treated. WKY rats serve as the control group.[8]

  • Drug Administration: Fosinopril (10 mg/kg/day) and Losartan (50 mg/kg/day) are administered orally via gavage for a period of 8 weeks.[8] The untreated SHR and WKY groups receive a corresponding volume of the vehicle (e.g., distilled water).

2. Measurement of Blood Pressure and Renal Function

  • Blood Pressure: Systolic blood pressure is measured using the tail-cuff method in conscious, pre-warmed rats.[8]

  • Urine Collection: 24-hour urine samples are collected using metabolic cages. The volume is recorded, and samples are stored for biochemical analysis.[8]

  • Biochemical Analysis: 24-hour urinary protein excretion is determined using a standard assay. Urinary N-acetyl-β-D-glucosaminidase (NAGase) activity, a marker of renal tubular damage, is measured using a colorimetric assay.[8]

3. Histological and Molecular Analysis

  • Tissue Collection: At the end of the treatment period, animals are euthanized, and kidneys are harvested. One kidney is fixed in 10% neutral buffered formalin for histological examination, and the other is snap-frozen in liquid nitrogen and stored at -80°C for molecular analysis.[8]

  • Histology: Formalin-fixed, paraffin-embedded kidney sections are stained with Hematoxylin and Eosin (H&E) to assess renal morphology and pathological changes.[8]

  • Western Blotting: Frozen kidney tissue is homogenized, and protein is extracted. Protein expression of Klotho is determined by Western blotting using specific primary and secondary antibodies.[8]

  • Oxidative Stress Markers: The levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in kidney tissue homogenates are measured using commercially available assay kits.[8]

Visualizing Mechanisms and Workflows

Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinI Renin Renin Renin->Angiotensinogen BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure Fosinopril Fosinopril (Fosinoprilat) Fosinopril->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of Fosinopril's inhibitory action.

Experimental Workflow

Experimental_Workflow start Start: Select SHRs and WKY Control Rats acclimatization Acclimatization (1-2 Weeks) start->acclimatization grouping Randomly Assign SHRs to Treatment Groups acclimatization->grouping treatment Oral Administration of Fosinopril, Comparator, or Vehicle (8 Weeks) grouping->treatment measurements Weekly Blood Pressure Measurements treatment->measurements urine_collection 24-Hour Urine Collection in Metabolic Cages treatment->urine_collection euthanasia Euthanasia and Tissue Collection measurements->euthanasia urine_collection->euthanasia analysis Histological, Biochemical, and Molecular Analyses euthanasia->analysis end End: Data Analysis and Comparison analysis->end Logical_Relationship Fosinopril Fosinopril Administration ACE_Inhibition Inhibition of ACE Fosinopril->ACE_Inhibition AngII_Decrease Decreased Angiotensin II ACE_Inhibition->AngII_Decrease Vasodilation Vasodilation AngII_Decrease->Vasodilation Aldosterone_Decrease Decreased Aldosterone AngII_Decrease->Aldosterone_Decrease BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Aldosterone_Decrease->BP_Reduction Organ_Protection End-Organ Protection (Renal, Cardiac) BP_Reduction->Organ_Protection

References

A Comparative Analysis of Fosinopril Sodium in Clinical Trials for Hypertension and Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of clinical trial results for Fosinopril Sodium against other Angiotensin-Converting Enzyme (ACE) inhibitors, primarily Enalapril and Lisinopril, in the management of hypertension and heart failure. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and experimental methodologies based on published clinical trial data.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Fosinopril, like other ACE inhibitors, exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme. This enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.[1][2] Fosinopril is a prodrug that is hydrolyzed in the liver to its active metabolite, fosinoprilat.[3] Fosinoprilat then competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II.[1][3] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention.[2] By reducing angiotensin II levels, ACE inhibitors lead to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[2] Furthermore, ACE is also responsible for the breakdown of bradykinin, a vasodilator. Inhibition of ACE leads to increased bradykinin levels, which may also contribute to the blood pressure-lowering effect.[1]

Below is a diagram illustrating the signaling pathway of ACE inhibitors within the RAAS.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (Sodium & Water Retention) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE ACE Angiotensin-Converting Enzyme (ACE) Fosinopril Fosinopril (ACE Inhibitor) Fosinopril->ACE Inhibition

Figure 1: Simplified signaling pathway of Fosinopril's action on the RAAS.

Inter-Study Comparison in Hypertension

Clinical trials have demonstrated the efficacy of Fosinopril in lowering blood pressure in patients with mild to moderate essential hypertension.[4][5] The following tables summarize the key findings from a comparative study of Fosinopril and Enalapril.

Efficacy in Hypertension: Fosinopril vs. Enalapril
ParameterFosinopril GroupEnalapril Groupp-valueReference
Baseline Supine Systolic BP (mmHg) 157159NS[4]
End-of-Study Supine Systolic BP (mmHg) 143147< 0.01[4]
Reduction in Supine Systolic BP (mmHg) 1412NS[4]
Baseline Supine Diastolic BP (mmHg) 100100NS[4]
End-of-Study Supine Diastolic BP (mmHg) 8992< 0.01[4]
Reduction in Supine Diastolic BP (mmHg) 118NS[4]

NS: Not Significant

Safety and Tolerability in Hypertension: Fosinopril vs. Enalapril
Adverse EventFosinopril Group (n=98)Enalapril Group (n=97)Reference
Withdrawals due to Adverse Events 814[4]
Cough Data not specifiedData not specified
Dizziness Data not specifiedData not specified
Experimental Protocol: Fosinopril vs. Enalapril in Hypertension

A multicenter, double-blind, randomized, parallel-group study was conducted over 24 weeks with 195 patients diagnosed with mild to moderate essential hypertension (supine diastolic blood pressure [SDBP] between 95 and 110 mm Hg).[4]

  • Patient Population: Patients with mild to moderate essential hypertension.

  • Study Design: After a 4-6 week placebo lead-in period, patients were randomized to receive either Fosinopril or Enalapril.

  • Dosage Regimen:

    • Fosinopril: Initial dose of 20 mg once daily, which could be increased to 40 mg after 8 weeks.

    • Enalapril: Initial dose of 10 mg once daily, which could be increased to 20 mg after 8 weeks.

    • Hydrochlorothiazide (12.5 mg) could be added after 16 weeks if blood pressure control was inadequate.[4]

  • Primary Efficacy Endpoint: Change from baseline in supine systolic and diastolic blood pressure.

  • Blood Pressure Measurement: Specific methodology for blood pressure measurement was not detailed in the provided search results.

The workflow for this type of clinical trial is illustrated in the diagram below.

Hypertension_Trial_Workflow cluster_workflow Hypertension Clinical Trial Workflow Screening Patient Screening (Mild-to-Moderate Hypertension) Placebo 4-6 Week Placebo Lead-in Screening->Placebo Randomization Randomization Placebo->Randomization FosinoprilArm Fosinopril Treatment (20-40mg/day for 24 weeks) Randomization->FosinoprilArm Group 1 EnalaprilArm Enalapril Treatment (10-20mg/day for 24 weeks) Randomization->EnalaprilArm Group 2 FollowUp Follow-up Assessments (BP measurements, Adverse Events) FosinoprilArm->FollowUp EnalaprilArm->FollowUp Analysis Data Analysis FollowUp->Analysis

Figure 2: Generalized workflow for a hypertension clinical trial.

Inter-Study Comparison in Heart Failure

Fosinopril has also been evaluated for the management of heart failure, often as an adjunct to conventional therapy.[6][7] Clinical trials have shown its efficacy in improving exercise tolerance and reducing hospitalizations.[7]

Efficacy in Heart Failure: Fosinopril vs. Placebo
ParameterFosinopril GroupPlacebo Groupp-valueReference
Change in Exercise Duration (seconds) +38.1+23.50.010[6]
Hospitalizations for Worsening Heart Failure 3%12%0.002[6]
Withdrawals due to Worsening Heart Failure 2%12%< 0.001[6]
Safety and Tolerability in Heart Failure: Fosinopril vs. Enalapril

While direct head-to-head data from a single trial was limited in the search results, a review of multiple studies provides insights into the comparative safety profiles.

Adverse EventFosinoprilEnalaprilReference
Dizziness Lower incidenceHigher incidence[7]
Hypotension Lower incidenceHigher incidence[7]
Cough Similar incidenceSimilar incidence[7]
Vertigo Higher incidenceLower incidence[7]
Experimental Protocol: Fosinopril in Heart Failure (Fosinopril Efficacy/Safety Trial - FEST)

The FEST study was a 12-week, double-blind, placebo-controlled, multinational trial.[6]

  • Patient Population: 308 patients with mild to moderately severe heart failure (NYHA functional class II or III).[3][6]

  • Study Design: Patients were randomized to receive either Fosinopril or a placebo.

  • Dosage Regimen:

    • Fosinopril: Initial dose of 10 mg once daily, titrated as tolerated to a maximum of 40 mg once daily.[6]

    • All patients received diuretic therapy, and digoxin was optional.[6]

  • Primary Efficacy Endpoint: Change in maximal bicycle exercise time.[6]

  • Secondary Endpoints: Occurrence of clinical events indicating worsening heart failure (e.g., death, hospitalization).[6]

The logical relationship for assessing primary and secondary endpoints in a heart failure trial is depicted below.

Heart_Failure_Endpoints cluster_endpoints Heart Failure Trial Endpoint Assessment Primary Primary Endpoint: Change in Exercise Tolerance Symptom Symptom Improvement (e.g., NYHA Class) Primary->Symptom Secondary Secondary Endpoints: Clinical Worsening Hospitalization Hospitalization Rate Secondary->Hospitalization Mortality Mortality Rate Secondary->Mortality Secondary->Symptom

References

Benchmarking Fosinopril Sodium's Safety Profile Against Newer Antihypertensive Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of the angiotensin-converting enzyme (ACE) inhibitor, fosinopril sodium, against newer classes of antihypertensive agents, including angiotensin II receptor blockers (ARBs), direct renin inhibitors, and newer-generation beta-blockers. The information presented is collated from extensive clinical trial data and pharmacological studies to support evidence-based decision-making in drug development and research.

Executive Summary

This compound, a long-established ACE inhibitor, demonstrates a well-characterized safety profile. However, with the advent of newer antihypertensive agents, a comparative analysis is crucial for contextualizing its tolerability. This guide reveals that while fosinopril is generally well-tolerated, newer agents may offer advantages in specific adverse effect categories, such as a lower incidence of cough with ARBs and direct renin inhibitors. Conversely, newer drugs present their own unique safety considerations. This document provides the detailed data and methodologies necessary for a comprehensive evaluation.

Comparative Safety Data of Antihypertensive Agents

The following tables summarize the incidence of key adverse events observed in clinical trials for this compound and selected newer antihypertensive drugs. Data is presented as a percentage of patients experiencing the event.

Table 1: Incidence of Common Adverse Events (%)

Adverse EventThis compound[1]Olmesartan (ARB)[2]Telmisartan (ARB)[3]Aliskiren (Direct Renin Inhibitor)[4][5]Nebivolol (Beta-Blocker)[6][7]Carvedilol (Beta-Blocker)[8][9]
Dizziness 11.631-72.96.732.4
Headache 3.26-9>12.4-6.29.15.4
Cough 2.2<11.61.1--
Fatigue 2.0->1-4.923.9
Diarrhea -2>12.33.812.2
Nausea 1.23>1-2.89.0
Hypotension -----12.8
Dyspnea -----21.3

Note: "-" indicates data not prominently reported in the cited sources.

Table 2: Incidence of Serious Adverse Events and Events of Special Interest (%)

Adverse EventThis compound[1]Olmesartan (ARB)Telmisartan (ARB)[3]Aliskiren (Direct Renin Inhibitor)[4][5]Nebivolol (Beta-Blocker)[6]Carvedilol (Beta-Blocker)[8][9]
Angioedema 0.1-0.7Rare00.06--
Hyperkalemia 2.6--Similar to placebo--
Acute Kidney Injury RareRare-Similar to placebo-0.8
Syncope -----1.8
Bradycardia ----0.2 (discontinuation)9.0
Myocardial Infarction -Increased risk in some studies with high doses in diabetics[10][11]---0.9

Key Experimental Protocols

The safety and tolerability of these antihypertensive agents have been evaluated in numerous randomized, double-blind, placebo-controlled, and active-controlled clinical trials. The general methodology for these studies is outlined below.

General Clinical Trial Design for Antihypertensive Safety Assessment

A common study design to assess the safety and efficacy of a new antihypertensive drug involves several key phases:

  • Screening and Washout Period: Potential participants undergo a thorough medical evaluation to ensure they meet the inclusion criteria (e.g., specific range of blood pressure) and do not have any exclusion criteria (e.g., certain pre-existing conditions, contraindications to the drug class).[12] If participants are already on antihypertensive medication, a washout period is typically implemented to eliminate the effects of the previous treatment.

  • Single-Blind Placebo Run-in: Following the washout period, all participants may receive a placebo for a set duration. This phase helps to identify placebo responders and ensures a stable baseline blood pressure measurement.

  • Randomization and Double-Blind Treatment: Eligible participants are randomly assigned to receive either the investigational drug at various fixed doses, a placebo, or an active comparator (another antihypertensive drug).[12] Both the participants and the investigators are blinded to the treatment allocation to prevent bias.

  • Dose Titration/Adjustment: In some trial designs, the dose of the investigational drug may be gradually increased (titrated) over several weeks to assess dose-dependent effects and tolerability.[13]

  • Follow-up and Monitoring: Throughout the trial, participants are regularly monitored for blood pressure changes, heart rate, and the occurrence of any adverse events.[14][15] This is done through patient interviews, physical examinations, and laboratory tests (e.g., serum creatinine, potassium levels).[14][15]

  • Data Analysis: Statistical principles, such as those outlined in the ICH E9 guideline, are applied to analyze the collected data.[16] The incidence of adverse events in the treatment groups is compared to the placebo and/or active comparator groups to determine the safety profile of the investigational drug.

Adverse Event Monitoring and Reporting

The monitoring of adverse drug reactions (ADRs) is a critical component of these clinical trials. Standardized procedures are followed to ensure consistent data collection:

  • Spontaneous Reporting: Participants are encouraged to report any new or unusual symptoms to the investigators at any time.

  • Systematic Inquiry: At each study visit, investigators systematically question participants about the occurrence of a pre-defined list of common and serious adverse events.

  • Clinical and Laboratory Assessments: Regular physical examinations and laboratory tests are conducted to detect any physiological or biochemical changes that may indicate an adverse drug reaction.[14][15]

  • Causality Assessment: For each reported adverse event, the investigator assesses the likelihood of its relationship to the study medication.

Signaling Pathways and Adverse Effects

The following diagrams illustrate the signaling pathways associated with the primary mechanism of action and key adverse effects of each drug class.

cluster_ace ACE Inhibitor (Fosinopril) - Bradykinin Pathway Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Bradykinin Bradykinin Inactive Peptides Inactive Peptides Bradykinin->Inactive Peptides ACE B2 Receptor B2 Receptor Bradykinin->B2 Receptor Cough & Angioedema Cough & Angioedema B2 Receptor->Cough & Angioedema Fosinopril Fosinopril Fosinopril->ACE Inhibits cluster_arb ARB (Olmesartan/Telmisartan) - AT1 Receptor Blockade Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Adverse Effects Hyperkalemia, Hypotension AT1 Receptor->Adverse Effects ARBs ARBs ARBs->AT1 Receptor Blocks cluster_dri Direct Renin Inhibitor (Aliskiren) - Renin Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensin I Angiotensin I Renin->Angiotensin I Converts Angiotensinogen Aliskiren Aliskiren Aliskiren->Renin Inhibits Adverse Effects Diarrhea, Hyperkalemia Aliskiren->Adverse Effects cluster_beta Newer Beta-Blocker (Nebivolol/Carvedilol) - Adrenergic Receptor Blockade Norepinephrine Norepinephrine Beta-1 Receptor Beta-1 Receptor Norepinephrine->Beta-1 Receptor Gs Protein Gs Protein Beta-1 Receptor->Gs Protein Adverse Effects Bradycardia, Fatigue, Hypotension Beta-1 Receptor->Adverse Effects Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP Increased Heart Rate & Contractility Increased Heart Rate & Contractility cAMP->Increased Heart Rate & Contractility Beta-Blockers Beta-Blockers Beta-Blockers->Beta-1 Receptor Blocks

References

Safety Operating Guide

Personal protective equipment for handling Fosinopril Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fosinopril Sodium. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound is considered a hazardous substance and requires careful handling to mitigate risks.[1] Associated hazards include potential skin and respiratory sensitization, serious eye irritation, and it is suspected of damaging fertility or the unborn child.[1][2][3] Ingestion may be harmful, and the dust can form explosive mixtures with air.[1][4][5]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most direct line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Purpose Source
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To protect against dust particles and eye irritation.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and potential sensitization.[1][4][6]
Body Protection Protective clothing or lab coat. For larger spills, impervious clothing may be required.To minimize skin exposure. The type should be selected based on the concentration and amount of the substance being handled.[1][5][6]
Respiratory Protection A NIOSH-certified dust respirator.To prevent inhalation of airborne particles. Required when engineering controls are insufficient or during spill clean-up.[1][4]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling, from receipt to disposal, is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect containers for damage or leaks.

  • Store in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents.[1][4]

  • Keep containers securely sealed when not in use.[4]

  • Store locked up.[3]

2. Handling and Use:

  • Preparation: Work in a designated, well-ventilated area, preferably within a fume hood or ventilated enclosure, to minimize dust generation.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][5]

  • Procedure: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][4] Use procedures that minimize dust generation.

3. Spill Management:

  • Minor Spills:

    • Immediately clean up the spill.[4]

    • Wear all required PPE (safety glasses, gloves, lab coat, dust respirator).[1][4]

    • Gently dampen the spilled material with water to prevent dust from becoming airborne.[1][4]

    • Use dry clean-up methods like sweeping or vacuuming. Vacuums must be fitted with a HEPA filter.[1][4]

    • Collect the residue in a suitable, labeled container for disposal.[1][4]

  • Major Spills:

    • Evacuate and alert personnel in the immediate area.[1][4]

    • Alert Emergency Responders, informing them of the location and nature of the hazard.[1][4]

    • Avoid all personal contact and prevent the material from entering drains or waterways.[4]

4. Disposal Plan:

  • All waste must be managed in accordance with local, state, and federal regulations.[1][4]

  • Dispose of contaminated materials, including gloves and wipes, as hazardous waste.

  • Consult with your institution's waste management authority or a licensed hazardous material disposal company for specific disposal procedures.[1][6]

  • Containers should be punctured to prevent reuse.[4]

Visual Safety Protocols

The following diagrams illustrate key operational and logical safety workflows for handling this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect 1 Store Store Securely & Locked Inspect->Store 2 Prep Work in Ventilated Area Store->Prep DonPPE Don Appropriate PPE Prep->DonPPE 3 Handle Handle with Care (Avoid Dust) DonPPE->Handle 4 Wash Wash Hands After Handle->Wash 5 Collect Collect Waste Wash->Collect Assess Assess Spill Size Minor Minor Spill: Clean Up Assess->Minor Small Major Major Spill: Evacuate & Alert Assess->Major Large Minor->Collect Label Label as Hazardous Collect->Label 6 Dispose Dispose via Approved Vendor Label->Dispose 7

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.